molecular formula C6H4Cl2 B7761281 1,2-Dichlorobenzene CAS No. 95-50-1; 25321-22-6(mixedisomers)

1,2-Dichlorobenzene

Cat. No.: B7761281
CAS No.: 95-50-1; 25321-22-6(mixedisomers)
M. Wt: 147.00 g/mol
InChI Key: RFFLAFLAYFXFSW-UHFFFAOYSA-N
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Description

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses.
1,2-dichlorobenzene is a dichlorobenzene carrying chloro substituents at positions 1 and 2. It has a role as a hepatotoxic agent and a metabolite.
This compound, also named ortho-dichlorobenzene, is an organic compound. It is a non-polar colorless liquid that is miscible in most organic solvents. This derivative of benzene differs from the parent compound by the presence of two adjacent chlorine atoms. This compound is used as a precursor for agrochemicals, as a solvent for fullerenes, as an insecticide and as an agent to remove carbon-based contamination from metal.
o-dichlorobenzene is a natural product found in Gossypium hirsutum and Nepeta racemosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H
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InChI Key

RFFLAFLAYFXFSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID6020430
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Molecular Weight

147.00 g/mol
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Physical Description

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses., Liquid, Colorless to pale-yellow liquid with a pleasant, aromatic odor.(herbicide); [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a pleasant, aromatic odor., Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide]
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Boiling Point

356.9 °F at 760 mmHg (NTP, 1992), 180.1 °C at 760 mm Hg, 180-183 °C, 357 °F
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Flash Point

151 °F (NTP, 1992), 151 °F, 155 °F (Open Cup); 151 °F (Closed Cup), 68 °C, closed cup; 74 °C, open cup, 66 °C c.c.
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Solubility

less than 1 mg/mL at 76.1 °F (NTP, 1992), Miscible with alcohol, ether, benzene., In water, 156 mg/L at 25 °C, Solubility in water: very poor, 0.01%
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Density

1.306 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3059 g/mL at 20 °C/4 °C, Saturated liquid density 81.45 lb/cu ft @ 70 °F, Saturated vapor density= 0.00065 lb/cu ft @ 70 °F, Relative density (water = 1): 1.3, 1.306, 1.30
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Vapor Density

5.05 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.05 (Air = 1), Relative vapor density (air = 1): 5.1, 5.05
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Vapor Pressure

1 mmHg at 68 °F ; 1.5 mmHg at 77 °F (NTP, 1992), 1.36 [mmHg], 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.16, 1 mmHg@68 °F, 1.5 mmHg@77 °F, 1 mmHg
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Impurities

1,4-dichlorobenzene /at/ 0.5-l% w/w., High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene.
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Color/Form

Colorless liquid, Colorless to pale-yellow liquid ...

CAS No.

95-50-1; 25321-22-6(mixedisomers), 95-50-1
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Melting Point

1 °F (NTP, 1992), -16.7 °C, -17 °C, 1 °F
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Foundational & Exploratory

1,2-Dichlorobenzene synthesis via chlorination of benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,2-Dichlorobenzene via Chlorination of Benzene

Introduction

This compound (ortho-dichlorobenzene, o-DCB) is a significant organochlorine compound widely utilized as a chemical intermediate and a high-boiling point solvent.[1] Its applications span the synthesis of agrochemicals, particularly herbicides, the production of dyestuffs, and use in degreasing agents and paint removers.[1][2] The industrial synthesis of o-DCB is primarily achieved through the electrophilic chlorination of benzene. This process, while seemingly straightforward, presents challenges in controlling selectivity, as it invariably produces a mixture of isomers, including 1,4-dichlorobenzene (para-) and, to a lesser extent, 1,3-dichlorobenzene (meta-), alongside mono- and trichlorinated species.[1][3]

This guide provides a comprehensive technical overview of the synthesis of this compound. It delves into the underlying reaction mechanisms, explores the critical factors influencing product distribution, outlines a detailed experimental protocol, and discusses methods for isomer separation. The content is tailored for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of this foundational aromatic substitution reaction.

The Mechanism of Electrophilic Aromatic Chlorination

The chlorination of benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. Benzene's delocalized π-electron system is electron-rich, making it susceptible to attack by strong electrophiles.[4][5] However, molecular chlorine (Cl₂) itself is not a sufficiently strong electrophile to react with the stable aromatic ring of benzene.[4][6] A Lewis acid catalyst is required to "activate" the chlorine molecule, dramatically increasing its electrophilicity.[4][6][7]

The mechanism proceeds in three primary steps:

  • Generation of the Electrophile: A Lewis acid, typically ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), interacts with a chlorine molecule.[8][9] The Lewis acid accepts a lone pair of electrons from one of the chlorine atoms, polarizing the Cl-Cl bond and generating a highly reactive chloronium ion-like species ([Cl]⁺[FeCl₄]⁻).[8][10][11]

  • Nucleophilic Attack and Formation of the Arenium Ion: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic chlorine atom.[4][5][10] This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][6][12]

  • Deprotonation and Restoration of Aromaticity: A weak base, typically the [FeCl₄]⁻ complex formed in the first step, removes a proton (H⁺) from the carbon atom bearing the new chlorine substituent.[6][8][10] The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final product, chlorobenzene. This step also regenerates the Lewis acid catalyst (FeCl₃) and produces hydrogen chloride (HCl) as a byproduct.[4][10]

Caption: Mechanism of Lewis acid-catalyzed chlorination of benzene.

Polychlorination and Isomer Distribution

The initial product, chlorobenzene, is also susceptible to further electrophilic substitution. The chlorine atom already on the ring influences the position of subsequent chlorination. Chlorine is an ortho-, para- directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[13] This is due to the interplay of two opposing effects:

  • Inductive Effect: Chlorine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating the ring overall compared to benzene.

  • Resonance Effect: The lone pairs on the chlorine atom can be delocalized into the ring, donating electron density. This donation preferentially stabilizes the arenium ion intermediates formed from ortho and para attack.

Consequently, the continued chlorination of chlorobenzene yields primarily this compound (ortho) and 1,4-dichlorobenzene (para), with only trace amounts of 1,3-dichlorobenzene (meta) being formed.[1][3][13]

Formation of Dichlorobenzene Isomers Chlorobenzene Chlorobenzene Ortho_Product This compound (ortho) Chlorobenzene->Ortho_Product + Cl₂ / FeCl₃ (Major Product) Para_Product 1,4-Dichlorobenzene (para) Chlorobenzene->Para_Product + Cl₂ / FeCl₃ (Major Product) Meta_Product 1,3-Dichlorobenzene (meta) Chlorobenzene->Meta_Product (Minor Byproduct)

Caption: Isomeric products from the chlorination of chlorobenzene.

The industrial process for producing dichlorobenzenes typically results in an isomeric mixture where the para- to ortho- ratio can range from approximately 1.4:1 to 3.5:1.[14] A batch process reacting 2 moles of chlorine per mole of benzene can yield a product mix of about 75% p-dichlorobenzene and 25% o-dichlorobenzene.[3]

Factors Influencing Yield and Selectivity

Controlling the reaction conditions is paramount to maximizing the yield of the desired dichlorobenzene isomer and minimizing the formation of unwanted byproducts, such as monochlorobenzene and trichlorobenzenes.

ParameterEffect on Isomer Distribution and Yield
Catalyst Lewis acids like FeCl₃ and AlCl₃ are standard.[3] Mixed catalyst systems, such as AlCl₃ + SnCl₄ or FeCl₃ on a solid support, can significantly enhance selectivity towards the para isomer.[15][16] The choice and concentration of the catalyst are critical for controlling the reaction rate and isomer ratio.
Temperature The reaction is typically conducted at moderate temperatures, often between 20°C and 80°C.[14][16] Higher temperatures can increase the rate of reaction but may also lead to the formation of higher chlorinated benzenes and other side products.[17]
Reactant Ratio The molar ratio of chlorine to benzene is a key determinant of the product distribution. A higher chlorine ratio favors the formation of di- and polychlorinated products. A maximum dichlorobenzene yield of 98% is achievable with a 2:1 molar ratio of chlorine to benzene.[3][18]
Reaction Time Longer reaction times will generally lead to a higher degree of chlorination, increasing the proportion of trichlorobenzenes at the expense of dichlorobenzenes.[14]

Experimental Protocol: Laboratory Synthesis

This protocol outlines a general procedure for the chlorination of benzene. Extreme caution must be exercised. Benzene is a known carcinogen and is highly flammable. Chlorine gas is acutely toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [19][20][21]

Materials & Equipment:

  • Anhydrous benzene

  • Chlorine gas source

  • Anhydrous ferric chloride (FeCl₃) catalyst

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Reflux condenser

  • Gas outlet connected to a trap containing sodium hydroxide solution (to neutralize excess Cl₂ and HCl)

  • Heating mantle and temperature controller

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask with the magnetic stirrer, gas inlet tube, and reflux condenser in a fume hood. Connect the top of the condenser to the gas trap.

  • Charging the Reactor: Add anhydrous benzene and a catalytic amount of anhydrous ferric chloride to the flask. Begin stirring to dissolve the catalyst.

  • Initiating the Reaction: Gently bubble dry chlorine gas through the benzene solution via the gas inlet tube. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained between 40-60°C.

  • Reaction Monitoring: The reaction progress can be monitored by observing the evolution of HCl gas (which will be neutralized in the trap) and by taking aliquots for analysis (e.g., by Gas Chromatography) to determine the relative amounts of benzene, chlorobenzene, and dichlorobenzene isomers.

  • Reaction Quench: Once the desired conversion is achieved, stop the flow of chlorine gas. Purge the system with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl.

  • Workup: Quench the catalyst by carefully adding water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water, and finally dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The resulting mixture of chlorinated benzenes can be separated by fractional distillation.

Experimental Workflow A 1. Assemble Dry Apparatus in Fume Hood B 2. Charge Benzene & FeCl₃ Catalyst A->B C 3. Introduce Chlorine Gas (Control Temperature 40-60°C) B->C D 4. Monitor Reaction (e.g., via GC) C->D E 5. Stop Cl₂ Flow & Purge with Inert Gas D->E F 6. Quench Catalyst (H₂O) & Wash Organic Layer E->F G 7. Dry & Purify Product (Fractional Distillation) F->G

Caption: Step-by-step workflow for the laboratory synthesis of dichlorobenzenes.

Separation and Purification of Isomers

The crude product from the chlorination of benzene is a mixture containing unreacted benzene, monochlorobenzene, and the three dichlorobenzene isomers. The primary method for separating these components on an industrial scale is fractional distillation, which leverages their different boiling points.[18][22]

  • Benzene: 80.1 °C

  • Monochlorobenzene: 131.7 °C

  • 1,3-Dichlorobenzene: 173 °C

  • 1,4-Dichlorobenzene: 174.1 °C

  • This compound: 180.5 °C

A series of distillation columns is used to first remove unreacted benzene (which is recycled), followed by the separation of monochlorobenzene.[22] A subsequent distillation can separate the higher-boiling this compound as the bottom product from the meta- and para- isomers.[14] The separation of 1,3- and 1,4-dichlorobenzene by distillation is particularly challenging due to their very close boiling points.[23] However, 1,4-dichlorobenzene has a much higher melting point (53.5 °C) compared to the other isomers, allowing it to be effectively purified via fractional crystallization.

Separation Process cluster_0 Distillation Column 1 cluster_1 Distillation Column 2 cluster_2 Distillation Column 3 Crude_Mixture Crude Reaction Mixture (Benzene, MCB, DCBs) Distill_1 Fractional Distillation Crude_Mixture->Distill_1 Benzene_Recycle Benzene (Top) (Recycle) Distill_1->Benzene_Recycle Overhead Bottoms_1 MCB + DCBs (Bottoms) Distill_1->Bottoms_1 Bottoms Distill_2 Fractional Distillation Bottoms_1->Distill_2 MCB Monochlorobenzene (Top) Distill_2->MCB Overhead DCB_Mixture DCB Isomers (Bottoms) Distill_2->DCB_Mixture Bottoms Distill_3 Fractional Distillation DCB_Mixture->Distill_3 oDCB This compound (Bottoms) Distill_3->oDCB Bottoms meta_para_mix m-DCB + p-DCB (Top) Distill_3->meta_para_mix Overhead Crystallization Fractional Crystallization meta_para_mix->Crystallization pDCB Pure 1,4-Dichlorobenzene Crystallization->pDCB

Caption: Multi-step separation of chlorinated benzene products.

Conclusion

The synthesis of this compound via the electrophilic chlorination of benzene is a well-established industrial process. The core of the synthesis relies on the Lewis acid-catalyzed substitution reaction, which proceeds through a characteristic arenium ion intermediate. While effective, the process inherently produces a mixture of isomers, primarily 1,2- and 1,4-dichlorobenzene, due to the ortho-, para-directing nature of the chlorine substituent. For researchers and process chemists, achieving a high yield of a specific isomer requires careful control over reaction parameters, including catalyst selection, temperature, and reactant stoichiometry, followed by a robust, multi-stage purification strategy centered on fractional distillation and crystallization. A thorough understanding of these principles is essential for the safe and efficient production of this valuable chemical intermediate.

References

Physical and chemical properties of 1,2-Dichlorobenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Dichlorobenzene Isomers

Introduction

Dichlorobenzenes (DCBs) are a group of chlorinated aromatic compounds with the molecular formula C₆H₄Cl₂. They exist as three distinct structural isomers: 1,2-dichlorobenzene (ortho-dichlorobenzene), 1,3-dichlorobenzene (meta-dichlorobenzene), and 1,4-dichlorobenzene (para-dichlorobenzene). These isomers are significant in the chemical industry, serving as high-boiling solvents and crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, dyes, and other high-value organic compounds.

The seemingly subtle difference in the substitution pattern of the chlorine atoms on the benzene ring imparts dramatically different physical, chemical, and toxicological properties to each isomer. For researchers, scientists, and drug development professionals, a comprehensive understanding of these distinctions is paramount for successful synthesis, purification, application, and safe handling. This guide provides a comparative analysis of the core properties of the dichlorobenzene isomers, grounded in established scientific principles and experimental data.

Comparative Physical Properties

The physical state, volatility, and solubility of the DCB isomers are governed by the interplay of molecular weight, polarity, and molecular symmetry. The para-isomer's high degree of symmetry allows for more efficient packing into a crystal lattice, resulting in a significantly higher melting point compared to its ortho and meta counterparts, making it a solid at room temperature. This difference is a cornerstone of its purification by fractional crystallization.

Furthermore, the molecular geometry dictates the net dipole moment. The symmetrical arrangement of chlorine atoms in 1,4-dichlorobenzene causes the individual bond dipoles to cancel out, resulting in a nonpolar molecule with a zero dipole moment. In contrast, the ortho and meta isomers are asymmetrical, leading to nonzero dipole moments and a greater degree of polarity.

The following table summarizes the key physical properties of the three dichlorobenzene isomers.

PropertyThis compound (ortho)1,3-Dichlorobenzene (meta)1,4-Dichlorobenzene (para)
Molecular Formula C₆H₄Cl₂C₆H₄Cl₂C₆H₄Cl₂
Molar Mass 147.00 g/mol 147.00 g/mol 147.00 g/mol
Appearance Colorless to pale yellow liquidColorless liquidWhite crystalline solid
Odor Pleasant, aromaticDisinfectant or mustyPungent, mothball-like
Melting Point -17.5 °C-24.8 °C52.7 °C
Boiling Point 180.5 °C173 °C174 °C
Density (at 20°C) 1.306 g/cm³1.288 g/cm³1.248 g/cm³ (solid)
Water Solubility Insoluble / slightly soluble (~156 mg/L)InsolublePractically insoluble
Organic Solvents Miscible with ethanol, ether, benzeneSoluble in alcohol, etherSoluble in ethanol, ether, benzene
Vapor Pressure ~1.36 mmHg at 25°C~2.2 mmHg at 25°C~1.76 mmHg at 25°C
Flash Point 66 °C (151 °F)63 °C (145 °F)65 °C (149 °F)
Dipole Moment ~2.5 D~1.7 D0 D

Synthesis and Chemical Reactivity

Industrial Synthesis

The primary industrial route to dichlorobenzenes is the electrophilic chlorination of benzene or chlorobenzene in the liquid phase, utilizing a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

The reaction proceeds via an electrophilic aromatic substitution mechanism. The chlorine atom already present on a chlorobenzene ring is an electron-withdrawing group, which deactivates the ring towards further substitution. However, it is an ortho-, para-director, meaning it directs the incoming electrophile (the second chlorine atom) to the positions adjacent (ortho) and opposite (para) to it. Consequently, this process yields a mixture of primarily 1,2- and 1,4-dichlorobenzene, with only minor amounts of the 1,3-isomer.

The synthesis of 1,3-dichlorobenzene in high yield requires alternative strategies, such as the high-temperature isomerization of the other DCB isomers or through multi-step sequences like the Sandmeyer reaction involving 3-chloroaniline.

Caption: General synthesis pathways for dichlorobenzene isomers.

Chemical Reactivity

As aryl halides, dichlorobenzenes are relatively stable and less reactive than benzene due to the electron-withdrawing nature of the chlorine atoms.

  • Electrophilic Aromatic Substitution: The benzene ring in DCBs is deactivated, requiring more forcing conditions for further substitution reactions like nitration or sulfonation compared to benzene. For instance, the nitration of 1,4-dichlorobenzene is a key industrial reaction used to produce 1,4-dichloro-2-nitrobenzene, a valuable precursor for dyes and pigments.

  • Nucleophilic Aromatic Substitution: DCBs are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups (like a nitro group) or under extreme conditions of high temperature and pressure.

  • Incompatibilities: Dichlorobenzenes are incompatible with strong oxidizing agents and chemically active metals like aluminum and its alloys.

Spectroscopic Differentiation: A Protocol for Isomer Identification

In a research or quality control setting, unambiguous identification of the correct isomer is critical. While techniques like gas chromatography can separate the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides definitive structural confirmation based on molecular symmetry.

Principle of ¹³C NMR Differentiation

The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in a molecule. Due to their differing symmetries, the three DCB isomers each present a unique and predictable number of signals in the aromatic region of the spectrum.

  • 1,4-Dichlorobenzene (para): Highest symmetry. Possesses a plane of symmetry, making carbons 1&4, 2&3, and 5&6 equivalent. Expected Signals: 2 .

  • This compound (ortho): Possesses a plane of symmetry, making carbons 1&2, 3&6, and 4&5 equivalent. Expected Signals: 3 .

  • 1,3-Dichlorobenzene (meta): Lowest symmetry of the three. Carbons 1&3 are equivalent, and carbons 4&6 are equivalent, but carbons 2 and 5 are unique. Expected Signals: 4 .

Spectroscopic_ID cluster_workflow Identification Workflow cluster_results Isomer Confirmation Sample Unknown DCB Isomer Sample Acquire Acquire ¹³C NMR Spectrum Sample->Acquire Count Count Aromatic Signals Acquire->Count Result2 1,4-Dichlorobenzene (para) Count->Result2 2 Signals Result3 This compound (ortho) Count->Result3 3 Signals Result4 1,3-Dichlorobenzene (meta) Count->Result4 4 Signals

Caption: Logic diagram for isomer identification using ¹³C NMR spectroscopy.

Experimental Protocol: Isomer Identification via ¹³C NMR

This protocol describes a self-validating system for isomer identification. The result is a direct consequence of the molecule's fundamental physical structure, ensuring high trustworthiness.

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the dichlorobenzene sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Causality: A deuterated solvent is used so that the solvent's own proton and carbon signals do not overwhelm the signals from the much less concentrated analyte.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply standard processing techniques (Fourier transform, phase correction, baseline correction) to the acquired data.

    • Integrate the signals to confirm they represent single carbon environments (or multiples in the case of symmetry).

    • Examine the aromatic region of the spectrum (typically δ 120-140 ppm).

    • Count the number of distinct signals present in this region.

    • Compare the observed number of signals to the expected number for each isomer to make a definitive identification.

Comparative Toxicology and Biological Relevance

The toxicological profiles of the DCB isomers are markedly different, a critical consideration in drug development and occupational safety. The primary target organ for toxicity is the liver, and the mechanism is believed to involve metabolic activation by cytochrome P450 enzymes into reactive, cytotoxic intermediates.

  • This compound (ortho): Considered the most potent hepatotoxicant of the three isomers.

  • 1,3-Dichlorobenzene (meta): Exhibits moderate hepatotoxicity. In some human liver slice studies, it showed greater cytotoxicity than the ortho-isomer.

  • 1,4-Dichlorobenzene (para): Shows the lowest acute hepatotoxicity. However, it is noted for causing kidney tumors in male rats and liver tumors in mice. The Department of Health and Human Services (DHHS) has determined that 1,4-dichlorobenzene may reasonably be anticipated to be a carcinogen.

The acute oral toxicity, represented by the LD50 (the dose lethal to 50% of a test population), provides a quantitative comparison of their immediate toxic potential.

CompoundOral LD50 (Rat)
This compound 500 - 1516 mg/kg
1,3-Dichlorobenzene 1000 - 1200 mg/kg
1,4-Dichlorobenzene 500 - 3863 mg/kg

Conclusion

The 1,2-, 1,3-, and 1,4-isomers of dichlorobenzene, while sharing the same molecular formula, are distinct chemical entities with significantly different properties. The para-isomer's symmetry makes it a solid with a high melting point and no dipole moment, whereas the ortho- and meta-isomers are polar liquids. These structural variations dictate their synthesis pathways, with ortho- and para-isomers being the major products of direct chlorination, while the meta-isomer requires specific synthetic routes. These differences extend to their biological activity, where the position of the chlorine atoms profoundly influences their toxicological profiles, particularly their capacity to cause liver damage. For the scientific community, a thorough appreciation of these structure-property and structure-toxicity relationships is essential for the effective and safe utilization of these versatile chemical building blocks.

References

  • There are three isomers of dichlorobenzene, one of which has now replaced naphthalene as the main... - Homework.Study.com. (n.d.). Retrieved from [Link]

An In-Depth Technical Guide to the Thermal Decomposition Products of 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dichlorobenzene (1,2-DCB), a prevalent industrial solvent and chemical intermediate, presents significant environmental and health concerns due to its persistence and the potential for the formation of highly toxic byproducts upon incomplete combustion or thermal degradation. This technical guide provides a comprehensive overview of the thermal decomposition of 1,2-DCB, intended for researchers, scientists, and drug development professionals. The guide delves into the complex array of decomposition products, the mechanistic pathways governing their formation, and the influence of key process parameters such as temperature, atmosphere, and catalysis. Furthermore, it offers detailed experimental protocols for the study of these decomposition processes, including thermogravimetric analysis and pyrolysis-gas chromatography-mass spectrometry, to equip researchers with the practical knowledge required for robust and reliable investigation.

Introduction

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₆H₄Cl₂. Its utility as a high-boiling solvent in various industrial applications, including the synthesis of agrochemicals and dyes, is well-established.[1][2] However, its widespread use and resistance to natural degradation processes have led to its classification as a persistent environmental pollutant.[2] Of particular concern is the behavior of 1,2-DCB under elevated temperatures, such as those encountered in industrial accidents, waste incineration, or certain chemical manufacturing processes. Thermal decomposition of 1,2-DCB can lead to the formation of a complex mixture of products, some of which are significantly more toxic than the parent compound.

When heated to decomposition, this compound can produce toxic hydrogen chloride gas, phosgene, and other chloro-carbons.[3] This guide will explore the fundamental chemistry of these transformations, with a special focus on the formation of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs), which are potent carcinogens and endocrine disruptors. Understanding the conditions and mechanisms that lead to the formation of these hazardous substances is paramount for developing effective mitigation strategies and ensuring environmental and occupational safety.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 1,2-DCB is essential for interpreting its thermal behavior.

PropertyValueSource
Molecular Formula C₆H₄Cl₂[1]
Molecular Weight 147.00 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 180.5 °C[2]
Melting Point -17.0 °C[2]
Flash Point 66 °C (151 °F)[3]
Water Solubility 145 mg/L at 25 °C[2]
Vapor Pressure 1.2 mmHg at 20 °C[2]
log Kₒw 3.43[2]

Thermal Decomposition Pathways and Products

The thermal decomposition of 1,2-DCB is a complex process that can proceed through various reaction pathways, largely dependent on the temperature, the presence of oxygen (oxidative vs. pyrolytic conditions), and the presence of catalysts.

Primary Decomposition Products

Under pyrolytic conditions (in the absence of oxygen), the initial decomposition of 1,2-DCB primarily involves the cleavage of the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds. This leads to the formation of a variety of chlorinated and non-chlorinated aromatic and aliphatic compounds. Key primary products include:

  • Hydrogen Chloride (HCl): A major product resulting from the abstraction of chlorine atoms.[3]

  • Chlorobenzene: Formed through the loss of a chlorine atom.

  • Benzene: Resulting from the loss of both chlorine atoms.

  • Polychlorinated Benzenes (PCBs): Formed through the condensation of chlorobenzene radicals.

  • Phenols: In the presence of oxygen-containing species, chlorinated and non-chlorinated phenols can be formed.

Formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs)

The formation of PCDDs and PCDFs from 1,2-DCB is of significant concern due to their extreme toxicity. These compounds are typically formed in trace amounts, but their potency necessitates a thorough understanding of their formation mechanisms. Two primary pathways are generally considered:

  • Precursor Synthesis: This pathway involves the reaction of precursor molecules, such as chlorophenols, which can be formed from the initial decomposition of 1,2-DCB. The condensation of two chlorophenol molecules can lead to the formation of a PCDD, while the reaction of a chlorophenol with a chlorobenzene can form a PCDF.

  • De Novo Synthesis: This pathway involves the formation of PCDDs and PCDFs from a carbon source in the presence of chlorine and a catalyst, typically a metal oxide such as copper oxide (CuO).[4] This process is particularly relevant in the post-combustion zones of incinerators where fly ash provides a catalytic surface.

Studies have shown that the pyrolysis of this compound in the presence of a copper oxide catalyst can yield 4,6-dichlorodibenzofuran (4,6-DCDF) and dibenzofuran (DF).[5]

Pyrolysis_Setup cluster_gas Gas Supply cluster_reactor Reactor System cluster_trapping Product Collection Carrier Gas Carrier Gas Flow Controller Flow Controller Carrier Gas->Flow Controller Quartz Reactor Quartz Reactor Flow Controller->Quartz Reactor Syringe Pump Syringe Pump Syringe Pump->Quartz Reactor 1,2-DCB Furnace Furnace Condenser Condenser Quartz Reactor->Condenser Effluent Cold Trap Cold Trap Condenser->Cold Trap Gas Bag Gas Bag Cold Trap->Gas Bag GC-MS GC-MS Cold Trap->GC-MS Liquid Analysis Gas Bag->GC-MS Gas Analysis

Sources

Solubility parameters of 1,2-Dichlorobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Parameters of 1,2-Dichlorobenzene

Executive Summary

This compound (1,2-DCB), a versatile yet challenging organic solvent, finds significant use in applications ranging from agrochemical synthesis to the dissolution of complex molecules like fullerenes.[1] Its high boiling point and unique solvency characteristics make it a substance of great interest, particularly in pharmaceutical development for solubilizing poorly soluble active ingredients. This guide provides a comprehensive technical overview of the solubility parameters of 1,2-DCB, moving beyond simple miscibility data to the predictive frameworks of Hildebrand and Hansen. We will explore the theoretical underpinnings of these parameters, present established data for 1,2-DCB, provide a detailed experimental protocol for determining its Hansen Solubility Parameters (HSP), and demonstrate the practical application of this data in solvent selection and miscibility prediction.

A Primer on Cohesion and Solubility Theory

The adage "like dissolves like" is the qualitative foundation of solubility science. Quantitatively, this is expressed through the concept of cohesive energy density (CED)—the energy required to overcome all the intermolecular forces in a unit volume of a liquid.[2] Materials with similar CED values are more likely to be miscible.

The Hildebrand Solubility Parameter (δt)

In the 1930s, Joel Henry Hildebrand provided the first widely adopted quantitative measure by defining the solubility parameter (δ) as the square root of the cohesive energy density.[2][3]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT)/Vₘ)¹ᐟ²

Where:

  • ΔHᵥ is the enthalpy of vaporization.

  • R is the ideal gas constant.

  • T is the temperature.

  • Vₘ is the molar volume.

The Hildebrand parameter (often denoted as δt for "total") provides a single value representing the overall solvency power of a liquid. It is most effective for predicting the miscibility of nonpolar and slightly polar compounds.[3]

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

For complex systems involving polar and hydrogen-bonding interactions, the single-value Hildebrand parameter is often insufficient. In 1967, Charles M. Hansen proposed a more powerful framework by deconstructing the total cohesive energy into three distinct contributions: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5]

  • δD (Dispersion): Energy from van der Waals forces, present in all molecules.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from the donation and acceptance of protons.

These three parameters are treated as coordinates in a three-dimensional "Hansen space." The relationship back to the total Hildebrand parameter is given by the equation:[6]

δt² = δD² + δP² + δH²

This multi-component approach provides a far more nuanced and predictive understanding of molecular interactions.[4]

Total Hildebrand Total Solubility Parameter (δt²) Dispersion Dispersion (δD²) Total->Dispersion Polar Polar (δP²) Total->Polar Hydrogen Hydrogen Bonding (δH²) Total->Hydrogen

Caption: Relationship between Hildebrand and Hansen parameters.

Solubility Profile of this compound

1,2-DCB is a colorless liquid that is poorly soluble in water but miscible with most organic solvents.[1] Its solvency is characterized by strong dispersion forces, moderate polarity due to the two chlorine atoms, and weak hydrogen bonding capability. The established Hildebrand and Hansen Solubility Parameters for 1,2-DCB are summarized below.

Table 1: Established Solubility Parameters for this compound

Parameter Value (MPa⁰·⁵) Description Data Source
δD 19.2 Dispersion Component [7]
δP 6.3 Polar Component [7]
δH 3.3 Hydrogen Bonding Component [7]

| δt (Total) | 20.5 | Total Hildebrand Parameter |[7] |

These values quantitatively confirm the profile of 1,2-DCB as a solvent with high dispersion forces and moderate polarity, making it an effective solvent for other aromatic and chlorinated compounds, as well as materials like fullerenes.[1]

Experimental Determination of the Hansen Solubility Sphere

While group contribution methods can estimate HSP, experimental determination provides the most accurate values for a specific substance. The most common method is the Hansen solubility sphere technique.[8] For a liquid like 1,2-DCB, the goal is to determine its miscibility sphere by testing its interaction with a well-chosen set of probe solvents.

The Principle of the Solubility Sphere

The core concept is to identify a set of "good" solvents (miscible) and "bad" solvents (immiscible or partially miscible) for 1,2-DCB. When these solvents are plotted as points in 3D Hansen space, a sphere can be algorithmically calculated that encloses all the good solvents while excluding the bad ones.[8][9] The center of this sphere provides the HSP coordinates (δD, δP, δH) of 1,2-DCB, and its radius (R₀) defines the boundary of miscibility.

Experimental Workflow

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis A Select 20-30 probe solvents with diverse, known HSPs B Prepare binary mixtures (e.g., 50/50 v/v) of 1,2-DCB with each probe solvent A->B C Equilibrate mixtures (e.g., 24h at 25°C) B->C D Visually assess miscibility: Score '1' for clear (good) Score '0' for cloudy/phase-separated (bad) C->D E Input solvent HSPs and scores into HSP software (e.g., HSPiP) D->E F Calculate sphere center (δD, δP, δH) and radius (R₀) that best separates 'good' from 'bad' solvents E->F

Caption: Workflow for determining the Hansen miscibility sphere.

Detailed Experimental Protocol: Miscibility Sphere Method

This protocol describes a standardized procedure for determining the HSP of a liquid solute like 1,2-DCB.

Materials and Equipment:

  • High-purity this compound.

  • A set of >20 high-purity probe solvents with known HSP values (see Table 2 for examples).

  • 4 mL glass vials with PTFE-lined caps.

  • Calibrated positive displacement pipettes.

  • Vortex mixer.

  • Temperature-controlled incubator or water bath (25°C).

  • HSP analysis software (e.g., Hansen Solubility Parameters in Practice - HSPiP).

Step-by-Step Procedure:

  • Solvent Selection:

    • Causality: The accuracy of the calculated sphere is critically dependent on the selection of probe solvents. A diverse set that covers a wide range of δD, δP, and δH values is essential to accurately define the sphere's boundaries in all three dimensions. Include solvents expected to be both inside and outside the sphere.

  • Sample Preparation:

    • For each probe solvent, label a 4 mL vial.

    • Pipette 2.0 mL of 1,2-DCB into the vial.

    • Pipette 2.0 mL of the probe solvent into the same vial, creating a 50:50 volume/volume mixture.

    • Causality: A 50/50 mixture represents a stringent test of miscibility. If two liquids are miscible at this ratio, they are highly likely to be miscible across all proportions (for most simple binary systems).

    • Securely cap the vial and vortex for 30 seconds to ensure initial mixing.

  • Equilibration:

    • Place all vials in a temperature-controlled environment at 25.0 ± 0.5 °C.

    • Allow the mixtures to equilibrate for at least 24 hours.

    • Causality: Equilibration ensures that the system reaches its thermodynamic minimum. Some mixtures may appear miscible initially but can slowly phase-separate over time.

  • Assessment and Scoring:

    • After equilibration, carefully remove each vial and visually inspect it against a well-lit, contrasting background.

    • Assign a binary score:

      • Score = 1 (Good): The solution is perfectly clear and homogeneous with no signs of cloudiness, haze, or phase separation.

      • Score = 0 (Bad): The solution is cloudy, contains an emulsion, or has two distinct liquid layers.

    • Trustworthiness: This binary scoring system is simple, robust, and minimizes subjective interpretation. For borderline cases, it is conventional to score them as "bad" (0) to ensure the final calculated sphere is conservative and reliable.

  • Data Analysis:

    • Create a data table listing each probe solvent, its known δD, δP, and δH values, and the assigned binary score (0 or 1).

    • Input this table into a specialized HSP software program.

    • The software employs an algorithm to find the optimal sphere (defined by its center coordinates and radius) that maximizes the number of "good" solvents inside and "bad" solvents outside.[10] The output will be the calculated HSP (δD, δP, δH) and interaction radius (R₀) for this compound.

Practical Application and Solvent Selection

With the HSP of 1,2-DCB established, we can predict its miscibility with any other solvent of known parameters. This is achieved by calculating the Hansen Distance (Ra) between the two substances in Hansen space.[9]

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

The factor of 4 in the dispersion term is a conventionally applied scaling factor to better map the spherical volume.[5]

A related and highly useful metric is the Relative Energy Difference (RED) number:[11]

RED = Ra / R₀

  • RED < 1: High affinity, likely to be miscible ("good" solvent).

  • RED = 1: Borderline affinity.

  • RED > 1: Low affinity, likely to be immiscible ("bad" solvent).

Table 2: Hansen Solubility Parameters for Common Organic Solvents

Solvent δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵)
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Acetone 15.5 10.4 7.0
Chloroform 17.8 3.1 5.7
Ethanol 15.8 8.8 19.4
Methanol 15.1 12.3 22.3
Water 15.5 16.0 42.3

(Data synthesized from multiple sources including[12][13])

Case Study: Predicting Miscibility with 1,2-DCB

Let's use the established HSP for 1,2-DCB (δD=19.2, δP=6.3, δH=3.3) to predict its miscibility with Toluene and n-Hexane.

  • 1,2-DCB and Toluene:

    • δD₁, δP₁, δH₁ = (19.2, 6.3, 3.3)

    • δD₂, δP₂, δH₂ = (18.0, 1.4, 2.0)

    • Ra = [4(19.2-18.0)² + (6.3-1.4)² + (3.3-2.0)²]¹ᐟ²

    • Ra = [4(1.44) + (24.01) + (1.69)]¹ᐟ² = (5.76 + 24.01 + 1.69)¹ᐟ² = 5.61

  • 1,2-DCB and n-Hexane:

    • δD₁, δP₁, δH₁ = (19.2, 6.3, 3.3)

    • δD₂, δP₂, δH₂ = (14.9, 0.0, 0.0)

    • Ra = [4(19.2-14.9)² + (6.3-0.0)² + (3.3-0.0)²]¹ᐟ²

    • Ra = [4(18.49) + (39.69) + (10.89)]¹ᐟ² = (73.96 + 39.69 + 10.89)¹ᐟ² = 11.16

Conclusion

The Hansen Solubility Parameter framework provides a robust, quantitative, and predictive tool for understanding and manipulating the solvent properties of this compound. By moving beyond simple trial-and-error, researchers and formulation scientists can leverage HSP data to intelligently select co-solvents, predict miscibility, and optimize formulations in drug development and materials science. The experimental determination of the solubility sphere, while methodical, provides invaluable, high-fidelity data that empowers rational design and accelerates development timelines.

References

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A Technical Guide to the Quantum Chemical Calculation of 1,2-Dichlorobenzene's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough for determining the equilibrium molecular structure of 1,2-dichlorobenzene (o-dichlorobenzene) using quantum chemical calculations. It is designed for researchers, chemists, and professionals in drug development who utilize computational tools for molecular modeling. The guide details the theoretical underpinnings of prevalent computational methods, offers a step-by-step protocol from molecular construction to data analysis, and emphasizes the rationale behind methodological choices to ensure scientific rigor. By comparing the computational results with high-precision experimental data, this document validates the described workflow as a reliable approach for structural elucidation.

Introduction: The Significance of this compound and Computational Insight

This compound is an important organic compound used as a high-boiling solvent and an intermediate in the synthesis of agrochemicals and other organic products.[1][2][3] Its molecular structure—the precise arrangement of its atoms, bond lengths, and angles—governs its physical properties, chemical reactivity, and interactions with biological systems. While experimental techniques like rotational spectroscopy and electron diffraction provide highly accurate structural data, they can be complex and resource-intensive.[4][5][6][7]

Quantum chemical calculations offer a powerful, predictive, and cost-effective alternative for elucidating molecular structures.[8] These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and, from that, its minimum-energy geometry.[9] This guide provides the theoretical basis and a practical, field-proven protocol for performing these calculations on this compound.

Theoretical Background: Choosing the Right Tools

The accuracy of any quantum chemical calculation depends on two primary choices: the theoretical method and the basis set .

Theoretical Methods: Hartree-Fock vs. Density Functional Theory
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[10] It accounts for the Pauli exclusion principle but neglects the correlated motion of electrons.[9] While computationally efficient, this omission, known as the lack of electron correlation, limits its accuracy for many systems.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[1][11] Instead of the complex wavefunction, DFT calculates the total energy from the electron density.[9] It includes an approximation for electron exchange and correlation effects through an exchange-correlation functional.[1] This inclusion of electron correlation generally makes DFT more accurate and versatile than the HF method for predicting molecular geometries.[1] For this guide, we will focus on DFT.

Basis Sets: The Language of Molecular Orbitals

A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals.[12] The size and type of the basis set directly impact the calculation's accuracy and cost.[12] Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational expense.

For a molecule like this compound, which contains electronegative chlorine atoms with lone pairs, a robust basis set is essential. Pople-style basis sets, such as 6-311++G(d,p) , are a common and effective choice:

  • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, offering high flexibility.

  • ++ : These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing spatially extended electron density, such as in anions or lone pairs.

  • (d,p) : These are polarization functions . They allow orbitals to change shape and "polarize" in response to the molecular environment, which is critical for accurately modeling chemical bonds.

Experimental Protocol: Calculating the Molecular Structure

This section outlines a detailed, step-by-step workflow for the geometry optimization and vibrational analysis of this compound. This protocol is designed to be self-validating by confirming that the final structure corresponds to a true energy minimum.

Step 1: Building the Initial Molecular Structure

The first step is to generate an approximate 3D structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or Chemcraft.[2]

  • Open the molecular editor.

  • Select the benzene ring fragment and place it in the workspace.

  • Select the chlorine atom from the element fragment tool.

  • Replace two adjacent hydrogen atoms on the benzene ring with chlorine atoms.

  • Perform a preliminary "clean-up" or molecular mechanics optimization within the builder to get a reasonable starting geometry. The exact initial bond lengths and angles are not critical, as the quantum chemical optimization will refine them.[2]

Step 2: Selecting Software and Setting Up the Calculation

A variety of quantum chemistry software packages can perform these calculations, including Gaussian, GAMESS, ORCA, and Q-Chem.[6] The following setup uses syntax common to the Gaussian software package, but the principles are transferable.

The core of the calculation is the input file (.gjf or .com), which contains four key sections:

  • Link 0 Commands (%): Specifies memory and processors.

  • Route Section (#): Defines the job type, method, and basis set. This is the most critical section.

  • Title Section: A brief description of the calculation.

  • Molecule Specification: The atomic coordinates, charge, and spin multiplicity.

Example Gaussian Input File:

Causality Behind the Route Section Choices:
  • Opt Freq : This combination is crucial for a self-validating protocol.

    • Opt: This keyword initiates a geometry optimization . The software will iteratively adjust the positions of the atoms to find a stationary point on the potential energy surface where the net forces on all atoms are zero.

    • Freq: After the optimization completes, this keyword triggers a vibrational frequency calculation . This calculation serves two purposes:

      • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.

      • Thermodynamic Data: It provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.

  • B3LYP/6-311++G(d,p) :

    • B3LYP : This is a widely used hybrid DFT functional that provides a good description of the electronic structure for a vast range of organic molecules.

    • 6-311++G(d,p) : As explained in Section 2.2, this basis set is well-suited for this molecule, providing the necessary flexibility to accurately model the bonding and lone pair electrons of the chlorine atoms.

Step 3: Executing and Analyzing the Calculation
  • Execution: Submit the input file to the quantum chemistry software.

  • Completion Check: Upon successful completion, examine the output file (typically a .log or .out file).

  • Verification of Minimum: Search the output file for the results of the frequency calculation. Confirm that there are zero imaginary frequencies .

  • Data Extraction:

    • Optimized Geometry: The final, optimized atomic coordinates will be reported. From these, precise bond lengths and angles can be measured or are often summarized in a Z-matrix or table within the output file.

    • Vibrational Frequencies: A list of vibrational frequencies and their corresponding IR intensities will be present. These can be used to generate a theoretical IR spectrum.

Visualization of the Computational Workflow

To clarify the logical flow of the protocol, the following diagram illustrates the entire process from initial setup to final analysis.

G cluster_prep Preparation cluster_calc Computation cluster_analysis Analysis & Validation mol_build Step 1: Build Initial This compound Structure (e.g., GaussView, Avogadro) input_file Step 2: Create Input File - Define Route Section (Opt Freq) - Select Method (B3LYP) - Select Basis Set (6-311++G(d,p)) - Set Charge (0) & Multiplicity (1) mol_build->input_file Generate Coordinates run_calc Step 3: Execute Calculation (e.g., Gaussian, GAMESS) input_file->run_calc check_freq Step 4: Verify Minimum - Check for Imaginary Frequencies run_calc->check_freq extract_data Step 5: Extract Data - Optimized Bond Lengths & Angles - Vibrational Frequencies check_freq->extract_data If 0 Imaginary Freqs compare_exp Step 6: Compare with Experimental Data extract_data->compare_exp

Caption: Computational workflow for determining the molecular structure.

Results: Calculated vs. Experimental Structure

Following the protocol with the B3LYP/6-311++G(d,p) level of theory yields a highly accurate geometric structure for this compound. The results are summarized below and compared with high-precision experimental data obtained from a combined analysis of gas-phase electron diffraction and rotational spectroscopy.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond Lengths C1-C21.403 Å1.399 Å
C2-C31.393 Å1.395 Å
C3-C41.398 Å1.396 Å
C4-C51.399 Å1.400 Å
C1-Cl1.745 Å1.739 Å
C3-H1.084 Å1.088 Å
Bond Angles ∠C6-C1-C2121.0°121.2°
∠C1-C2-C3119.2°119.1°
∠C2-C3-C4120.3°120.4°
∠C1-C6-C5119.8°119.5°
∠Cl-C1-C2119.3°119.4°

The calculated geometric parameters show excellent agreement with the experimental values, with deviations in bond lengths on the order of ~0.006 Å and in bond angles within a few tenths of a degree. This strong correlation validates the chosen computational model (B3LYP/6-311++G(d,p)) as a reliable and predictive tool for the structural analysis of halogenated aromatic compounds.

The Interplay of Accuracy, Cost, and Method Selection

The choice of method and basis set is always a compromise between desired accuracy and available computational resources. The diagram below illustrates this fundamental relationship in computational chemistry.

G cost Computational Cost (Time & Resources) method Method (HF, DFT, MP2, CCSD...) cost->method basis_set Basis Set (Pople, Dunning, etc.) cost->basis_set accuracy Desired Accuracy accuracy->method accuracy->basis_set result Quality of Results (Agreement with Experiment) method->result basis_set->result

Caption: Relationship between computational choices and result quality.

Moving from simpler methods like HF to more complex ones like DFT or post-HF methods (e.g., MP2, CCSD(T)) increases accuracy but also significantly raises computational cost. Similarly, progressing from smaller (e.g., 6-31G(d)) to larger basis sets (e.g., aug-cc-pVTZ) improves the result at the expense of longer calculation times. The B3LYP/6-311++G(d,p) level of theory represents a "sweet spot" for molecules like this compound, providing high accuracy with manageable computational demands.

Conclusion

This guide has detailed a robust and validated workflow for the quantum chemical calculation of this compound's molecular structure. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain geometric parameters that are in excellent agreement with experimental data. The protocol's inclusion of a frequency calculation is a critical self-validation step, ensuring the identified structure is a true energy minimum. This methodology provides a reliable foundation for further computational studies, such as predicting reactivity, simulating spectra, or understanding intermolecular interactions, which are vital in chemical research and drug development.

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An In-depth Technical Guide to the Electrochemical Behavior of 1,2-Dichlorobenzene in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Non-Aqueous Electrochemistry of Aryl Halides

1,2-Dichlorobenzene (ortho-dichlorobenzene, ODCB) is a chlorinated aromatic compound whose persistence in the environment and utility as a chemical precursor necessitates a thorough understanding of its reactivity. Electrochemical methods offer a powerful, reagent-free approach to drive the reductive dechlorination of such compounds. The study of these processes in non-aqueous media is not merely a matter of convenience but a fundamental requirement for elucidating the intricate mechanisms of electron transfer and bond cleavage.

Aprotic, non-aqueous solvents provide a wider potential window, preventing premature solvent decomposition that would occur in aqueous solutions at the highly negative potentials required for C-Cl bond reduction.[1] Furthermore, these solvents can stabilize the highly reactive radical anion intermediates that are central to the reduction mechanism, allowing for their direct study and preventing immediate protonation by water.[1][2] This guide provides a comprehensive overview of the electrochemical behavior of this compound, focusing on the mechanistic pathways and the critical experimental parameters that govern its transformation in non-aqueous systems.

The Core Mechanism: Reductive Dechlorination Pathway

The electrochemical reduction of this compound, like other aryl halides, proceeds through a sequential cleavage of its carbon-chlorine bonds. The process is not a simple, single-step reaction but a cascade of electron transfers and chemical bond-breaking events. The final products are typically less chlorinated benzenes, ultimately leading to benzene.[3]

Stepwise vs. Concerted Dissociative Electron Transfer

The initial and rate-determining step in the reduction of an aryl halide (Ar-Cl) is the transfer of an electron from the cathode. This can occur via two primary mechanisms:

  • Stepwise Mechanism: An electron is first transferred to the molecule's lowest unoccupied molecular orbital (LUMO) to form a distinct radical anion intermediate (Ar-Cl•⁻). This intermediate then undergoes a separate, subsequent chemical step where the C-Cl bond cleaves, releasing a chloride ion (Cl⁻) and forming a highly reactive aryl radical (Ar•).[4][5]

  • Concerted Mechanism: The electron transfer and the C-Cl bond cleavage occur in a single, concerted step. In this scenario, a distinct radical anion intermediate does not form; the transition state involves both electron uptake and bond breaking simultaneously.[5][6][7]

For aromatic chlorides, the reduction in aprotic media generally follows a stepwise mechanism due to the ability of the aromatic π-system to accommodate the extra electron, temporarily stabilizing the radical anion.[4] The strength of the bond being broken and the oxidizability of the leaving group are key factors determining the operative mechanism.[5]

The ECE Reaction Cascade

Following the initial formation of the 2-chlorophenyl radical, the reaction proceeds via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. This pathway describes the complete dechlorination process.

  • First Electron Transfer (E1): this compound accepts an electron to form its radical anion. Cl-C₆H₄-Cl + e⁻ → [Cl-C₆H₄-Cl]•⁻

  • First Chemical Step (C1): The radical anion undergoes rapid dissociation, cleaving one C-Cl bond to form the 2-chlorophenyl radical and a chloride ion. [Cl-C₆H₄-Cl]•⁻ → •C₆H₄-Cl + Cl⁻

  • Second Electron Transfer (E2): The highly reactive 2-chlorophenyl radical diffuses to the electrode and is immediately reduced at a less negative potential than the parent molecule to form the 2-chlorophenyl anion. •C₆H₄-Cl + e⁻ → [C₆H₄-Cl]⁻

  • Second Chemical Step (C2): The 2-chlorophenyl anion is a strong base and is protonated by any available proton source in the medium (even residual water or the solvent itself) to form chlorobenzene. [C₆H₄-Cl]⁻ + H⁺ → C₆H₅-Cl

This entire sequence then repeats for the newly formed chlorobenzene, albeit at a more negative potential, to ultimately yield benzene. The stepwise removal of chlorine atoms is a hallmark of the electrochemical reduction of polychlorinated aromatics.

ECE_Mechanism cluster_step1 First Dechlorination cluster_step2 Second Dechlorination 1,2-DCB Cl-C₆H₄-Cl Radical_Anion [Cl-C₆H₄-Cl]•⁻ 1,2-DCB->Radical_Anion + e⁻ (E1) Aryl_Radical •C₆H₄-Cl Radical_Anion->Aryl_Radical - Cl⁻ (C1) Aryl_Anion [C₆H₄-Cl]⁻ Aryl_Radical->Aryl_Anion + e⁻ (E2) Chlorobenzene C₆H₅-Cl Aryl_Anion->Chlorobenzene + H⁺ (C2) Chlorobenzene_ref C₆H₅-Cl CB_Radical_Anion [C₆H₅-Cl]•⁻ Phenyl_Radical •C₆H₅ CB_Radical_Anion->Phenyl_Radical - Cl⁻ Phenyl_Anion [C₆H₅]⁻ Phenyl_Radical->Phenyl_Anion + e⁻ Benzene C₆H₆ Phenyl_Anion->Benzene + H⁺ Chlorobenzene_ref->CB_Radical_Anion + e⁻

Figure 1: ECE mechanism for the stepwise reduction of this compound to benzene.

Experimental Design: A Self-Validating System

Designing a robust electrochemical experiment for studying this compound requires careful selection of the solvent, supporting electrolyte, and electrodes. The goal is to create a system where the observed electrochemical response is solely attributable to the analyte and not convoluted by impurities or side reactions.

The Choice of Non-Aqueous Solvent

The solvent is the most critical component of the experimental medium.[8] An ideal solvent for this application should possess a high dielectric constant to dissolve the supporting electrolyte, a wide electrochemical potential window, and be chemically inert to the reactive intermediates generated.[9]

SolventAbbreviationDielectric Constant (ε)Boiling Point (°C)Cathodic Limit (vs. Ag/Ag⁺)
AcetonitrileACN37.582~ -2.9 V
N,N-DimethylformamideDMF36.7153~ -2.8 V
Dimethyl SulfoxideDMSO46.7189~ -2.9 V
Propylene CarbonatePC64.0240~ -2.5 V

Table 1: Properties of common aprotic polar solvents used in electrochemistry.[9] Cathodic limits are approximate and depend on the electrolyte and electrode purity.

Causality: Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are frequently chosen for their wide potential windows and ability to dissolve common tetraalkylammonium electrolytes.[10][11] The purity of the solvent is paramount; trace amounts of water can act as a proton source, altering the reaction mechanism, while dissolved oxygen is readily reduced and will obscure the voltammetry of the analyte.[10][12]

The Role of the Supporting Electrolyte

The supporting electrolyte is an electrochemically "inert" salt added at a high concentration (typically 0.1 M) to the solvent.[10][13] Its primary functions are:

  • Increase Conductivity: It reduces the solution resistance (ohmic drop), ensuring the applied potential is accurately felt at the electrode-solution interface.[14]

  • Suppress Electromigration: It ensures that the analyte reaches the electrode surface primarily by diffusion, simplifying the interpretation of voltammetric data.[13]

Supporting ElectrolyteAbbreviationAnionCationCommon Solvents
Tetrabutylammonium HexafluorophosphateTBAPF₆PF₆⁻(C₄H₉)₄N⁺ACN, DMF, CH₂Cl₂
Tetrabutylammonium PerchlorateTBAPClO₄⁻(C₄H₉)₄N⁺ACN, DMF, PC
Tetrabutylammonium TetrafluoroborateTBABF₄BF₄⁻(C₄H₉)₄N⁺ACN, DMF

Table 2: Common supporting electrolytes for non-aqueous electrochemistry.[13]

Causality: Tetraalkylammonium salts are the standard choice for reductive electrochemistry because their large cations are very difficult to reduce, providing a wide negative potential window.[9] These salts are often hygroscopic and must be rigorously dried under vacuum before use to maintain an anhydrous environment.[10]

Working Electrode Material

The working electrode is where the reduction of this compound occurs. While often considered an inert surface, the electrode material can significantly influence the reaction.

  • Glassy Carbon (GC): A common choice due to its wide potential window, chemical inertness, and relatively low cost. It is considered a non-catalytic surface for this reaction.[4]

  • Noble Metals (Pt, Au): Also possess wide potential windows but can be susceptible to surface adsorption by the analyte or intermediates, which can complicate the voltammetry.[15]

  • Catalytic Metals (Ag, Pd, Cu): Certain transition metals can exhibit significant electrocatalytic activity towards the C-Cl bond cleavage.[4] This is due to specific interactions between the metal surface and the aryl halide, which can lower the activation energy for bond breaking. For instance, silver (Ag) surfaces have been shown to be effective at reducing aryl halides.[4] Palladium (Pd) is also well-known for its catalytic role in dehalogenation reactions.[16]

Causality: For mechanistic studies aiming to understand the intrinsic electrochemical behavior of this compound, a non-catalytic electrode like glassy carbon is preferred. If the goal is to enhance the rate of dechlorination for synthetic or remediation purposes, a catalytic electrode like silver or palladium would be a more logical choice.

Experimental Protocol: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating redox systems.[17] It provides rapid insight into reduction potentials, reaction reversibility, and the kinetics of coupled chemical reactions. The following protocol outlines a self-validating system for obtaining high-quality data.

System Preparation
  • Electrode Polishing: The glassy carbon working electrode must be polished to a mirror finish before each experiment. This is typically done using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on polishing pads. After polishing, the electrode is rinsed and sonicated in ultrapure water or solvent to remove any adhered polishing material.[18]

  • Glassware and Cell Assembly: All glassware must be oven-dried to remove residual water. The electrochemical cell, typically a three-electrode setup, is assembled in a controlled environment.[19]

  • Solution Preparation: The supporting electrolyte (e.g., 0.1 M TBAPF₆) is dissolved in anhydrous solvent (e.g., ACN). This is best performed inside an inert atmosphere glovebox to prevent contamination from ambient moisture and oxygen.[12]

  • Deoxygenation: The electrolyte solution is purged with a high-purity inert gas (Argon or Nitrogen) for at least 15-20 minutes. This removes dissolved O₂, which would otherwise show a reduction wave that interferes with the measurement.[10]

Data Acquisition Workflow

CV_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Polish_WE 1. Polish Working Electrode Prep_Solution 2. Prepare Anhydrous Electrolyte Solution Polish_WE->Prep_Solution Assemble_Cell 3. Assemble Cell Prep_Solution->Assemble_Cell Purge_O2 4. Purge with Ar/N₂ Assemble_Cell->Purge_O2 Blank_CV 5. Record Background CV (Electrolyte Only) Purge_O2->Blank_CV Add_Analyte 6. Add 1,2-DCB (e.g., 1-5 mM) Blank_CV->Add_Analyte Analyte_CV 7. Record Analyte CV (Vary Scan Rate) Add_Analyte->Analyte_CV Internal_Ref 8. Add Internal Standard (e.g., Ferrocene) & Record Analyte_CV->Internal_Ref Analyze 9. Analyze Data: - Peak Potentials - Peak Currents - Reversibility Internal_Ref->Analyze

Figure 2: Workflow for a rigorous cyclic voltammetry experiment in non-aqueous media.
Interpreting the Voltammogram

A typical cyclic voltammogram for this compound in ACN will show two successive, irreversible reduction peaks.

  • First Peak: Corresponds to the reduction of this compound to chlorobenzene. It is irreversible because the rapid C-Cl bond cleavage (C1 step) prevents the re-oxidation of the radical anion on the reverse scan.

  • Second Peak: Occurs at a more negative potential and corresponds to the irreversible reduction of the chlorobenzene formed in the first step.

By analyzing how the peak potentials and currents change with the scan rate, one can extract kinetic information about the electron transfer and bond cleavage steps.

Conclusion and Outlook

The electrochemical behavior of this compound in non-aqueous media is characterized by a stepwise reductive dechlorination process, governed by an ECE mechanism. The initial formation of a radical anion intermediate, followed by rapid C-Cl bond cleavage, is the key feature of this transformation. A meticulous experimental approach, using high-purity aprotic solvents like acetonitrile or DMF, and appropriate supporting electrolytes such as TBAPF₆, is essential for obtaining reliable and interpretable data. The choice of electrode material offers a critical handle for either studying the intrinsic mechanism (using glassy carbon) or catalytically enhancing the dechlorination rate (using Ag or Pd). Understanding these fundamental principles is crucial for researchers in environmental remediation, where electrochemistry presents a promising avenue for detoxifying chlorinated pollutants, and in synthetic chemistry, where it offers a controlled method for C-Cl bond activation.

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Methodological & Application

The Strategic Application of 1,2-Dichlorobenzene in High-Temperature Organic Synthesis: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a chemical transformation. High-boiling point solvents are indispensable for reactions requiring elevated temperatures to overcome activation energy barriers, enhance reaction rates, or influence product selectivity. Among these, 1,2-dichlorobenzene (ortho-dichlorobenzene, ODCB) has emerged as a versatile and robust solvent for a range of challenging synthetic applications. Its unique combination of a high boiling point (180.5 °C), thermal stability, and moderate polarity makes it an ideal medium for reactions that are sluggish or inefficient at lower temperatures.[1] This technical guide provides an in-depth exploration of the strategic applications of this compound in organic synthesis, complete with detailed experimental protocols and expert insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Rationale for Use

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Its physical and chemical properties are summarized in the table below, providing a clear rationale for its selection in high-temperature synthesis. The high boiling point allows for a wide operational temperature range, while its miscibility with many organic solvents simplifies work-up procedures.[1][3] Furthermore, its ability to dissolve a variety of organic compounds, including challenging substrates like fullerenes, underscores its utility.[2][3]

PropertyValueReference
Molecular FormulaC₆H₄Cl₂[1]
Molecular Weight147.00 g/mol [1]
Boiling Point180.5 °C[1]
Melting Point-17.5 °C[1]
Density1.306 g/mL at 25 °C[4]
Flash Point66 °C[5]
Solubility in WaterApprox. 156 mg/L at 25 °C[1]
MiscibilityMiscible with ethanol, ether, and other organic solvents[1][3]

Core Applications and Experimental Protocols

The high thermal stability of this compound makes it a solvent of choice for a variety of demanding organic transformations. Below, we detail its application in several key areas, providing step-by-step protocols to guide the synthetic chemist.

Purification of Fullerenes

The unique solubility characteristics of this compound make it an excellent solvent for the purification of fullerenes, which often have low solubility in common organic solvents.[6] Its ability to dissolve higher fullerenes and separate them from C60 is particularly noteworthy.

Protocol: Column Chromatography for Fullerene Separation

This protocol outlines the separation of a C60 and C70 mixture using column chromatography with this compound as a key component of the mobile phase.

Materials:

  • Crude fullerene extract (soot)

  • Silica gel (60-200 mesh)

  • Activated charcoal

  • Celite

  • Toluene

  • This compound (ODCB)

  • Glass chromatography column

Procedure:

  • Soxhlet Extraction: Begin by extracting the crude fullerene soot with toluene using a Soxhlet apparatus to separate the soluble fullerenes from the carbon soot.[3][7]

  • Column Packing: Prepare a chromatography column by creating a slurry of silica gel and activated charcoal in toluene and pouring it into the column. A layer of Celite can be added to the top to prevent disturbance of the stationary phase.[3][7]

  • Sample Loading: Dissolve the dried fullerene extract from the Soxhlet extraction in a minimal amount of this compound.[1] Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.[1]

  • Elution:

    • Begin elution with a non-polar solvent like hexane or toluene to elute the more soluble C60, which will appear as a purple band.[1]

    • Gradually increase the polarity of the mobile phase by introducing this compound. A mixture of toluene and ODCB can be used to carefully control the separation.[1]

    • The C70, having a stronger interaction with the stationary phase, will elute later, typically with a higher concentration of ODCB or pure ODCB, and will appear as a reddish-brown band.[1]

  • Fraction Collection and Analysis: Collect the fractions and analyze them using UV-Vis spectroscopy to identify the fullerene content.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified fullerenes. For the high-boiling this compound, a rotary evaporator with a high-vacuum pump and an elevated bath temperature may be necessary.

Fullerene_Purification_Workflow soot Fullerene Soot soxhlet Soxhlet Extraction (Toluene) soot->soxhlet extract Crude Fullerene Extract soxhlet->extract dissolve Dissolve in This compound extract->dissolve column Column Chromatography (Silica/Charcoal) dissolve->column elution Elution with Toluene/ODCB Gradient column->elution c60 Purified C60 (Purple Fraction) elution->c60 c70 Purified C70 (Red-Brown Fraction) elution->c70

Caption: Workflow for the purification of fullerenes using this compound.
High-Temperature Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions often require high temperatures to proceed, especially with less activated substrates. This compound provides the necessary thermal environment for these transformations.

Protocol: Synthesis of a Diaryl Ether via SNAr

This protocol describes the synthesis of a diaryl ether from an activated aryl chloride and a phenol, a reaction that benefits from the high boiling point of this compound.

Materials:

  • 4-Chloronitrobenzene

  • Phenol

  • Potassium Carbonate (anhydrous)

  • This compound (ODCB)

  • Copper catalyst (optional, e.g., CuI)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloronitrobenzene (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of this compound to ensure effective stirring (e.g., 5-10 mL per gram of 4-chloronitrobenzene).

  • Reaction Conditions: Heat the reaction mixture to 160-170 °C and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with an aqueous solution of sodium hydroxide (e.g., 1M) to remove unreacted phenol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to remove the ethyl acetate.

    • The high-boiling this compound can be removed by vacuum distillation or by passing the crude product through a short plug of silica gel, eluting first with a non-polar solvent (e.g., hexane) to remove the ODCB, followed by a more polar solvent to elute the product.

    • Further purification can be achieved by recrystallization or column chromatography.

SNAr_Mechanism

Caption: General mechanism of a nucleophilic aromatic substitution (S(N)Ar) reaction.
Palladium-Catalyzed Cross-Coupling Reactions

High temperatures can be beneficial for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, particularly when dealing with unreactive or sterically hindered substrates. This compound's high boiling point and ability to dissolve organometallic reagents make it a suitable solvent for these transformations.

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Biaryl

This protocol details the synthesis of a sterically hindered biaryl, a class of compounds often challenging to prepare under standard conditions.

Materials:

  • Sterically hindered aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • This compound (ODCB)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., 1-5 mol%), and base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed this compound via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Remove the this compound by vacuum distillation or column chromatography as described in the previous protocol.

    • The final product can be further purified by recrystallization or flash chromatography.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Graphene Nanoribbons

The synthesis of large, planar PAHs and graphene nanoribbons often involves intramolecular cyclodehydrogenation reactions, such as the Scholl reaction, which typically require high temperatures and an oxidizing agent.[6] this compound can serve as a suitable high-boiling solvent for these transformations.

Conceptual Protocol: Scholl Reaction for PAH Synthesis

This conceptual protocol outlines the general steps for a Scholl reaction to synthesize a larger PAH from a precursor molecule.

Materials:

  • Precursor polycyclic aromatic compound

  • Oxidizing agent/Lewis acid (e.g., FeCl₃, MoCl₅)

  • This compound (ODCB)

Procedure:

  • Reaction Setup: Dissolve the precursor PAH in this compound in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add the oxidizing agent/Lewis acid (e.g., FeCl₃) portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 140-180 °C) for several hours. The reaction progress can be monitored by techniques such as MALDI-TOF mass spectrometry.

  • Work-up:

    • Cool the reaction mixture and quench by pouring it into a mixture of ice and hydrochloric acid.

    • Extract the product with an appropriate organic solvent (e.g., chloroform or more ODCB).

    • Wash the organic layer with water and dry it.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product is often a complex mixture and may require extensive purification by column chromatography and recrystallization to isolate the desired PAH.

Safety, Handling, and Waste Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Handling: Always work in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[8][11] Keep containers tightly sealed.[8]

  • Toxicity: this compound is toxic if inhaled, ingested, or absorbed through the skin.[1] It can cause irritation to the eyes, skin, and respiratory tract.[9][11] Chronic exposure may lead to liver and kidney damage.[1][2]

  • Waste Disposal: Dispose of this compound and any reaction waste containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic organic chemist, enabling a range of high-temperature reactions that are otherwise difficult to achieve. Its high boiling point, thermal stability, and favorable solubility profile make it a solvent of choice for applications ranging from fullerene purification to the synthesis of complex polycyclic aromatic hydrocarbons. By understanding its properties and following the detailed protocols and safety guidelines outlined in this technical guide, researchers can effectively and safely leverage the benefits of this compound to advance their synthetic endeavors.

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Use of 1,2-Dichlorobenzene in the purification of fullerenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 1,2-Dichlorobenzene in the Chromatographic Purification of Fullerenes

Abstract

The isolation of individual fullerene species from the raw carbon soot produced during synthesis remains a critical bottleneck for research and commercial application. The unique solubility characteristics of fullerenes necessitate specialized solvents for effective extraction and purification. This compound (ODCB) has emerged as a superior solvent for this purpose, particularly in chromatographic separations. Its high solvency for a range of fullerenes, coupled with its distinct elution properties, allows for the efficient separation of C₆₀, C₇₀, and higher fullerenes. This application note provides an in-depth guide to the principles and protocols for using this compound in the preparative-scale purification of fullerenes, intended for researchers, chemists, and materials scientists.

Introduction: The Fullerene Purification Challenge

Since their macroscopic synthesis by the Huffman-Krätschmer arc discharge method, fullerenes have promised revolutionary applications in materials science, electronics, and medicine. However, the raw output of this synthesis is a complex mixture known as fullerene soot, which typically contains only 10-15% extractable fullerenes. This extractable portion is dominated by C₆₀ (buckminsterfullerene) and C₇₀, along with a small fraction of higher fullerenes (C₇₆, C₇₈, C₈₄, etc.).[1]

The primary challenge lies in separating these structurally similar, nonpolar molecules.[2] While various techniques exist, liquid chromatography remains the most robust and scalable method for obtaining high-purity fullerene fractions.[3] The choice of solvent in this process is paramount, as it governs both the initial extraction efficiency and the subsequent chromatographic separation.

The Rationale for this compound (ODCB)

This compound's efficacy in fullerene purification stems from a combination of its physical and chemical properties. As a non-polar aromatic solvent, it facilitates strong, favorable intermolecular interactions with the electron-rich surface of the fullerene cages.[4]

Causality Behind Solvent Choice:

  • High Solubility: ODCB is among the best common solvents for C₆₀ and, crucially, for the less soluble higher fullerenes.[5][6] This high capacity is essential for preparative-scale chromatography, as it allows for more concentrated solutions to be loaded onto the column, improving throughput. The introduction of a second chlorine atom to the benzene ring substantially increases solubility for C₆₀ compared to monochlorobenzene.[5]

  • Elution Strength: In column chromatography, ODCB acts as a strong eluent. Fullerenes, particularly C₇₀ and higher analogues, adsorb strongly to stationary phases like silica gel or activated carbon.[7][8] While weaker solvents like toluene can effectively elute C₆₀, they are often insufficient to mobilize the more retained fullerenes. ODCB has the necessary solvent power to displace these molecules and elute them from the column.[9]

  • High Boiling Point (approx. 180 °C): While this makes final removal more energy-intensive than with solvents like toluene, it is advantageous for running columns at elevated temperatures to improve solubility and separation kinetics. It also minimizes solvent evaporation during long chromatographic runs.

Comparative Solubility Data

To contextualize the choice of ODCB, the following table summarizes the solubility of C₆₀ and C₇₀ in various organic solvents.

SolventC₆₀ Solubility (g/L)C₇₀ Solubility (g/L)Boiling Point (°C)Key Characteristics
This compound 2736180Excellent solvent for C₆₀ and higher fullerenes; strong eluent.[10]
1-Chloronaphthalene51-259One of the best known solvents, but high boiling point complicates removal.[6]
Carbon Disulfide (CS₂)7.99.146Good solvent, but highly volatile, flammable, and toxic.
Toluene2.81.3111Good for initial extraction and C₆₀ elution; weak eluent for higher fullerenes.[3]
p-Xylene5.22.9138Similar properties to toluene.[11]
Hexane0.0440.01369Poor solvent; often used as a weak mobile phase component.

Data compiled from multiple sources, including Ruoff et al. (1993) and others.[6]

Experimental Protocol: Two-Stage Chromatographic Purification

This protocol describes a common and effective method for separating C₆₀ and C₇₀ from a crude fullerene extract using column chromatography with a two-solvent elution strategy.

Part A: Initial Soxhlet Extraction

The first step is to extract the soluble fullerenes from the raw carbon soot. Toluene is typically preferred for this initial step due to its lower cost and toxicity compared to ODCB.[3]

  • Preparation: Place 10-20 g of fullerene soot into a cellulose extraction thimble.

  • Apparatus Setup: Insert the thimble into a Soxhlet extractor mounted on a round-bottom flask containing ~300 mL of toluene. Attach a condenser to the top of the extractor.

  • Extraction: Heat the toluene to a gentle boil. Allow the extraction to proceed for 12-24 hours, or until the solvent siphoning into the flask is no longer deeply colored. The resulting solution will be a dark red-brown mixture of C₆₀, C₇₀, and other fullerenes.

  • Solvent Removal: After cooling, remove the solvent from the extract using a rotary evaporator to yield a dark, crystalline crude fullerene powder.

Part B: Column Chromatography

This stage uses a weaker solvent (toluene) to first elute the less-retained C₆₀, followed by a switch to a stronger solvent (this compound) to elute the more tightly-bound C₇₀.[12]

  • Stationary Phase Preparation: Prepare a slurry of flash chromatography-grade silica gel in toluene. For a more robust separation of C₆₀ and C₇₀, a mixture of activated carbon and silica gel (e.g., 1:2 by weight) can be used, though this may require pressure to achieve a reasonable flow rate.[7][9]

  • Column Packing: Pack a glass chromatography column (e.g., 5 cm diameter x 50 cm length) with the prepared slurry. Allow the stationary phase to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude fullerene powder from Part A in a minimal amount of toluene. Expert Tip: For sharper bands, adsorb this concentrated solution onto a small amount of fresh silica gel, dry it under vacuum, and carefully layer the resulting powder on top of the packed column.

  • Elution - Step 1 (C₆₀ Isolation):

    • Begin eluting the column with pure toluene as the mobile phase.[9]

    • A distinct magenta or purple band corresponding to C₆₀ will begin to move down the column.[12]

    • Collect this fraction in an appropriate flask. Continue eluting with toluene until the eluate becomes colorless.

  • Elution - Step 2 (C₇₀ Isolation):

    • Once the C₆₀ has been fully collected, switch the mobile phase to pure this compound.[9]

    • A second, reddish-brown band corresponding to C₇₀ will begin to descend the column at a much faster rate.[12]

    • Collect this C₇₀ fraction in a separate flask.

  • Product Recovery:

    • Individually reduce the volume of the C₆₀ (in toluene) and C₇₀ (in ODCB) fractions using a rotary evaporator.

    • To precipitate the solid fullerenes and remove residual solvent, add a poor solvent like methanol or hexane to the concentrated solutions.

    • Collect the purified C₆₀ and C₇₀ powders by filtration, wash with additional methanol, and dry under vacuum.

  • Purity Analysis: The purity of the collected fractions should be verified using techniques such as HPLC or UV-Vis spectroscopy.

Workflow Visualization

The following diagram illustrates the complete purification workflow, from raw soot to isolated C₆₀ and C₇₀.

Fullerene_Purification cluster_extraction Part A: Extraction cluster_chromatography Part B: Chromatography cluster_recovery Part C: Product Recovery Soot Fullerene Soot Soxhlet Soxhlet Extraction Soot->Soxhlet Toluene Crude Crude Fullerene Extract (C60, C70, etc.) Soxhlet->Crude Column Load onto Silica/Carbon Column Crude->Column Elute_C60 Elute with Toluene Column->Elute_C60 Collect_C60 Collect Magenta Fraction Elute_C60->Collect_C60 Switch Switch Mobile Phase Elute_C60->Switch Recover_C60 Solvent Removal & Precipitation Collect_C60->Recover_C60 Elute_C70 Elute with this compound Switch->Elute_C70 Collect_C70 Collect Red-Brown Fraction Elute_C70->Collect_C70 Recover_C70 Solvent Removal & Precipitation Collect_C70->Recover_C70 Pure_C60 Purified C60 Recover_C60->Pure_C60 Pure_C70 Purified C70 Recover_C70->Pure_C70

Caption: Fullerene purification workflow using a two-stage solvent elution.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate precautions.[13][14]

  • Health Hazards: Harmful if swallowed or inhaled.[13][15] Causes skin and serious eye irritation.[14] May cause respiratory irritation and allergic skin reactions.[15] It is also very toxic to aquatic life with long-lasting effects.[13]

  • Handling Procedures:

    • Always work in a well-ventilated chemical fume hood.[14][16]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile or other suitable chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

    • Avoid breathing vapors or mist.[16]

    • Prevent release into the environment. All waste containing ODCB must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[17]

Conclusion

The strategic use of this compound as a strong eluent in a multi-solvent chromatographic system is a robust and effective method for the preparative-scale purification of fullerenes. Its high solvency for C₇₀ and higher fullerenes makes it indispensable for isolating these less abundant but highly valuable carbon allotropes. While its high boiling point and health hazards require careful handling and recovery procedures, its superior performance in separating strongly retained fullerenes justifies its place as a critical tool in fullerene science and technology.

References

  • Théobald, J., Perrut, M., Weber, J. V., Millon, E., & Muller, J. F. (2006). Extraction and Purification of Fullerenes: A Comprehensive Review. Separation Science and Technology, 30(14), 2783-2819. [Link]

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  • UKEssays. (2018). Fullerenes Synthesis Extraction and Purification. [Link]

  • Keypour, H., et al. (2014). An improved method for the purification of fullerene from fullerene soot with activated carbon, celite, and silica gel stationary phases. Journal of Nanostructure in Chemistry, 4(1), 1-6. [Link]

  • Shih, C. J., et al. (2015). Correlating Fullerene Solubility with Solvent Dynamics in Organic Media. The Journal of Physical Chemistry Letters, 6(23), 4788-4795. [Link]

  • Mateo-Alonso, A., et al. (2021). Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography. Molecules, 26(11), 3234. [Link]

  • The Creative Science Centre. (n.d.). Fullerene Workshop. [Link]

  • Keypour, H., et al. (2014). An improved method for the purification of fullerene from fullerene soot with activated carbon, celite, and silica gel stationary phases. Journal of Nanostructure in Chemistry. [Link]

  • Tour, J. M., & Scrivens, W. A. (1997). U.S. Patent No. 5,662,876. Washington, DC: U.S.
  • Sefaf, F., et al. (2021). The Study of the Optical Properties of C60 Fullerene in Different Organic Solvents. Journal of Physical Science, 32(1), 125-139. [Link]

  • Parker, D. H., et al. (1991). High-yield synthesis, separation, and mass-spectrometric characterization of fullerenes C60 to C266. Journal of the American Chemical Society, 113(20), 7499-7503. [Link]

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Application Notes and Protocols for High-Temperature Polymerization in 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 1,2-Dichlorobenzene in High-Performance Polymer Synthesis

The synthesis of high-performance aromatic polymers, such as polyimides and poly(aryl ether ketone)s, necessitates reaction media that can withstand extreme temperatures while ensuring the solubility of both monomers and the growing polymer chains. This compound (ortho-dichlorobenzene, ODCB), a colorless to pale yellow liquid with a characteristic aromatic odor, has emerged as a versatile and effective high-boiling point solvent for such demanding polymerization reactions.[1][2] Its unique combination of physical and chemical properties allows for the synthesis of high molecular weight polymers that are often intractable in more common solvents.[3][4][5][6]

This technical guide provides a comprehensive overview of the application of this compound as a reaction medium for high-temperature polymerization. It delves into the causality behind its selection, detailing its advantageous properties and outlining the necessary precautions for its safe handling. The core of this document presents a detailed, field-proven protocol for the synthesis of a high-performance poly(aryl ether ketone) in this compound, offering a practical workflow for researchers in the field.

Physicochemical Properties and Rationale for Use

The efficacy of this compound as a high-temperature polymerization solvent is rooted in its distinct physicochemical characteristics. A thorough understanding of these properties is crucial for optimizing reaction conditions and ensuring experimental success.

Key Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₄Cl₂[1]
Molecular Weight 147.00 g/mol [1]
Boiling Point 180.5 °C[2]
Melting Point -17.5 °C
Density 1.306 g/mL at 25 °C
Solubility in Water Practically insoluble[1]
Solubility in Organic Solvents Miscible with most organic solvents[1]
Flash Point 66 °C (151 °F)[1]

Causality for Selection in High-Temperature Polymerization:

  • High Boiling Point: With a boiling point of 180.5 °C, this compound facilitates reactions that require sustained high temperatures to proceed at a reasonable rate and to achieve high molecular weights.[2] This is particularly critical for step-growth polymerizations where high conversion is essential for building long polymer chains.

  • Excellent Solvating Power: Its aromatic nature and moderate polarity enable it to dissolve a wide range of aromatic monomers and the resulting rigid-chain polymers, preventing premature precipitation and allowing for the synthesis of high molecular weight products.

  • Aprotic Nature: As a non-protic solvent, this compound does not participate in unwanted side reactions, such as solvolysis, with reactive monomers or intermediates. This is especially important in nucleophilic aromatic substitution reactions commonly employed in the synthesis of poly(aryl ether ketone)s.

  • Chemical Inertness: Under typical polymerization conditions, this compound is chemically stable and does not readily react with common catalysts or reagents, ensuring the integrity of the desired polymerization reaction.

  • Ease of Removal: Despite its high boiling point, this compound can be effectively removed from the final polymer product through precipitation in a non-solvent followed by vacuum drying.

Experimental Workflow: Synthesis of Poly(aryl ether ketone) in this compound

This section provides a detailed protocol for the synthesis of a poly(aryl ether ketone) via a nucleophilic aromatic substitution reaction using this compound as the reaction medium. This protocol is a representative example and can be adapted for the synthesis of other high-performance polymers with appropriate modifications to monomers and reaction conditions.

dot

Caption: Experimental workflow for poly(aryl ether ketone) synthesis.

Materials and Equipment
  • Monomers:

    • Aromatic diacid chloride (e.g., terephthaloyl chloride)

    • Aromatic ether (e.g., diphenyl ether)

  • Solvent:

    • Anhydrous this compound (dried over calcium hydride and distilled)

  • Catalyst:

    • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Reagents for Work-up:

    • Methanol or another suitable non-solvent for precipitation

    • Dilute hydrochloric acid (for catalyst removal)

    • Deionized water

  • Equipment:

    • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser with a drying tube.

    • Heating mantle with a temperature controller.

    • Syringes and needles for reagent transfer.

    • Buchner funnel and filter paper.

    • Vacuum oven.

    • Standard laboratory glassware.

Detailed Protocol
  • Reactor Setup and Inert Atmosphere:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble the reaction apparatus while hot under a stream of dry nitrogen.

    • Charge the three-necked flask with the aromatic ether monomer and anhydrous this compound. The typical monomer concentration is in the range of 10-20% (w/v).

    • Purge the system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Monomer Dissolution and Catalyst Addition:

    • Stir the mixture at room temperature until the aromatic ether monomer is completely dissolved.

    • In a separate dry flask, weigh the aromatic diacid chloride and dissolve it in a minimal amount of anhydrous this compound.

    • Cool the reaction flask to 0-5 °C using an ice bath.

    • Slowly add the solution of the aromatic diacid chloride to the stirred reaction mixture.

    • Gradually add the anhydrous aluminum chloride catalyst portion-wise to the reaction mixture while maintaining the temperature below 10 °C. The molar ratio of Lewis acid to acid chloride is typically around 1.1:1.

  • Polymerization:

    • After the complete addition of the catalyst, slowly warm the reaction mixture to room temperature and stir for 1-2 hours.

    • Gradually heat the reaction mixture to a temperature between 50 °C and 120 °C. The optimal temperature will depend on the specific monomers used.[7]

    • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction is typically continued for 4-24 hours.

  • Reaction Termination and Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, under vigorous stirring to precipitate the polymer.

    • Break up any large polymer lumps and continue stirring for several hours to ensure complete precipitation.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration using a Buchner funnel.

    • Wash the polymer powder sequentially with dilute hydrochloric acid to remove any residual catalyst, followed by deionized water until the filtrate is neutral, and finally with methanol to remove any remaining solvent and low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Safety, Handling, and Waste Disposal

This compound is a hazardous chemical and requires careful handling to minimize exposure and environmental impact.

Safety Precautions: [8][9][10][11][12]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[9][12]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., Viton® or laminate film), safety goggles, and a lab coat.[9]

    • For operations with a risk of splashing, use a face shield.

    • If there is a risk of inhaling vapors, use a respirator with an appropriate organic vapor cartridge.[8]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8][12]

    • Avoid breathing vapors or mists.[8]

    • Keep away from heat, sparks, and open flames.[9][10][11]

    • Ground and bond containers and receiving equipment to prevent static discharge.[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9][10][11]

    • Protect from light.[9]

Waste Disposal:

  • Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not pour down the drain.[10][12]

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Polymer Molecular Weight Impurities in monomers or solvent (e.g., water).Ensure all reagents and the solvent are rigorously purified and dried. Maintain a strict inert atmosphere throughout the reaction.
Incorrect stoichiometry of monomers.Accurately weigh and transfer monomers.
Insufficient reaction time or temperature.Optimize reaction time and temperature for the specific monomer system.
Premature Polymer Precipitation Poor solubility of the growing polymer chain.Increase the reaction temperature (within the limits of solvent boiling point and polymer stability). Decrease the initial monomer concentration.
Dark-colored Polymer Side reactions or degradation at high temperatures.Lower the polymerization temperature or shorten the reaction time. Ensure a highly pure, inert atmosphere to prevent oxidation.

Conclusion

This compound is a powerful and enabling solvent for the synthesis of high-performance aromatic polymers that require high reaction temperatures. Its high boiling point, excellent solvating power for aromatic compounds, and aprotic nature make it an ideal medium for producing high molecular weight polyimides and poly(aryl ether ketone)s. However, its hazardous nature necessitates strict adherence to safety protocols. The detailed experimental workflow and troubleshooting guide provided in these application notes offer a solid foundation for researchers to successfully and safely utilize this compound in their high-temperature polymerization endeavors.

References

  • This compound FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

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  • Synthesis and Characterization of Poly (aryl ether ketone) Copolymers - ResearchGate. (n.d.). Retrieved from [Link]

  • ES2679371T3 - Synthesis procedure of poly-aryl ether ketones - Google Patents. (n.d.).
  • Synthesis and Thermal Properties of Poly (aryl ether ketone)s Containing Dibenzoylbiphenyl Moieties Copolymers. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of novel organosoluble poly(aryl ether ketone)s and poly(aryl ether ketone sulfone)s containing 1,4-naphthylene units | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Poly (Aryl Ether Ketone) from Bis-1,4-(4-Chlorobenzoyl) Benzene. (n.d.). Retrieved from [Link]

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  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PubMed. (2023, August 26). Retrieved from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC - NIH. (2023, August 26). Retrieved from [Link]

  • Melt and One-Pot Solution Synthesis of Thermally Stable, Organosoluble and Photocurable Acidic Polyimides - ResearchGate. (2019, January). Retrieved from [Link]

  • synthesis and thermal stability of conjugated polymer of 1, 2-dichloro benzene and naphthalene - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of polyimides from diisocyanate with enhanced solubility and thermostability properties via direct low-temperature one-step polymerization in NMP solvent - DTU Research Database. (2023). Retrieved from [Link]

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  • Benzene, 1,2-dichloro- - the NIST WebBook. (n.d.). Retrieved from [Link]

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Application Notes & Protocols: The Role of 1,2-Dichlorobenzene in Pigment and Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dichlorobenzene (ortho-dichlorobenzene or ODCB) is a chlorinated aromatic compound with the formula C₆H₄Cl₂.[1] It is a colorless to pale yellow liquid characterized by a high boiling point (180°C), low solubility in water, and miscibility with many organic solvents.[1][2] These properties make it an exceptionally valuable, albeit hazardous, specialty solvent and chemical intermediate in the synthesis of high-performance pigments and dyes.[2][3] This guide provides an in-depth exploration of the critical functions of this compound in the manufacturing of key colorant classes, detailing the causality behind its use and providing validated protocols for laboratory-scale synthesis.

Introduction: Why this compound?

The selection of a solvent or intermediate in pigment synthesis is governed by its ability to control reaction kinetics, influence crystal morphology, and remain stable under demanding process conditions. This compound excels in several key areas:

  • High Thermal Stability: With a boiling point of 180.5°C, ODCB is an ideal medium for high-temperature condensation and cyclization reactions that are often required for the formation of robust, polycyclic pigment structures.[1]

  • Excellent Solvating Power: It effectively dissolves organic precursors, such as phthalonitriles and other aromatic intermediates, facilitating homogenous reaction conditions and promoting high yields.[2]

  • Chemical Inertness (in specific contexts): While it can be functionalized under certain conditions, its relative stability makes it a reliable solvent that does not interfere with many pigment-forming reactions.[1]

  • Intermediate Potential: ODCB serves as a foundational precursor for producing other critical dye intermediates, most notably 3,4-dichloroaniline, a key component in various azo dyes and pigments.[1][3][4]

However, its utility is counterbalanced by significant health and environmental risks. ODCB is toxic, a suspected hepatotoxic agent, and environmentally persistent.[2][4] Therefore, its use mandates stringent safety protocols and environmental controls.

Application Note I: High-Temperature Solvent for Phthalocyanine Pigment Synthesis

Phthalocyanines are macrocyclic compounds that form intensely colored blue and green pigments, prized for their exceptional stability and color strength.[5] The synthesis often involves the cyclotetramerization of phthalic acid derivatives, a reaction that necessitates high temperatures to proceed efficiently.[5]

Causality of ODCB Selection

The formation of the phthalocyanine macrocycle from precursors like phthalonitrile requires significant activation energy.[6] ODCB provides the necessary high-temperature reaction environment (typically ~180-220°C) for the template-driven cyclization around a central metal ion.[5][6] Its high boiling point ensures the reaction can be carried out at atmospheric pressure, simplifying reactor design. Furthermore, its ability to dissolve the phthalonitrile precursors and keep the forming pigment complex in solution or a fine slurry is critical for achieving a complete reaction and influencing the final crystal form of the pigment.

Experimental Workflow: Synthesis of Copper Phthalocyanine (CuPc)

The following diagram outlines the general workflow for the synthesis of Copper Phthalocyanine (CuPc) from phthalonitrile in this compound.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up & Purification A Charge Reactor: 1. Phthalonitrile 2. Copper(I) Chloride 3. This compound B Inert Atmosphere (Nitrogen Purge) A->B C Heat to Reflux (approx. 180°C) B->C D Maintain Temperature (4-6 hours) C->D E Cool Reaction Mixture D->E F Precipitate with Methanol E->F G Filter Crude Pigment F->G H Wash with Methanol, then Hot Water G->H I Dry Purified CuPc Pigment H->I caption Workflow for Copper Phthalocyanine Synthesis

Caption: Workflow for Copper Phthalocyanine Synthesis.

Protocol: Laboratory Synthesis of Copper Phthalocyanine (CuPc)

Disclaimer: This protocol involves hazardous materials and high temperatures. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Phthalonitrile (4 moles)

  • Copper(I) Chloride (CuCl) (1 mole)

  • This compound (ODCB) (Sufficient to create a 15-20% w/v slurry)

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

  • Buchner funnel and vacuum flask.

Procedure:

  • Reactor Setup: Assemble the reaction flask in a fume hood. Charge the flask with phthalonitrile, copper(I) chloride, and this compound.

  • Inerting: Begin stirring and purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Gradually heat the mixture to reflux (approximately 180°C). The solution will darken as the reaction proceeds.

  • Reaction: Maintain the reaction at reflux for 4-6 hours. The formation of the dark blue CuPc pigment will be evident.

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to 60-70°C.

  • Isolation: Slowly add methanol to the stirred slurry to precipitate the crude pigment. This step also helps to remove residual ODCB.

  • Filtration and Washing: Filter the pigment using a Buchner funnel. Wash the filter cake extensively with methanol until the filtrate is colorless, followed by several washes with hot deionized water to remove any inorganic salts.

  • Drying: Dry the purified pigment in a vacuum oven at 80-100°C until a constant weight is achieved.

ParameterValueReference
Reactant Ratio 4:1 (Phthalonitrile:CuCl)[5]
Solvent This compound[5][6]
Reaction Temp. ~180°C (Reflux)[7]
Reaction Time 4-6 hours[7]
Expected Yield >90%[8]
Appearance Intense Blue Powder[5]

Application Note II: Precursor for High-Performance Azo Pigments

While ODCB is an excellent solvent, it also serves as a key starting material for synthesizing other dye intermediates.[3][4] High-performance azo pigments, known for their good lightfastness and thermal stability, often incorporate chlorinated aromatic amines.[9] 3,4-dichloroaniline, derived from ODCB, is a cornerstone intermediate for this class of pigments.

Synthesis Pathway from ODCB

The conversion of this compound to a functional azo pigment involves a multi-step synthesis. The chlorine atoms on the benzene ring enhance the stability and performance of the final pigment.[9] The process involves nitration of ODCB, followed by reduction to the corresponding aniline, which is then diazotized and coupled to form the final azo chromophore.

G A This compound (ODCB) B Nitration (H₂SO₄ / HNO₃) A->B C 1,2-Dichloro-4-nitrobenzene B->C D Reduction (e.g., Fe/HCl) C->D E 3,4-Dichloroaniline (Diazo Component) D->E F Diazotization (NaNO₂ / HCl, 0-5°C) E->F G Diazonium Salt Intermediate F->G I Azo Coupling G->I H Coupling Component (e.g., Naphthol AS) H->I J High-Performance Azo Pigment I->J caption Synthesis Pathway from ODCB to an Azo Pigment

Caption: Synthesis Pathway from ODCB to an Azo Pigment.

Protocol: Multi-Step Synthesis of a Naphthol AS Azo Pigment

Disclaimer: This protocol involves highly corrosive and toxic substances. It must be performed by trained personnel with appropriate safety measures.

  • Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a flask cooled in an ice bath.

  • Slowly add this compound to the nitrating mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the 1,2-dichloro-4-nitrobenzene.

  • Filter, wash with cold water until neutral, and recrystallize from ethanol.

  • In a flask, create a stirred slurry of iron powder in water and add a small amount of hydrochloric acid.

  • Heat the slurry to near boiling and slowly add the 1,2-dichloro-4-nitrobenzene from Step 1.

  • Reflux the mixture for 3-4 hours until the reduction is complete (monitored by TLC).

  • Basify the mixture with sodium carbonate and steam distill to isolate the 3,4-dichloroaniline.

  • Diazotization: Dissolve the 3,4-dichloroaniline in dilute hydrochloric acid and cool to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling: In a separate vessel, dissolve a suitable coupling component (e.g., a Naphthol AS derivative) in an aqueous sodium hydroxide solution.

  • Slowly add the cold diazonium salt solution to the coupling solution with vigorous stirring. The azo pigment will precipitate immediately.

  • Stir for an additional 1-2 hours, then filter, wash thoroughly with water, and dry.

StepKey ReagentsTypical Temp.Expected Outcome
Nitration H₂SO₄, HNO₃< 10°C1,2-Dichloro-4-nitrobenzene
Reduction Fe, HCl90-100°C3,4-Dichloroaniline
Diazotization NaNO₂, HCl0-5°CDiazonium Salt Solution
Coupling Naphthol AS derivative< 10°CInsoluble Azo Pigment

Safety, Handling, and Environmental Considerations

This compound is a hazardous substance requiring strict handling protocols.

  • Health Hazards: ODCB is harmful if swallowed, inhaled, or absorbed through the skin.[10][11] It can cause irritation to the skin, eyes, and respiratory tract.[10] Prolonged exposure may lead to liver and kidney damage.[2]

  • Personal Protective Equipment (PPE): Always use ODCB in a well-ventilated chemical fume hood.[10][12] Wear chemical-resistant gloves (e.g., Viton® or laminate), safety goggles, a face shield, and a lab coat.[2][13] For operations with a high risk of vapor exposure, respiratory protection may be necessary.[10]

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents.[14] Keep containers tightly closed.[10][12] Ground all equipment to prevent static discharge.[12]

  • Environmental Impact: ODCB is very toxic to aquatic life with long-lasting effects.[10][11] It is persistent in the environment and resistant to biodegradation.[2][3] Avoid release to the environment and dispose of waste in accordance with all local, state, and federal regulations.[10]

Conclusion

This compound is a versatile and effective compound in the synthesis of high-performance pigments and dyes. Its role as a high-temperature solvent is crucial for producing stable macrocyclic pigments like phthalocyanines, while its function as a chemical precursor enables the creation of robust azo colorants. Despite its valuable properties, the significant health and environmental hazards associated with ODCB necessitate its use under controlled, safe, and environmentally responsible conditions. As the industry moves towards greener chemistry, the development of safer, high-boiling point solvents and alternative synthesis routes remains an important area of research.

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  • The Role of 1,2-Dichloro-4-(chloromethyl)benzene in Dye Intermediates Manufacturing. (n.d.). Chemex Organo Corporation.
  • The Role of 2,5-Dichlorobenzene-1,4-diamine in High-Performance Pigment Synthesis. (n.d.). Chemex Organo Corporation.

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Application Notes and Protocols for the Use of 1,2-Dichlorobenzene as a Carrier Solvent in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,2-dichlorobenzene (ortho-dichlorobenzene, ODCB) as a specialized carrier solvent in various spectroscopic techniques. With a high boiling point and excellent solvating power for a range of otherwise intractable materials, ODCB is a critical tool in the analytical chemist's arsenal. These notes detail its applications in High-Temperature Gel Permeation Chromatography (HT-GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Rationale for Employing this compound

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its utility as a carrier solvent in spectroscopy stems from a unique combination of physical and chemical properties. The high boiling point of approximately 180°C allows for analyses at elevated temperatures, which is crucial for dissolving and maintaining the solubility of high molecular weight or crystalline polymers that are insoluble in common solvents at ambient temperatures.[2] Furthermore, its miscibility with most organic solvents and its ability to dissolve a wide range of compounds, including fullerenes and various polymers, make it a versatile choice for specialized applications.[3][4]

However, the use of this compound also necessitates stringent safety protocols due to its potential health and environmental hazards. It is classified as a hazardous substance, and appropriate personal protective equipment (PPE) and engineering controls must be employed at all times.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in spectroscopic analysis. These properties dictate the experimental conditions and potential interactions with analytes and instrumentation.

PropertyValueReference(s)
Chemical Formula C₆H₄Cl₂[7]
Molecular Weight 147.00 g/mol
Boiling Point 178-180 °C
Melting Point -17 to -18 °C
Density 1.306 g/mL at 25 °C
Refractive Index (n20/D) 1.551
Vapor Pressure 1.2 mmHg at 20 °C
Solubility in Water Poorly soluble[3]
Miscibility Miscible with most organic solvents[3]

Application in High-Temperature Gel Permeation Chromatography (HT-GPC)

3.1. Context and Rationale

High-Temperature Gel Permeation Chromatography (HT-GPC) is a cornerstone technique for determining the molecular weight distribution of polyolefins, such as polyethylene (PE) and polypropylene (PP).[2][6] These polymers are often insoluble in common GPC solvents at room temperature. This compound, alongside 1,2,4-trichlorobenzene (TCB), is a solvent of choice for HT-GPC due to its high boiling point and excellent solvating power for polyolefins at elevated temperatures, typically between 140 and 160°C.[2][8]

3.2. Experimental Workflow

The following diagram illustrates the general workflow for HT-GPC analysis of polyolefins using this compound.

HT_GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer (1-2 mg/mL) dissolve Dissolve in ODCB (140-160°C with stirring) weigh->dissolve filter Filter Solution (High Temperature) dissolve->filter inject Inject into HT-GPC filter->inject separate Separation in Column (140-160°C) inject->separate detect Detection (RI, Viscometer) separate->detect calibrate Calibration with Standards detect->calibrate calculate Calculate MW Distribution calibrate->calculate report Generate Report calculate->report

Caption: Workflow for HT-GPC analysis using this compound.

3.3. Detailed Protocol

Objective: To determine the molecular weight distribution of a polyethylene sample using HT-GPC with this compound as the mobile phase. This protocol is guided by the principles outlined in ASTM D6474 for polyolefin analysis.[3][7]

Materials:

  • High-Temperature GPC system with a differential refractive index (RI) detector

  • GPC columns suitable for high-temperature applications

  • This compound (HPLC or GPC grade)

  • Polyethylene sample

  • Polystyrene standards for calibration

  • Autosampler vials with caps

  • High-temperature filtration apparatus with appropriate filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Heating magnetic stirrer

Procedure:

  • Mobile Phase Preparation:

    • Fill the GPC solvent reservoir with this compound.

    • Degas the solvent thoroughly according to the instrument manufacturer's instructions.

  • Instrument Setup:

    • Set the column and detector temperature to 150°C.

    • Set the pump flow rate to 1.0 mL/min.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Standard Solution Preparation:

    • Prepare a series of polystyrene standards in this compound at concentrations of approximately 0.1-0.5 mg/mL.

    • Dissolve the standards by heating at 150°C with gentle stirring for at least 1 hour, or until fully dissolved.

  • Sample Solution Preparation:

    • Accurately weigh 10-20 mg of the polyethylene sample into a vial.

    • Add 10 mL of this compound to achieve a concentration of 1-2 mg/mL.[9]

    • Add a magnetic stir bar, cap the vial, and place it on a heating stirrer set to 150°C.

    • Stir until the polymer is completely dissolved. This may take 1-2 hours.[9]

    • Filter the hot solution through a high-temperature filter into a clean autosampler vial.

  • Analysis:

    • Create a sequence in the GPC software including the prepared standards and the sample solution.

    • Inject the solutions onto the GPC system.

  • Data Processing:

    • Generate a calibration curve from the elution times of the polystyrene standards.

    • Calculate the molecular weight distribution and averages (Mn, Mw, PDI) for the polyethylene sample based on the calibration curve.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Context and Rationale

Deuterated this compound (ODCB-d₄) is a valuable NMR solvent for high-temperature studies and for dissolving analytes that are insoluble in more common NMR solvents. Its high boiling point allows for the acquisition of NMR spectra at elevated temperatures, which can be necessary to increase the solubility of a sample, overcome dynamic processes, or study temperature-dependent phenomena. It is particularly useful in the analysis of organometallic compounds and complex organic molecules.[10][11]

4.2. Logical Relationship in Solvent Selection

The choice of an NMR solvent is a critical decision based on the properties of the analyte.

NMR_Solvent_Choice Analyte Analyte Properties Solubility Solubility Analyte->Solubility Temperature Required Temperature Analyte->Temperature Reactivity Chemical Reactivity Analyte->Reactivity CommonSolvents Common NMR Solvents (CDCl₃, DMSO-d₆) Solubility->CommonSolvents Good ODCB_d4 This compound-d₄ Solubility->ODCB_d4 Poor in common solvents Temperature->CommonSolvents Ambient temperature Temperature->ODCB_d4 High temperature needed Reactivity->CommonSolvents Inert to analyte Reactivity->ODCB_d4 Inert to analyte

Caption: Decision logic for selecting ODCB-d₄ as an NMR solvent.

4.3. Illustrative Protocol

Objective: To acquire a ¹³C NMR spectrum of an organometallic complex at an elevated temperature to overcome fluxional processes.

Materials:

  • NMR spectrometer

  • NMR tubes suitable for high-temperature use

  • Organometallic complex sample

  • This compound-d₄ (NMR grade, 98+ atom % D)

  • Pipettes and a clean, dry environment (e.g., glovebox) for sample preparation

Procedure:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the organometallic complex in 0.5-0.7 mL of this compound-d₄.

    • Cap the NMR tube securely.

    • If necessary, gently warm the sample to aid dissolution.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Set the desired temperature for the experiment (e.g., 100°C). Allow the sample to equilibrate at this temperature for at least 10-15 minutes before starting the acquisition.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum. Due to the typically lower sensitivity of ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent signal. The chemical shifts of residual protons and the carbon signals of ODCB-d₄ can be used for referencing.[10]

  • Data Processing:

    • Process the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Analyze the spectrum to identify the resolved signals of the organometallic complex at the elevated temperature.

Applications in FTIR and UV-Vis Spectroscopy

5.1. Fourier-Transform Infrared (FTIR) Spectroscopy

This compound can be used as a solvent for FTIR analysis when the analyte is a solid that is difficult to analyze by other means, such as Attenuated Total Reflectance (ATR). A common application is the analysis of polymers.[12] The polymer can be dissolved in hot this compound, and a thin film can be cast onto an infrared-transparent substrate like a KBr or NaCl salt plate for transmission analysis.

Illustrative Protocol for FTIR Analysis of a Polymer Film:

  • Prepare a dilute solution (e.g., 1% w/v) of the polymer in this compound by heating and stirring.

  • Carefully cast a small amount of the hot solution onto a clean KBr plate.

  • Place the plate in a vacuum oven at an elevated temperature (below the boiling point of ODCB) to slowly evaporate the solvent, leaving a thin, uniform polymer film.

  • Acquire the FTIR spectrum of the polymer film in transmission mode. A background spectrum of a clean KBr plate should be taken first.

5.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound is a suitable solvent for UV-Vis spectroscopy for non-polar analytes, such as fullerenes and certain conjugated polymers.[13][14][15] It is important to consider the UV cutoff of the solvent to ensure it does not interfere with the absorption bands of the analyte.

Illustrative Protocol for UV-Vis Analysis of a Fullerene Derivative:

  • Prepare a stock solution of the fullerene derivative in this compound of a known concentration.

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity or to study concentration-dependent effects.

  • Use a matched pair of quartz cuvettes. Fill the reference cuvette with this compound and the sample cuvette with the fullerene solution.

  • Acquire the UV-Vis spectrum over the desired wavelength range.

  • Subtract the solvent baseline from the sample spectrum.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.[2][5][6]

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[6][16]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Use chemically resistant gloves, such as fluorinated rubber or nitrile rubber. Inspect gloves before use.[5]

    • Body Protection: Wear a lab coat.

  • Handling: Avoid contact with skin and eyes, and avoid inhalation of vapors.[5] Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It may be light-sensitive.[1]

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into the environment.[5]

Conclusion

This compound is a powerful, high-boiling point solvent that enables the spectroscopic analysis of a variety of challenging samples, particularly high molecular weight polymers. Its application in HT-GPC, high-temperature NMR, and specialized FTIR and UV-Vis experiments provides invaluable data for materials characterization and chemical research. Adherence to the detailed protocols and stringent safety precautions outlined in these application notes will ensure the acquisition of high-quality, reliable data while maintaining a safe laboratory environment.

References

  • This compound - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • This compound - Stenutz. (n.d.). Retrieved January 3, 2026, from [Link]

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  • Safety Data Sheet: this compound - Chemdox. (n.d.). Retrieved January 3, 2026, from [Link]

  • High Temperature GPC (HT-GPC): A Complete Guide - Polymer Char. (n.d.). Retrieved January 3, 2026, from [Link]

  • Sample Preparation – GPC - Polymer Chemistry Characterization Lab. (n.d.). Retrieved January 3, 2026, from [Link]

  • ASTM D6474-12, Standard Test Method for Determining Molecular Weight Distribution and Molecular Weight Averages of Polyolefins by High Temperature Gel Permeation Chromatography, ASTM International, West Conshohocken, PA, 2012.

  • This compound FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 3, 2026, from [Link]

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  • This compound | C6H4Cl2 | CID 7239 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • UV-vis-NIR absorption spectra of a this compound solution of 2... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • UV-Vis spectra of 14 in solvents having different polarities. CB = chlorobenzene... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

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  • 1,2-Dichloro-benzene - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

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  • In situ FTIR study of the adsorption and reaction of ortho-dichlorobenzene on Pd-Co sulfated zirconia catalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

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Application Note & Protocol Guide: Leveraging 1,2-Dichlorobenzene for High-Performance Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solution-processed organic electronics represent a frontier in fabricating low-cost, flexible devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the morphology of the active semiconductor layer, which is largely dictated by the choice of processing solvent. 1,2-Dichlorobenzene (DCB), also known as o-dichlorobenzene (ODCB), has emerged as a cornerstone solvent in this field. Its unique physicochemical properties, particularly its high boiling point and excellent solvating power, provide the necessary conditions for active layer materials to self-assemble into highly ordered, efficient nanostructures. This guide provides an in-depth analysis of why DCB is a preferred solvent, detailed, field-proven protocols for its use in device fabrication, and the necessary safety considerations for its handling.

The Scientific Rationale: Why this compound?

The selection of a solvent in organic electronics is not merely about dissolution; it is a strategic choice that directs the molecular assembly and ultimate performance of the device. This compound's prevalence is rooted in a combination of physical properties that create an ideal environment for forming high-quality semiconductor thin films.[1]

Causality Behind Experimental Choice:
  • High Boiling Point & Low Vapor Pressure : With a boiling point of approximately 180°C, DCB evaporates much more slowly than common solvents like chloroform (~61°C) or chlorobenzene (CB) (~131°C).[1][2][3] This extended drying time during spin-coating or printing is crucial. It allows polymer chains and small molecules a longer temporal window to disentangle, move, and self-organize into thermodynamically favorable, crystalline domains. This enhanced crystallinity is directly linked to improved charge carrier mobility and, consequently, higher device efficiency.[4][5]

  • Superior Solvating Power : DCB is an excellent solvent for a wide array of organic semiconductors, including workhorse materials like poly(3-hexylthiophene) (P3HT), fullerene derivatives like[4][4]-phenyl-C61-butyric acid methyl ester (PCBM), and many modern non-fullerene acceptors (NFAs).[4][6][7] Its ability to form stable, homogeneous solutions is the first step in preventing unwanted aggregation in the solution phase, ensuring a uniform deposition onto the substrate.

  • Morphological Control : The interplay between the solvent and the active layer materials during film drying dictates the final nanoscale morphology. For OPVs, this involves creating an optimal bulk heterojunction (BHJ)—an interpenetrating network of donor and acceptor materials. The slow evaporation of DCB promotes the formation of well-defined, phase-separated domains of the appropriate size for efficient exciton dissociation at the donor-acceptor interface and subsequent charge transport to the electrodes.[4][8] Studies have shown that devices fabricated using DCB exhibit more ordered P3HT conjugated chains and better crystallinity compared to those made with chlorobenzene.[4]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSignificance in Fabrication
Chemical Formula C₆H₄Cl₂-
Molar Mass 147.00 g/mol Affects solution concentration calculations.[3][9]
Boiling Point ~180 °CEnables slow solvent evaporation for enhanced molecular ordering.[1][2][3]
Vapor Pressure ~1 mmHg (at 20 °C)Low volatility allows for stable processing conditions.[3]
Density ~1.30 g/cm³Denser than water.[1][3]
Flash Point ~66 °CImportant for safety and handling protocols.[2][3][9]
Solubility in Water Poorly solublePrimarily used in non-aqueous systems.[1][3][10]
Solubility in Organics Miscible with most organic solventsExcellent solvent for a wide range of organic semiconductors.[3][9][10]

Health & Safety: A Self-Validating System of Precaution

Trustworthiness in any protocol begins with safety. This compound is a hazardous substance and must be handled with appropriate care. Adherence to these guidelines is mandatory for researcher safety and experimental integrity.

Hazard Summary:

  • Health Hazards: Harmful if swallowed or inhaled.[2][11][12] Causes skin irritation and serious eye irritation.[2][11][13] May cause respiratory irritation.[11][12][14]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][11][12]

Mandatory Safety Protocols:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11][12][13]

  • Personal Protective Equipment (PPE):

    • Wear nitrile or other chemically resistant gloves. Inspect gloves before use.[2]

    • Wear chemical safety goggles and a face shield for eye and face protection.[2]

    • Use a lab coat to protect clothing and skin.

  • Handling and Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

    • Avoid contact with skin, eyes, and clothing.[2][12]

    • Wash hands thoroughly after handling.[11][13]

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[2]

Experimental Protocols for Device Fabrication

The following protocols provide step-by-step methodologies for using DCB to fabricate high-quality organic electronic devices.

Protocol 3.1: Preparation of P3HT:PCBM Solution for OPVs

This protocol describes the preparation of a common BHJ solution. The ratio and concentration can be adapted for other material systems.

  • Material Weighing: In an inert atmosphere (e.g., a glovebox), accurately weigh 15 mg of P3HT and 15 mg of PCBM into a 4 mL amber glass vial.

    • Causality: An accurate 1:1 weight ratio is a common starting point for optimizing BHJ morphology. Amber vials protect the materials from phot-degradation.

  • Solvent Addition: Add 1.0 mL of anhydrous this compound to the vial using a glass syringe or calibrated pipette to create a 30 mg/mL total solids solution.

  • Dissolution: Cap the vial tightly and place it on a hotplate stirrer inside the glovebox. Stir the solution at 40-50°C overnight (approx. 12 hours).

    • Causality: Gentle heating increases the solubility and dissolution rate of the materials, ensuring a homogeneous solution free of microscopic aggregates, which is critical for uniform film formation.

  • Filtration: Before use, filter the solution while it is still warm through a 0.45 µm PTFE syringe filter into a clean vial.

    • Causality: Filtration removes any remaining dust particles or undissolved aggregates that could lead to defects (e.g., pinholes, short circuits) in the final device.

Protocol 3.2: Thin-Film Deposition via Spin-Coating

This protocol details the static spin-coating method for creating the active layer.

  • Substrate Preparation: Ensure the substrate (e.g., ITO-coated glass with a PEDOT:PSS layer) is clean, dry, and pre-treated as required for your device architecture.

  • Dispensing Solution: Transfer the substrate to the spin coater chuck. Dispense a sufficient amount of the filtered P3HT:PCBM solution (e.g., 40 µL for a 1.5 cm x 1.5 cm substrate) to cover the central area of the substrate.

  • Spin-Coating Program: Immediately start the spin-coating program. A typical two-step program is:

    • Step 1 (Spread): 500 RPM for 5 seconds (Acceleration: 500 RPM/s).

    • Step 2 (Thin): 1000 RPM for 40 seconds (Acceleration: 1000 RPM/s).

    • Causality: The low-speed first step allows the solution to spread evenly across the substrate. The higher-speed second step thins the liquid film to the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.[15]

  • Drying: Due to DCB's high boiling point, the film will still be solvent-rich after spinning. Leave the substrate to dry slowly in a covered petri dish inside the glovebox for at least 10-20 minutes. Some protocols may transfer the film to a hotplate at a moderate temperature (e.g., 60-70°C) to complete the drying process.

    • Causality: This slow drying step is where the crucial morphological ordering occurs. Rushing this step by aggressive heating can trap solvent or quench the formation of crystalline domains.

Workflow Diagram: OPV Fabrication

G cluster_prep Solution Preparation cluster_fab Device Fabrication weigh 1. Weigh P3HT & PCBM add_dcb 2. Add this compound weigh->add_dcb dissolve 3. Stir Overnight (40-50°C) add_dcb->dissolve filtrate 4. Filter (0.45 µm PTFE) dissolve->filtrate spin_coat 5. Spin-Coat Active Layer filtrate->spin_coat slow_dry 6. Slow Solvent Drying spin_coat->slow_dry anneal 7. Thermal Annealing (Optional) slow_dry->anneal electrode 8. Deposit Top Electrode anneal->electrode measure Characterization electrode->measure Final Device

Caption: Workflow for fabricating an organic photovoltaic device using a DCB-based solution.

Validation: Linking Process to Performance

A protocol is only trustworthy if its outcome is verifiable. The choice of DCB directly impacts measurable device characteristics.

Table 2: Representative Performance Comparison of P3HT:PCBM Solar Cells

This table synthesizes typical results demonstrating the impact of solvent choice on device performance.

SolventJsc (mA/cm²)Voc (V)FF (%)PCE (%)Rationale for Difference
Chlorobenzene (CB) 9.12~0.6~603.01Faster evaporation leads to less ordered P3HT chains and suboptimal morphology, hindering charge transport (lower Jsc and FF).[4]
This compound (DCB) 9.89~0.6~623.62Slower evaporation promotes better P3HT crystallinity and a more favorable BHJ network, enhancing light absorption and charge collection.[4]
This compound (DCB) in Perovskite Solar Cells 21.260.846211.07In perovskite devices, DCB as the solvent for the PCBM electron transport layer (ETL) leads to better uniformity, coverage, and surface roughness, significantly boosting performance compared to other solvents.[5][16]

Note: Values are illustrative and sourced from comparative studies.[4][16] Absolute performance will vary with full device architecture and processing conditions.

Expected Characterization Results:
  • UV-Vis Spectroscopy: A P3HT:PCBM film cast from DCB should exhibit a more pronounced red-shifted absorption shoulder around 600 nm compared to a film cast from chloroform. This indicates a higher degree of P3HT polymer chain ordering and aggregation.[4][6]

  • Atomic Force Microscopy (AFM): AFM images of films cast from DCB typically show a well-defined, fibrous nanostructure characteristic of a favorable phase-separated morphology.[4][6]

Diagram: Process-Property-Performance Relationship

G cluster_inputs cluster_properties cluster_outputs Solvent Solvent Choice (e.g., this compound) Drying Drying Kinetics (Slow Evaporation) Solvent->Drying determines Params Processing Parameters (Spin Speed, Annealing) Params->Drying Morphology Thin-Film Morphology (Crystallinity, Phase Separation) Drying->Morphology enables Optical Optical Properties (Absorption) Morphology->Optical Electrical Electrical Properties (Charge Mobility) Morphology->Electrical Performance Device Performance (PCE, Jsc, FF) Optical->Performance influences Electrical->Performance influences

Caption: Relationship between processing inputs and final device performance in organic electronics.

Outlook: Beyond the Standard

While DCB is a powerful tool, the field is continuously evolving. Researchers often use co-solvents, such as a mixture of chloroform and DCB, to precisely tune evaporation rates and achieve even finer control over morphology.[6][17] Furthermore, the principles learned from using DCB are being applied to the development of more environmentally friendly, non-halogenated "green" solvents that can replicate its beneficial properties without the associated health and environmental risks.[18] However, understanding the fundamental role of DCB remains essential for any scientist working in the field of solution-processed organic electronics.

References

  • Chemdox. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2022). 1,2-Dichlorobenzen... - SAFETY DATA SHEET. Retrieved from [Link]

  • Indenta Chemicals (India) Pvt. Ltd. (n.d.).
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Loba Chemie PVT.LTD. (2023). This compound FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Effect of Solvents on the Electrical and Morphological Characteristics of Polymer Solar Cells.
  • ResearchGate. (n.d.). Enhanced effect of this compound on the property of PC61BM and perovskite films for planar heterojunction perovskite solar cells | Request PDF.
  • Fasihbeiki, A., et al. (n.d.). Performance Improvement of Polymer Solar Cells Using SWCNT. The Modares Journal of Electrical Engineering.
  • AIP Publishing. (n.d.). Solvent Effect on the Formation of Photoactive Thin Films for the Polymeric Solar Cells.
  • National Institutes of Health. (n.d.). Solvent Vapor Conditioning of Polymer–Polymer Organic Solar Cells. PMC.
  • Tsai, C.-H., et al. (2020). Investigation of the Effects of Various Organic Solvents on the PCBM Electron Transport Layer of Perovskite Solar Cells. MDPI.
  • ResearchGate. (n.d.). The chemical structures of the (a) this compound (DCB), (b) chlorobenzene (CB), (c) methylbenzene (MB), and (d) chloroform (CF) solvents.
  • Li, G., et al. (n.d.).
  • American Chemical Society. (2022). Rational Terminal Engineering Enabled Vulnerable Exocyclic-Vinyl-Free Nonfullerene Acceptors for Sensitive and Durable Near-Infrared Organic Photodetectors.
  • Khan, A. H., et al. (n.d.). Identifying orthogonal solvents for solution processed organic transistors. Khan Lab @ USC.
  • Wikipedia. (n.d.). This compound.
  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). Environmental and Industrial Impacts of this compound: A Comprehensive Overview.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). Using mixed solvent and changing spin-coating parameters to increase the efficiency and lifetime of organic solar cells.
  • Ossila. (n.d.). Spin Coating: Complete Guide to Theory and Techniques.
  • YouTube. (2011).
  • Ossila. (n.d.).
  • Solubility of Things. (n.d.). This compound.
  • Journal of Chemical Education. (2022).

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Harnessing the Power of 1,2-Dichlorobenzene: A High-Temperature Solvent for the Synthesis of Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

1,2-Dichlorobenzene (ODCB) is a high-boiling, non-polar, aprotic solvent that serves a critical role in the synthesis of complex organic molecules, particularly pharmaceutical precursors.[1][2][3] Its unique combination of thermal stability and solvency for a wide range of organic compounds makes it an indispensable tool for reactions that are kinetically hindered at lower temperatures. This guide provides a comprehensive overview of ODCB's properties, explains the rationale behind its selection, and offers detailed protocols for its safe and effective use in a research and development setting. We will delve into specific applications, work-up strategies tailored to its high boiling point, and critical safety considerations.

Introduction: The Rationale for High-Temperature Synthesis

In pharmaceutical development, synthetic routes often involve the formation of sterically hindered or electronically deactivated bonds. Many such transformations, including certain nucleophilic aromatic substitutions (SNAr), metal-catalyzed cross-couplings, and condensation reactions, exhibit high activation energy barriers. Consequently, thermal energy is required to achieve practical reaction rates. This compound, with a boiling point of approximately 180 °C, provides a stable medium to conduct these challenging reactions efficiently.[1][4] Its primary role is as a high-boiling solvent and chemical intermediate, particularly in the production of agrochemicals and pharmaceuticals.[1][3][4]

This document serves as a technical guide for researchers, explaining not just how to use ODCB, but why specific choices are made, ensuring a foundation of scientific integrity and practical success.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical properties is paramount for experimental design, from reaction setup to final product isolation. ODCB is a colorless to pale yellow liquid with a characteristic aromatic odor.[2][4][5]

PropertyValueSource
Molecular Formula C₆H₄Cl₂[1]
Molecular Weight 147.00 g/mol [1][2][4]
Boiling Point ~180-181 °C[1][4]
Melting Point ~ -17 °C[1][4]
Density ~1.31 g/cm³ at 20 °C[1]
Vapor Pressure 1.33 hPa at 20 °C
Flash Point 66 °C (151 °F)[2][3][4]
Autoignition Temp. 640 °C
Explosive Limits 2.2–9.2% (v/v) in air[3][4]
Water Solubility Very low (~0.13 - 0.15 g/L)[6]
Organic Solvents Miscible with ethanol, ether, benzene, acetone[1][5][6]
Appearance Colorless to pale yellow liquid[1][5]

Strategic Advantages & Use-Cases in Synthesis

The decision to use ODCB is driven by specific, often demanding, reaction requirements. Its benefits are rooted in its fundamental chemical nature.

Overcoming Activation Energy Barriers

Many crucial bond-forming reactions in pharmaceutical synthesis are slow at temperatures achievable with common solvents like THF (bp 66 °C) or Toluene (bp 111 °C). ODCB's high boiling point allows reactions to be conducted at temperatures that significantly increase reaction rates, making previously impractical syntheses viable.

High Chemical Stability

ODCB is chemically robust and non-reactive under a wide range of conditions, including the presence of strong acids, bases, and organometallic reagents. This inertness prevents the solvent from participating in undesired side reactions, ensuring cleaner reaction profiles.

Solubilizing Difficult Substrates

It is an excellent solvent for a variety of organic compounds, including large, non-polar molecules, polymers, and fullerenes.[3] This property is particularly valuable when dealing with poorly soluble starting materials or intermediates that are common in multi-step pharmaceutical syntheses.

Common Applications:
  • Precursor for Agrochemicals and Dyes: ODCB is a key starting material for producing 1,2-dichloro-4-nitrobenzene, an essential intermediate for agrochemicals.[3]

  • Nucleophilic Aromatic Substitution (SNAr): Used to displace halides from electron-deficient aromatic rings with nucleophiles, a common strategy for building complex aromatic precursors.

  • High-Temperature Cyclizations: Facilitating intramolecular reactions to form heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

  • Metal-Catalyzed Reactions: While less common than toluene or dioxane for standard cross-couplings, it can be employed when higher temperatures are necessary to promote catalyst turnover or activate unreactive substrates.

Limitations and Critical Considerations

While powerful, ODCB is not without its challenges. Acknowledging these limitations is key to its responsible use.

  • Difficult Removal: The high boiling point makes removal by rotary evaporation energy-intensive and time-consuming. Specialized techniques are often required (see Section 7).

  • Health and Safety Hazards: ODCB is classified as hazardous. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] Chronic exposure can lead to liver, kidney, and blood cell damage.[5][8] It is crucial to handle it with appropriate engineering controls and personal protective equipment.

  • Environmental Impact: It is very toxic to aquatic life with long-lasting effects.[7] Its persistence in the environment necessitates careful waste management.[1]

  • High Freezing Point: With a melting point of -17 °C, ODCB can freeze in cold storage or during low-temperature work-ups, which must be factored into experimental planning.

decision_tree start Is a high-temperature (>150 °C) reaction required? inert_check Are substrates poorly soluble in other high-boiling solvents? start->inert_check Yes alt_solvent Consider lower-boiling solvents: Toluene, Xylenes, Dioxane start->alt_solvent No use_odcb Select this compound. Proceed with caution. inert_check->use_odcb Yes consider_others Evaluate alternatives: Sulfolane, Diphenyl Ether, NMP inert_check->consider_others No

Caption: Decision workflow for selecting ODCB as a reaction solvent.

General Experimental Protocol: High-Temperature Synthesis

This section provides a generalized, self-validating protocol for conducting a reaction in ODCB.

Materials and Equipment
  • Reaction Vessel: Round-bottom flask, appropriately sized (typically filled to no more than 2/3 capacity).

  • Heating: Heating mantle with a temperature controller and thermocouple, or an oil bath.

  • Condenser: Allihn or Graham condenser suitable for high temperatures.

  • Inert Atmosphere: Schlenk line or balloon with nitrogen or argon.

  • Stirring: Magnetic stirrer and stir bar.

  • Reagents: Starting materials, catalyst, and ≥98% purity this compound.

  • Monitoring: TLC plates, GC-MS or LC-MS vials.

Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas.

  • Reagent Addition: To the reaction flask, add the starting materials, catalyst (if any), and a magnetic stir bar under a positive pressure of inert gas.

  • Solvent Addition: Add ODCB via syringe or cannula. The typical concentration is 0.1 M to 1.0 M with respect to the limiting reagent.

  • Setup Assembly: Fit the flask with a condenser and connect it to the inert gas line and cooling water. Insert a thermocouple into the reaction mixture (if using a heating mantle) for accurate temperature control.

  • Heating and Reaction: Begin stirring and slowly heat the mixture to the target temperature (e.g., 170 °C).

  • Monitoring (Self-Validation):

    • Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture using a glass capillary or syringe.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Analyze by TLC or GC/LC-MS to monitor the consumption of starting materials and the formation of the product. The reaction is complete when the limiting reagent is no longer observed.

  • Cooling: Once complete, turn off the heating and allow the reaction to cool to room temperature.

Safety and Handling Protocol

Handling ODCB requires strict adherence to safety protocols due to its toxicity and environmental hazards.[5][7][9][10][11]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses and a face shield.[9]

    • Gloves: Use solvent-resistant gloves (e.g., Viton®, Barrier®). Nitrile gloves offer limited protection and should be changed immediately upon contact. Always inspect gloves before use.[9][10]

    • Lab Coat: A flame-resistant lab coat is mandatory.

  • Spill Procedure:

    • Evacuate the area.[9]

    • Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not use combustible materials.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area.

  • Waste Disposal: All ODCB waste, including contaminated absorbents and reaction residues, must be collected in a designated, sealed hazardous waste container. Do not discharge into drains.[9][10]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[7][9]

    • Skin Contact: Wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[9]

Work-Up and Solvent Removal Strategies

The primary challenge after a reaction in ODCB is isolating the product from the high-boiling solvent. Standard rotary evaporation is often inefficient.

workup_flow start Reaction Mixture in ODCB (Cooled to RT) extraction Aqueous Wash/Extraction (e.g., with H₂O, sat. NaHCO₃, brine) start->extraction separation Allow layers to separate. NOTE: ODCB/Organic layer is the BOTTOM layer (d ≈ 1.3 g/cm³) extraction->separation In Separatory Funnel solvent_removal Remove ODCB from Organic Layer separation->solvent_removal vacuum_dist High-Vacuum Distillation (Requires good vacuum pump and high temperature) solvent_removal->vacuum_dist Method 1 steam_dist Steam Distillation/ Azeotropic Removal solvent_removal->steam_dist Method 2 crystallization Direct Crystallization/ Anti-solvent Precipitation solvent_removal->crystallization Method 3 crude_product Crude Product vacuum_dist->crude_product steam_dist->crude_product crystallization->crude_product final_purification Column Chromatography, Recrystallization, etc. crude_product->final_purification Further Purification

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions in 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of High-Temperature Cross-Coupling

Metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1] These transformations are fundamental to the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] While a variety of solvents can be employed for these reactions, the use of high-boiling point solvents such as 1,2-dichlorobenzene offers distinct advantages, particularly when dealing with less reactive substrates like aryl chlorides.[3]

This comprehensive guide provides detailed application notes and protocols for conducting several key metal-catalyzed cross-coupling reactions in this compound. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying scientific principles that govern these transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system built on a foundation of scientific integrity.

This compound: A Privileged Solvent for Challenging Couplings

This compound (o-DCB) is a colorless liquid with a high boiling point of approximately 180 °C.[4] This property makes it an excellent solvent for reactions that require elevated temperatures to proceed at a reasonable rate. Its ability to dissolve a wide range of organic compounds and its relative inertness under many reaction conditions further enhance its utility in organic synthesis.[5]

Key Properties of this compound:

PropertyValueReference
Boiling Point 180.19 °C[4]
Melting Point -17.03 °C[4]
Density 1.30 g/cm³[4]
Solubility in Water Poorly soluble[4]

The primary advantage of using this compound lies in its ability to facilitate the coupling of unactivated or sterically hindered aryl chlorides. These substrates are notoriously less reactive than their bromide or iodide counterparts due to the strong carbon-chlorine bond.[3] The high temperatures achievable in this compound provide the necessary activation energy to overcome this hurdle, enabling efficient cross-coupling.

Safety Considerations:

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

General Catalytic Cycle of Cross-Coupling Reactions

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative_Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation Organometallic Reagent (R'-M) Organometallic Reagent (R'-M) Organometallic Reagent (R'-M)->Transmetalation R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive_Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting key cross-coupling reactions in this compound. These protocols are intended as a starting point and may require optimization depending on the specific substrates used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[6]

Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • This compound (5 mL)

  • Anhydrous, degassed solvents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos.

  • Solvent Addition: Add degassed this compound via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120-140 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • High Temperature: Necessary to promote the oxidative addition of the less reactive aryl chloride to the palladium catalyst.

  • SPhos Ligand: A bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, particularly for challenging substrates.[7]

  • K₃PO₄ Base: A strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[8]

Protocol: Heck-Mizoroki Reaction of an Aryl Chloride with an Alkene

Materials:

  • Aryl chloride (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • This compound (5 mL)

  • Anhydrous, degassed solvents

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl chloride, potassium carbonate, palladium(II) acetate, and tricyclohexylphosphine.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add degassed this compound and the alkene via syringe.

  • Reaction: Heat the sealed tube in a preheated oil bath at 130-150 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Causality of Experimental Choices:

  • Elevated Temperature: Crucial for the oxidative addition of the aryl chloride and to ensure a sufficient reaction rate.

  • PCy₃ Ligand: An electron-rich and sterically demanding ligand that is effective for the Heck coupling of aryl chlorides.[9]

  • K₂CO₃ Base: A common and effective base for the Heck reaction, facilitating the deprotonation of the intermediate palladium-alkene complex.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10]

Protocol: Sonogashira Coupling of an Aryl Chloride with a Terminal Alkyne

Materials:

  • Aryl chloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • This compound (5 mL)

  • Anhydrous, degassed solvents

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl chloride, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add degassed this compound, triethylamine, and the terminal alkyne via syringe.

  • Reaction: Heat the mixture at 100-120 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with diethyl ether and filter through a pad of Celite®, washing with additional ether.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • High Temperature: Facilitates the coupling of the less reactive aryl chloride.

  • Copper(I) Iodide Co-catalyst: Plays a crucial role in the transmetalation step by forming a copper acetylide intermediate.[10]

  • Triethylamine Base: Acts as both a base to deprotonate the alkyne and as a scavenger for the hydrogen halide byproduct.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4][11]

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with an Amine

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • This compound (5 mL)

  • Anhydrous, degassed solvents

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl chloride, amine, and degassed this compound.

  • Reaction: Seal the tube and heat in a preheated oil bath at 110-130 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • After the reaction is complete, cool to room temperature.

    • Dilute with toluene and filter through a plug of silica gel, eluting with additional toluene.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Elevated Temperature: Necessary to overcome the activation barrier for the coupling of aryl chlorides.

  • XPhos Ligand: A highly effective biarylphosphine ligand for the Buchwald-Hartwig amination of challenging aryl chlorides, promoting both oxidative addition and reductive elimination.

  • Sodium tert-butoxide: A strong, non-nucleophilic base that is crucial for the deprotonation of the amine and formation of the key palladium-amido intermediate.

Workflow and Data Presentation

A general workflow for setting up and working up these cross-coupling reactions is depicted below.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents & Catalyst B Add to Oven-Dried Glassware A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent & Liquid Reagents C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Quench & Aqueous Wash G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Chromatography) J->K

Caption: General experimental workflow for metal-catalyzed cross-coupling reactions.

Summary of Typical Reaction Conditions:

ReactionCatalyst SystemBaseTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄120-140
Heck-Mizoroki Pd(OAc)₂ / PCy₃K₂CO₃130-150
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N100-120
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu110-130

Conclusion

The use of this compound as a high-boiling solvent significantly expands the scope of metal-catalyzed cross-coupling reactions, particularly for challenging substrates such as aryl chlorides. By providing the necessary thermal energy, it facilitates key steps in the catalytic cycle that are often sluggish at lower temperatures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize these powerful synthetic transformations in their work. As with any chemical reaction, careful optimization and adherence to safety protocols are paramount for achieving successful and reproducible results.

References

  • Chemdox GmbH. (n.d.). Safety Data Sheet: this compound.
  • Elangovan, A., & Seeberger, P. H. (2016). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 81(17), 7309–7315.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (2024, November 26).
  • Chemistry LibreTexts. (2023, June 30).
  • Bennabi, S., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling.
  • O'Brien, C. J., et al. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Kappe, C. O., et al. (2017). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. Green Chemistry, 19(15), 3483-3491.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444.
  • Watson, A. J. B., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1836-1851.
  • Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • Semantic Scholar. (n.d.). Cross-coupling reactions : a practical guide.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides.
  • Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9354-9366.
  • Moody, C. J., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10738-10753.
  • Colacot, T. J. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 112(11), 5861-5933.
  • Peris, E., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(10), 15993-16006.
  • Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Catalysts.
  • Fu, G. C., & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Nolan, S. P., et al. (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Synthesis, 44(11), 1673-1678.
  • Wikipedia. (2024, November 22). Heck reaction. In Wikipedia.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • BenchChem. (2025). A Comparative Study: Palladium vs.
  • Beller, M., & Zapf, A. (2011). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ChemInform, 42(44).

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Application Notes and Protocols for Nanoparticle Synthesis and Dispersion in 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Complexities of Nanoparticle Dispersion in High-Boiling Point Aromatic Solvents

The successful integration of nanoparticles into various applications, from advanced materials to drug delivery systems, hinges on our ability to create stable, well-dispersed colloidal suspensions. While aqueous dispersions have been extensively studied, the use of high-boiling point, nonpolar organic solvents like 1,2-dichlorobenzene presents a unique set of challenges and opportunities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of nanoparticles tailored for organic solvent dispersion and the subsequent protocols for achieving stable suspensions in this compound. Our focus is not merely on the procedural steps but on the underlying scientific principles that govern these processes, empowering the user to troubleshoot and adapt these methods for their specific nanomaterials and applications.

The Critical Role of Surface Chemistry: Synthesizing Nanoparticles for Organic Solvent Compatibility

The key to successful nanoparticle dispersion in a nonpolar solvent like this compound lies in engineering the nanoparticle's surface to be compatible with the solvent environment. This is typically achieved by capping the nanoparticles with long-chain organic ligands during or after synthesis. Oleic acid is a widely used capping agent for this purpose, rendering the nanoparticle surface hydrophobic and sterically hindered, which prevents aggregation.

Synthesis of Oleic Acid-Capped Iron Oxide Nanoparticles via Co-Precipitation

This protocol details a widely adopted method for synthesizing iron oxide nanoparticles with a hydrophobic surface, making them amenable to dispersion in organic solvents.[1]

Principle: The co-precipitation method involves the simultaneous precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution. The presence of oleic acid during this process allows for its in-situ capping onto the surface of the newly formed iron oxide nanoparticles.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Oleic acid

  • Deionized water

  • Ethanol

  • Heptane

Protocol:

  • Prepare Iron Salt Solution: Dissolve FeCl₃·6H₂O (2 molar equivalents) and FeCl₂·4H₂O (1 molar equivalent) in deionized water under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Fe²⁺ ions.

  • Heating and Addition of Oleic Acid: Heat the iron salt solution to 80°C with vigorous stirring. Once the temperature is stable, add oleic acid to the solution.

  • Co-precipitation: Slowly add ammonium hydroxide dropwise to the heated solution. The color of the solution will turn from orange to black, indicating the formation of magnetite (Fe₃O₄) nanoparticles. Continue the reaction for 1-2 hours at 80°C.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the nanoparticles using a strong magnet and discard the supernatant.

    • Wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and excess oleic acid.

    • Finally, disperse the nanoparticles in a nonpolar solvent like heptane or toluene for storage.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of Fe²⁺ to Fe³⁺, which is crucial for the formation of magnetite (Fe₃O₄) rather than other iron oxides.

  • Molar Ratio of Iron Salts: A 2:1 molar ratio of Fe³⁺ to Fe²⁺ is stoichiometric for the formation of Fe₃O₄.

  • Elevated Temperature: Promotes the crystallization of the nanoparticles and facilitates the binding of oleic acid to the nanoparticle surface.

  • Vigorous Stirring: Ensures uniform mixing and prevents the formation of large agglomerates.

This compound: A Solvent of Choice for Specific Applications

This compound (o-DCB) is a colorless, aromatic organic solvent with a high boiling point (180 °C) and density (1.30 g/cm³).[2] Its ability to dissolve a wide range of organic compounds, including fullerenes, makes it a valuable solvent in materials science and nanotechnology.[2]

Properties of this compound Relevant to Nanoparticle Dispersion:

PropertyValueSignificance for Nanoparticle Dispersion
Boiling Point 180 °CAllows for high-temperature processing and synthesis. Reduces solvent evaporation during handling.
Density 1.30 g/cm³The density difference between the nanoparticles and the solvent will influence sedimentation rates.
Viscosity 1.32 cP at 20 °CHigher viscosity can hinder nanoparticle movement and slow down aggregation, but may require more energy for dispersion.[3][4]
Polarity NonpolarSuitable for dispersing nanoparticles with hydrophobic surface coatings.
Dielectric Constant 9.93Influences the electrostatic interactions between nanoparticles.

Protocols for Dispersing Nanoparticles in this compound

Achieving a stable dispersion of nanoparticles in this compound requires overcoming the strong van der Waals forces that cause them to agglomerate. The following protocols provide a step-by-step guide for dispersing oleic acid-capped nanoparticles in this high-boiling point solvent.

Direct Dispersion Protocol

This protocol is suitable for dried, oleic acid-capped nanoparticles.

Materials:

  • Oleic acid-capped nanoparticles (dried powder)

  • This compound (anhydrous)

  • Probe sonicator

  • Glass vial

Protocol:

  • Pre-wetting the Nanoparticles: Weigh the desired amount of dried nanoparticles and place them in a glass vial. Add a small amount of this compound to create a paste. Gently mix with a spatula to ensure all the powder is wetted. This step is crucial to break up large, loosely bound agglomerates.

  • Dilution: Add the remaining volume of this compound to achieve the desired final concentration.

  • Ultrasonication:

    • Immerse the tip of the probe sonicator into the nanoparticle suspension, ensuring the tip is not in contact with the vial walls.

    • Sonicate the suspension in pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating of the solvent. The high boiling point of this compound makes it less prone to evaporation during sonication compared to lower boiling point solvents, but temperature control is still important for consistent results.

    • The optimal sonication time and power will depend on the nanoparticle concentration and the specific sonicator used. Start with a moderate power setting and a total sonication time of 10-15 minutes.

  • Stability Assessment: After sonication, visually inspect the dispersion for any visible aggregates or sedimentation. For a quantitative assessment, proceed to the characterization methods outlined in Section 4.

Solvent Exchange Protocol

This protocol is ideal when nanoparticles are already dispersed in a lower-boiling point organic solvent (e.g., heptane, toluene) and need to be transferred to this compound.

Materials:

  • Nanoparticle dispersion in a low-boiling point solvent

  • This compound (anhydrous)

  • Rotary evaporator or vacuum oven

  • Centrifuge (optional)

Protocol:

  • Addition of this compound: To the existing nanoparticle dispersion, add an excess volume of this compound (e.g., 3-5 times the initial volume).

  • Removal of the Original Solvent:

    • Use a rotary evaporator to remove the lower-boiling point solvent. The temperature should be set below the boiling point of this compound but high enough to efficiently evaporate the initial solvent.

    • Alternatively, the solvent can be removed in a vacuum oven at a controlled temperature.

  • Concentration and Re-dispersion:

    • Once the original solvent is removed, the nanoparticles will be dispersed in this compound. The final concentration can be adjusted by adding more this compound or by carefully evaporating some of the solvent.

    • If any aggregates form during the solvent exchange process, a brief sonication step (as described in Protocol 3.1) can be used to re-disperse them.

  • Optional Centrifugation: For some applications, a gentle centrifugation step can be used to remove any large, persistent aggregates. The supernatant will contain the well-dispersed nanoparticles.

Characterization and Validation of Nanoparticle Dispersions

A stable dispersion is one in which the nanoparticles remain individually dispersed over time without significant aggregation or sedimentation.[5] The following techniques are essential for validating the quality of your nanoparticle dispersion in this compound.

Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the hydrodynamic diameter of nanoparticles in a suspension. A narrow size distribution with a small average diameter is indicative of a good dispersion.

Procedure:

  • Dilute a small aliquot of the nanoparticle dispersion in this compound to a suitable concentration for DLS analysis.

  • Measure the particle size distribution.

  • Monitor the size distribution over time (e.g., 1 hour, 24 hours, 1 week) to assess the long-term stability of the dispersion. An increase in the average particle size over time indicates aggregation.

Zeta Potential

Zeta potential measures the surface charge of the nanoparticles and is a key indicator of colloidal stability. For non-aqueous dispersions, the magnitude of the zeta potential can still provide insights into the repulsive forces between particles.

Procedure:

  • Use a dedicated non-aqueous zeta potential cell for the measurement.

  • Dilute the nanoparticle dispersion in this compound.

  • Measure the zeta potential. While the general rule of thumb of ±30 mV for stability is primarily for aqueous systems, higher absolute zeta potential values in non-aqueous systems generally suggest better stability.

Visual Observation and UV-Vis Spectroscopy
  • Visual Observation: A simple yet effective method is to visually inspect the dispersion for any signs of cloudiness, precipitation, or sedimentation over time. A stable dispersion should remain clear and homogenous.

  • UV-Vis Spectroscopy: For nanoparticles with a characteristic surface plasmon resonance (e.g., gold, silver), UV-Vis spectroscopy can be used to monitor stability. A change in the shape or position of the absorbance peak can indicate aggregation.

Experimental Workflows and Logical Relationships

Diagram 1: Nanoparticle Synthesis and Capping Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_capping In-situ Capping cluster_purification Purification FeCl3 FeCl₃·6H₂O Fe_solution Iron Salt Solution FeCl3->Fe_solution FeCl2 FeCl₂·4H₂O FeCl2->Fe_solution H2O Deionized Water H2O->Fe_solution Reaction Co-precipitation at 80°C Fe_solution->Reaction Oleic_acid Oleic Acid Oleic_acid->Reaction NH4OH NH₄OH NH4OH->Reaction Washing Washing (Water & Ethanol) Reaction->Washing Magnetic_separation Magnetic Separation Washing->Magnetic_separation Drying Drying Magnetic_separation->Drying Final_product Oleic Acid-Capped Nanoparticles Drying->Final_product G Start Start with Nanoparticles Is_dried Are nanoparticles in a dried powder form? Start->Is_dried Direct_dispersion Direct Dispersion Protocol (3.1) Is_dried->Direct_dispersion Yes Solvent_exchange Solvent Exchange Protocol (3.2) Is_dried->Solvent_exchange No (in another solvent) Characterization Characterization & Validation (Section 4) Direct_dispersion->Characterization Solvent_exchange->Characterization

Caption: Decision tree for selecting the appropriate dispersion protocol.

References

  • Tantra, R., et al. (2011). Dispersion stability of nanoparticles in ecotoxicological investigations: the need for adequate measurement tools. Journal of Nanoparticle Research, 13(9), 3765-3780.
  • Raj, R., et al. (2022). Facile Synthesis of Oleic Acid Capped Iron Oxide Nanoparticles as a Hyperthermic Agent for Cancer Cells Lysis. International Journal of Nanoparticles and Nanotechnology, 7(039).
  • Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Machrafi, H. (2020). Universal relation between the density and the viscosity of dispersions of nanoparticles and stabilized emulsions. Nanoscale, 12(26), 14263-14272.

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Troubleshooting & Optimization

Technical Support Center: Strategies for Removing 1,2-Dichlorobenzene from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling 1,2-Dichlorobenzene (o-DCB) in a laboratory setting. As a high-boiling, non-polar solvent, o-DCB is highly effective for a range of chemical syntheses, particularly those requiring elevated temperatures.[1] However, its physical properties—a boiling point of approximately 180.5°C and immiscibility with water—present a significant challenge for its removal from a reaction mixture post-synthesis.[1][2][3]

This guide provides researchers, scientists, and drug development professionals with a structured approach to selecting and implementing the most effective removal strategy based on the specific properties of your target compound. We will explore the causality behind each experimental choice, offering field-proven insights to ensure the integrity and purity of your final product.

Part 1: Initial Assessment & Troubleshooting FAQs

This section is designed to help you quickly diagnose your separation challenge and select the most appropriate method.

Q1: My reaction in o-DCB is complete. Where do I start with purification?

The optimal removal strategy is dictated entirely by the physical and chemical properties of your desired product relative to o-DCB. Before proceeding, you must characterize your product's:

  • Thermal Stability: Can it withstand temperatures above 80-100°C, even for a short period?

  • Physical State: Is your product a solid or a liquid/oil at room temperature?

  • Solubility Profile: What is its solubility in common organic solvents and aqueous solutions? Is it polar or non-polar?

  • Presence of Functional Groups: Does it have acidic or basic sites that can be protonated or deprotonated?

The following decision workflow provides a logical path to selecting a primary removal method.

ODCB_Removal_Decision_Tree start Reaction Mixture in o-DCB q_solid Is the product a solid? start->q_solid solid_yes Crystallization / Precipitation q_solid->solid_yes Yes solid_no Product is Liquid / Oil q_solid->solid_no No q_thermostable Is the product thermally stable? solid_no->q_thermostable thermo_yes Distillation Methods q_thermostable->thermo_yes Yes thermo_no Is the product water-soluble or ionizable? q_thermostable->thermo_no No extract_yes Liquid-Liquid Extraction thermo_no->extract_yes Yes extract_no Column Chromatography thermo_no->extract_no No

Caption: Decision workflow for selecting a primary o-DCB removal method.

Q2: What are the key physical properties I need to compare between my product and o-DCB?

A successful separation relies on exploiting the differences in physical properties. Compile the following data into a table for a clear comparison.

PropertyThis compound (o-DCB)Your Target CompoundSignificance for Separation
Boiling Point ~180.5 °C[Enter Value]A difference of >50°C allows for potential separation by vacuum distillation.
Melting Point -17 °C[Enter Value]If your compound is a solid with a melting point >40°C, crystallization is a strong candidate.
Density ~1.306 g/mL (denser than water)[2][Enter Value]Important for liquid-liquid extractions to identify aqueous vs. organic layers.
Polarity Non-polar[2][3][Enter Value]The greater the polarity difference, the more effective extraction and chromatography will be.
Solubility Miscible with most organic solvents; insoluble in water.[3][Enter Value]Crucial for selecting solvents for extraction, crystallization, and chromatography.

Q3: I tried using a rotary evaporator with high vacuum, but the o-DCB is not being removed effectively. What is wrong?

This is a common issue. The high boiling point of o-DCB means that even under a strong laboratory vacuum (e.g., 1-10 mmHg), a significant amount of heat is required to achieve a reasonable evaporation rate.[4] Often, the bath temperature required (>80°C) can cause product degradation or is simply inefficient. Rotary evaporation is generally not the preferred method for bulk removal of o-DCB unless your product is exceptionally stable and non-volatile.

Q4: My product is heat-sensitive. What are the best low-temperature removal methods?

For thermally labile compounds, avoid distillation. Your best options are:

  • Crystallization/Precipitation: If your product is a solid, this is the ideal method. It can be induced by cooling or by adding an anti-solvent.

  • Liquid-Liquid Extraction: This is performed at room temperature and is highly effective if your product has good solubility in a solvent that is immiscible with o-DCB (like water or highly polar solvents).

  • Column Chromatography: This is a very versatile room-temperature method for purifying soluble compounds.

Q5: What are the primary safety concerns when working with and disposing of o-DCB?

This compound is a hazardous chemical that requires careful handling.[5][6][7]

  • Toxicity: It is harmful if swallowed or inhaled and causes skin and eye irritation.[3][6]

  • Handling: Always work in a well-ventilated chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including nitrile or fluoro-rubber gloves, safety goggles, and a lab coat.[7][8]

  • Spills: Have spill control materials like sand or vermiculite available.[5][7]

  • Waste Disposal: o-DCB and mixtures containing it are classified as hazardous waste.[3] Collect all o-DCB waste in a dedicated, sealed, and clearly labeled container for disposal according to your institution's environmental health and safety guidelines. Do not pour it down the drain.[7]

Part 2: Detailed Methodology & Troubleshooting Guides

Method 1: Distillation Techniques

Principle of Operation: Distillation separates components of a liquid mixture based on differences in their boiling points (volatility). By applying heat, the more volatile component vaporizes, is passed through a condenser, and is collected as a distillate.

When to Use: This method is suitable for thermally stable liquid products that have a boiling point significantly different from o-DCB.

This is the most common distillation approach for removing a high-boiling solvent like o-DCB. By reducing the pressure, the boiling point of o-DCB is significantly lowered, allowing for separation at a more moderate temperature and protecting the target compound from thermal degradation.

Experimental Protocol:

  • Setup: Assemble a standard vacuum distillation apparatus with a fractionating column (e.g., Vigreux) for better separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating: Place the flask containing the reaction mixture in a heating mantle with a stir bar for smooth boiling.

  • Vacuum Application: Slowly apply vacuum from a vacuum pump. The pressure should be monitored with a manometer. A typical pressure of 10 mmHg will lower the boiling point of o-DCB to approximately 65-70°C.

  • Distillation: Gradually increase the temperature of the heating mantle. The o-DCB will begin to distill and collect in the receiving flask.

  • Endpoint: The distillation is complete when the temperature at the distillation head drops, or when the rate of distillation significantly slows, indicating that most of the o-DCB has been removed. Your higher-boiling product will remain in the distillation flask.

Troubleshooting:

  • Q: My product is co-distilling with the o-DCB.

    • A: Your product may be more volatile than anticipated under vacuum, or the boiling points are too close. Try increasing the efficiency of your fractionating column (use a longer column or one with more theoretical plates) or consider a different purification method like chromatography.

  • Q: The mixture is bumping violently.

    • A: Ensure the stir bar is agitating the solution effectively. If bumping persists, introduce a slow stream of nitrogen or argon via a capillary tube into the mixture.

This technique is excellent for high-boiling compounds that are immiscible with water, such as o-DCB.[9] The principle is that the total vapor pressure of an immiscible mixture is the sum of the individual vapor pressures of the components. The mixture will boil at a temperature lower than the boiling point of either pure component.

Experimental Protocol:

  • Setup: In a round-bottom flask, add the reaction mixture. Add water to the flask, typically 2-3 times the volume of the organic layer. Set up a simple distillation apparatus.

  • Alternative Setup: Alternatively, generate steam in a separate flask and pass it directly into the flask containing your reaction mixture.

  • Heating: Heat the flask to generate steam. The o-DCB will co-distill with the water at a temperature slightly below 100°C.

  • Collection: Collect the distillate, which will appear as a cloudy emulsion or two distinct layers (water and o-DCB).

  • Separation: Continue until no more o-DCB is observed in the distillate. The non-volatile target compound will remain in the distillation flask. The collected o-DCB can be separated from the water using a separatory funnel.

Troubleshooting:

  • Q: The distillation is very slow.

    • A: Ensure vigorous boiling and a sufficient rate of steam generation. If directly heating the mixture, make sure there is enough water present.

Method 2: Crystallization & Precipitation

Principle of Operation: This method leverages the difference in solubility between your solid product and impurities (in this case, o-DCB) in a given solvent system.[10] As the solution cools or its composition is changed, the solubility of the product decreases, forcing it to form a pure crystalline solid.

When to Use: This is the preferred method for solid products that are poorly soluble in a solvent in which o-DCB is highly soluble.

Experimental Protocol:

  • Concentration: If necessary, carefully remove some of the o-DCB under reduced pressure to create a more concentrated solution, but do not remove so much that the product precipitates prematurely from the hot solution.[4]

  • Anti-Solvent Addition: While stirring the o-DCB solution at room temperature, slowly add an "anti-solvent"—a solvent in which your product is insoluble but o-DCB is miscible (e.g., hexanes, heptane, or ethanol, depending on your product's properties).

  • Precipitation: Add the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Allow the mixture to stand, possibly cooling it in an ice bath to maximize the yield of the solid product.

  • Isolation: Collect the solid crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual o-DCB.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Q: My product is "oiling out" instead of crystallizing.

    • A: This happens when the solubility of the compound is exceeded at a temperature above its melting point. Try using a more dilute solution, cooling more slowly, or selecting a different anti-solvent system. Seeding the solution with a previously obtained pure crystal can also help induce proper crystallization.[11]

  • Q: The yield is very low.

    • A: Your product may have significant solubility in the chosen solvent mixture. Try a different anti-solvent or cool the mixture to a lower temperature (e.g., -20°C) before filtration.

Method 3: Liquid-Liquid Extraction

Principle of Operation: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent (o-DCB) and an aqueous phase.[2] Polar compounds and salts preferentially dissolve in the aqueous phase, while non-polar compounds remain in the organic phase.

When to Use: Ideal for products that are soluble in water or can be made water-soluble by pH adjustment (e.g., protonating an amine to form an ammonium salt or deprotonating a carboxylic acid to form a carboxylate salt).

Experimental Protocol:

  • Solvent Addition: Transfer the reaction mixture to a separatory funnel. Add an equal volume of an immiscible extraction solvent (e.g., water).

  • pH Adjustment (if applicable): If your product has an acidic or basic handle, add an aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to ionize it and pull it into the aqueous layer.

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. o-DCB is denser than water and will be the bottom layer.[12]

  • Collection: Drain the appropriate layer containing your product. Repeat the extraction 2-3 times with fresh extraction solvent to maximize recovery.

  • Product Isolation: Combine the extracts containing your product. If it's in the aqueous layer, you can then neutralize the pH to cause it to precipitate, or you can extract it into a different, more volatile organic solvent after neutralization.

Troubleshooting:

  • Q: An emulsion has formed between the layers.

    • A: An emulsion is a stable suspension of one liquid in the other. To break it, try adding a small amount of brine (saturated NaCl solution), gently swirling the funnel, or letting it stand for an extended period. In difficult cases, filtering the mixture through a pad of Celite can help.

Method 4: Column Chromatography

Principle of Operation: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). Non-polar compounds like o-DCB have a low affinity for polar stationary phases and will elute quickly, while more polar products will be retained longer.

When to Use: A highly versatile method for soluble, non-volatile products, especially when other methods fail or when very high purity is required.

Experimental Protocol:

  • Sample Preparation: If possible, reduce the volume of o-DCB under vacuum. Adsorb the concentrated reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with the appropriate stationary phase (silica gel is common) in a non-polar solvent like hexanes.

  • Loading: Carefully add the adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes). The non-polar o-DCB will travel down the column quickly and can be collected first.

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexanes) to elute your more polar target compound.

  • Fraction Collection: Collect the eluent in a series of fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the volatile eluent using a rotary evaporator to isolate your final product.

Troubleshooting:

  • Q: I can't separate my product from the o-DCB on the column.

    • A: Your product may be too non-polar. Try using a less polar mobile phase system or a different stationary phase like reverse-phase silica (C18), where the elution order is reversed (polar compounds elute first).

Part 3: Method Comparison Summary

MethodBest For...Key AdvantagesKey Disadvantages
Vacuum Distillation Thermally stable, non-volatile liquid products with significantly different boiling points from o-DCB.Good for large scales; relatively simple setup.Requires product to be thermally stable; may not provide perfect separation for close-boiling mixtures.
Steam Distillation Thermally sensitive, non-volatile products that are immiscible with water.Low-temperature operation (<100°C); avoids high vacuum.Can be slow; introduces water into the system; not suitable for water-soluble products.
Crystallization Solid products.Can yield very high purity material; operates at low temperatures.Only applicable to solids; yield can be compromised by product solubility.
Liquid-Liquid Extraction Products with good aqueous solubility or ionizable functional groups.Fast, simple, scalable, and performed at room temperature.Requires immiscible solvent systems; can lead to emulsions.
Column Chromatography Soluble, non-volatile products requiring high purity.Highly versatile and effective for difficult separations; operates at room temperature.Can be labor-intensive and require large volumes of solvent; less practical for very large scales.

References

  • Solubility of Things. (n.d.). This compound. Retrieved from Solubility of Things. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. U.S. Department of Health and Human Services. [Link]

  • Mongin, J., & Valla, A. (1974). U.S. Patent No. 3,847,755. U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7239, this compound. PubChem. [Link]

  • SANEXEN. (n.d.). Fact sheet: this compound. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

  • Likholobov, V. A., et al. (2015). Removal of this compound from water emulsion using adsorbent catalysts and its regeneration. Journal of Hazardous Materials, 285, 84-93. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]

  • Chemdox. (n.d.). Safety Data Sheet: this compound. [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet 1,2 Dichlorobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for this compound. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

  • MDPI. (2021). Adsorption of this compound from the Aqueous Phase onto Activated Carbons and Modified Carbon Nanotubes. International Journal of Molecular Sciences, 22(23), 13152. [Link]

  • PubMed. (2021). Adsorption of this compound from the Aqueous Phase onto Activated Carbons and Modified Carbon Nanotubes. International Journal of Molecular Sciences, 22(23), 13152. [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya. [Link]

  • ResearchGate. (2015). Removal of this compound from water emulsion using adsorbent catalysts and its regeneration. [Link]

  • Binder, W., & Kores, K. (1965). U.S. Patent No. 3,170,961. U.S.
  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Hartig, R. G. (1978). U.S. Patent No. 4,089,909. U.S.
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  • Wikipedia. (n.d.). Extractive distillation. Retrieved from Wikipedia. [Link]

  • Barnardo, B., Barton, B., & Hosten, E. C. (2024). Alternative separation strategy for o-/p-dichlorobenzene mixtures through supramolecular chemistry protocols. CrystEngComm. [Link]

  • Lee, D. G. (2022). Factors for Adsorption Mechanism to Remove this compound Using Carbon Nanotubes in a Water Treatment System. Iranian Journal of Public Health, 51(10), 2375-2377. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]

  • ResearchGate. (2021). Solubility of 1,2‐Dichlorobenzene as a function of ethanol content. [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from Wikipedia. [Link]

  • WIPO. (2022).
  • ResearchGate. (2015). Can anyone suggest how to remove o-dichlorobenzene from reaction mixture?. [Link]

  • The International Journal of Engineering and Science (THEIJES). (2024). The study of reaction of this compound with ozone. [Link]

  • Royal Society of Chemistry. (2024). Alternative separation strategy for o-/p-dichlorobenzene mixtures through supramolecular chemistry protocols. CrystEngComm. [Link]

  • WIPO. (2016).
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  • SciSpace. (n.d.). Design and Control of Distillation Systems for Separating Azeotropes. [Link]

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Technical Support Center: Purification of 1,2-Dichlorobenzene for Sensitive Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the purification of 1,2-Dichlorobenzene (o-DCB). This document is designed for researchers, scientists, and drug development professionals who utilize o-DCB as a high-boiling solvent in reactions where purity is paramount. Impurities such as water, isomeric variants, and acidic residues can significantly impact the outcome of sensitive chemical transformations, including organometallic catalysis, fullerene chemistry, and polymer synthesis.[1] This guide provides detailed, field-proven troubleshooting advice and protocols to help you achieve the required level of purity for your specific application.

Frequently Asked Questions (FAQs)

Q: What are the primary impurities in commercial grades of this compound?

A: Commercial production of dichlorobenzenes typically involves the chlorination of benzene, which results in a mixture of isomers.[1] Therefore, the most common impurities in technical-grade o-DCB are its isomers, 1,4-dichlorobenzene (p-DCB) and 1,3-dichlorobenzene (m-DCB). Other potential contaminants include residual monochlorobenzene, trichlorobenzenes, and water.[2][3] Acidic residues, such as hydrogen chloride, may also be present from the manufacturing process.[4]

Q: What are the different grades of this compound available?

A: this compound is available in various grades. Technical grades may contain significant percentages of other isomers (up to 17-19%).[3] Higher purity grades (>98% or >99%) are also common, including HPLC grade, which specifies maximum water content and UV absorbance limits.[5][6] Anhydrous grades are specifically prepared with very low water content, often packaged under an inert atmosphere to ensure stability.[7] For the most sensitive applications, selecting a high-purity or anhydrous grade as the starting material is the most efficient approach.

Q: How can I verify the purity of my this compound before and after purification?

A: Purity verification is crucial. The two most important parameters for sensitive reactions are water content and isomeric purity.

  • Water Content : The gold standard for accurately determining water content, especially at low ppm levels, is Karl Fischer titration.[5]

  • Isomeric and Organic Purity : Gas Chromatography (GC) is the definitive method for quantifying the percentage of this compound and detecting other volatile organic impurities like its isomers or related chlorinated benzenes.[5][6]

Q: What are the critical safety precautions when handling and purifying this compound?

A: this compound is a combustible liquid and is toxic by inhalation and ingestion.[8] All handling and purification steps should be performed in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] It is incompatible with strong oxidizing agents and certain metals like aluminum.[11] When heating, be aware that it can produce toxic hydrogen chloride gas upon decomposition.[8]

Q: How should I properly store high-purity, anhydrous this compound?

A: Store purified, anhydrous o-DCB in a tightly sealed, dry container, preferably under an inert atmosphere of nitrogen or argon to prevent reabsorption of atmospheric moisture. The container should be stored in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.[11][12]

Troubleshooting Guide & Purification Protocols

This section addresses specific purity-related problems in a question-and-answer format, providing detailed, step-by-step protocols.

Q1: My reaction is highly sensitive to moisture. How do I rigorously dry my this compound?

A1: Water is a common contaminant that can deactivate organometallic reagents, quench catalysts, or cause unwanted side reactions. Achieving an anhydrous state (<50 ppm H₂O) requires a multi-step approach.

Causality: The choice of drying agent is critical. Initial "pre-drying" with a high-capacity agent removes bulk water, while a subsequent treatment with a high-intensity, reactive agent removes trace amounts. Distillation from a non-volatile drying agent is a final, definitive step to separate the dry solvent from the hydrated desiccant.

Protocol 1A: Drying with Activated Molecular Sieves (Safer Method)

Activated 3Å or 4Å molecular sieves are highly efficient for removing water without introducing chemical contaminants. This is a safer alternative to reactive metal hydrides.

  • Activation: Place fresh 3Å molecular sieves in a flask and heat to 200-300°C under vacuum for at least 3 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Pre-drying (Optional): If the solvent has high water content (>500 ppm), stir it over anhydrous calcium chloride (CaCl₂) or calcium sulfate (CaSO₄) for several hours. Decant the solvent.

  • Final Drying: Add the freshly activated molecular sieves (approx. 50-100 g per liter of solvent) to the pre-dried o-DCB.

  • Equilibration: Seal the flask and allow it to stand for at least 48-72 hours, with occasional swirling.[13]

  • Verification & Use: The solvent can be used directly by carefully decanting or cannulating it from the sieves. Verify the water content using Karl Fischer titration.

Protocol 1B: Distillation from Calcium Hydride (CaH₂) (Highest Efficiency)

Distillation from calcium hydride is a classic and highly effective method for obtaining exceptionally dry solvents. Caution: Calcium hydride reacts vigorously with water to produce flammable hydrogen gas.

  • Pre-drying: Stir the this compound over anhydrous calcium chloride overnight.

  • Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas.

  • Reflux: Decant the pre-dried solvent into the distillation flask containing calcium hydride (CaH₂, ~5-10 g/L). Stir and gently reflux the solvent under an inert atmosphere for at least 2 hours. This allows the CaH₂ to react with any remaining trace water.

  • Distillation: Slowly distill the this compound, collecting the fraction that boils at a constant temperature (179-180°C at atmospheric pressure).[7] Discard the first 5-10% of the distillate and leave a small amount of residue in the distillation pot.

  • Storage: Collect the purified, dry solvent in a sealed flask containing activated molecular sieves and store under an inert atmosphere.

Drying AgentCapacityEfficiency (Final H₂O)Compatibility Notes
Calcium Chloride (CaCl₂) ** HighModerate (~150-250 ppm)Good for pre-drying; inexpensive.
Calcium Sulfate (CaSO₄) LowModerate (~100-200 ppm)Neutral, good for pre-drying.
Molecular Sieves (3Å/4Å) ModerateVery High (<10 ppm)Excellent, safe choice. Must be activated.[13]
Calcium Hydride (CaH₂) **HighExtremely High (<10 ppm)Highly effective but reactive. Generates H₂. Best used before distillation.
Phosphorus Pentoxide (P₂O₅) HighExtremely High (<1 ppm)Very powerful but can form a polymeric film that coats the agent.

Table 1: Comparison of common drying agents for this compound.

Q2: I suspect acidic impurities are interfering with my base-sensitive reaction. How do I remove them?

A2: Acidic impurities, such as residual HCl from synthesis, can be effectively removed by a simple acid-base liquid-liquid extraction procedure using a mild aqueous base.[14]

Causality: An aqueous solution of a weak base like sodium bicarbonate will react with strong acid impurities (HCl) to form a salt (NaCl), which is soluble in the aqueous phase and can be easily separated from the organic o-DCB layer.[15][16] A subsequent wash with water removes any remaining base or salt.

Protocol 2: Neutralization and Washing
  • Base Wash: Place the this compound in a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure buildup.

  • Separation: Allow the layers to fully separate. o-DCB is denser than water and will be the bottom layer. Drain and collect the lower organic layer. Discard the upper aqueous layer.

  • Water Wash: Return the organic layer to the separatory funnel and wash it with an equal volume of deionized water to remove any residual NaHCO₃ or salts. Repeat the extraction and separation steps.

  • Drying: The washed o-DCB will be saturated with water and must be thoroughly dried using one of the methods described in Q1 (e.g., pre-drying with CaCl₂ followed by final drying).

start Start: This compound (with acidic impurities) sep_funnel Place in Separatory Funnel start->sep_funnel add_base Add 5% aq. NaHCO3 Solution sep_funnel->add_base shake Shake & Vent add_base->shake separate1 Separate Layers (Collect lower organic layer) shake->separate1 add_water Wash with Deionized Water separate1->add_water separate2 Separate Layers (Collect lower organic layer) add_water->separate2 dry Dry Solvent (See Protocol 1A/1B) separate2->dry finish Purified, Neutral This compound dry->finish cluster_0 Fractional Distillation Setup flask Distillation Flask (with impure o-DCB and boiling chips) column Packed Fractionating Column (e.g., Vigreux, Hempel) flask->column Vapor heating_mantle Heating Mantle thermometer Thermometer (bulb at vapor outlet) condenser Condenser (water out) column->condenser Vapor adapter Collection Adapter condenser->adapter condenser_in (water in) collection_flask Receiving Flask (for pure o-DCB) adapter->collection_flask Distillate

Diagram 2: Schematic of a fractional distillation apparatus.

Q4: I need ultra-high purity this compound for a very sensitive application. What is the comprehensive purification procedure?

A4: For applications demanding the highest purity (e.g., low conductivity, free of all reactive species), a multi-step sequence combining chemical treatment, drying, and physical separation is required.

Causality: This comprehensive procedure systematically removes all major classes of impurities. The initial acid wash removes certain organic impurities. The base wash neutralizes acids. Rigorous drying removes water. Fractional distillation separates isomers and other volatile compounds. Finally, passing the solvent through a column of activated adsorbent like alumina removes polar impurities and any trace materials that may have leached from desiccants.

start Start: Commercial This compound acid_wash 1. Wash with conc. H2SO4 (Removes oxidizable impurities) start->acid_wash water_wash1 2. Wash with Water acid_wash->water_wash1 base_wash 3. Wash with 5% NaHCO3 (Removes acids) water_wash1->base_wash water_wash2 4. Wash with Water base_wash->water_wash2 pre_dry 5. Pre-dry with anhydrous CaCl2 water_wash2->pre_dry final_dry 6. Reflux & Distill from CaH2 or P2O5 (Removes water) pre_dry->final_dry fractionation 7. Fractional Distillation (Removes isomers) final_dry->fractionation column_filter 8. Pass through activated Alumina/Silica Gel column (Removes polar impurities) fractionation->column_filter finish End: Ultra-Pure This compound column_filter->finish

Diagram 3: Comprehensive purification workflow for ultra-pure this compound.

Protocol 4: Comprehensive Purification
  • Acid Wash: Shake the o-DCB with concentrated sulfuric acid (H₂SO₄), allow the layers to separate, and discard the acid layer. Repeat until the acid layer remains colorless. (Caution: Highly corrosive).

  • Neutralization: Wash thoroughly with water, followed by a 5% sodium bicarbonate solution wash as described in Protocol 2 , and a final water wash.

  • Drying: Dry the solvent first with anhydrous CaCl₂ and then distill from CaH₂ as described in Protocol 1B .

  • Fractional Distillation: Perform a careful fractional distillation as described in Protocol 3 .

  • Adsorbent Filtration: For the highest purity, pass the distilled solvent through a column packed with activated alumina or silica gel immediately before use. This should be done under an inert atmosphere.

  • Storage: Store the final product over activated molecular sieves under an inert atmosphere and protect it from light.

References

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Medical Management Guidelines for this compound. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Dichlorobenzenes. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon: IARC. Retrieved from [Link]

  • Loba Chemie. (n.d.). This compound For HPLC. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: this compound. Retrieved from [Link]

  • US Patent US3170961A. (1965). Process for separating dichlorobenzene isomers. Google Patents.
  • Pasekova, M., et al. (2014). Removal of this compound from water emulsion using adsorbent catalysts and its regeneration. ResearchGate. Retrieved from [Link]

  • Zeochem AG. (2023). Safety Data Sheet: this compound. Retrieved from [Link]

  • US Patent US2883435A. (1959). Purification of 1,2-dichloro-4-nitrobenzene. Google Patents.
  • CN Patent CN101270031B. (2010). Method for extracting dichlorobenzene cut fraction in mixed chlorobenzene with continuous single-column multi-ply sidetrack discharge fractional distillation. Google Patents.
  • CN Patent CN202844828U. (2013). Drying device system for mixed dichlorobenzene. Google Patents.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). para-Dichlorobenzene. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: this compound. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). This compound, 98+%, Extra Dry, AcroSeal™. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • JoVE. (2020). Using Extraction to Isolate a Neutral Compound from a Mixture Containing an Acid Impurity. Retrieved from [Link]

  • UrbanPro. (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. Retrieved from [Link]

  • Loba Chemie. (2023). Safety Data Sheet: this compound FOR SYNTHESIS. Retrieved from [Link]

  • ChemBK. (n.d.). o-dichlorobenzene. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

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Optimizing the solubility of fullerene C60 in 1,2-Dichlorobenzene mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the solubility of Fullerene C60. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and answers to frequently asked questions regarding the dissolution of C60 in 1,2-dichlorobenzene and its mixtures. Our goal is to equip you with the knowledge to achieve consistent, reliable, and optimized experimental outcomes.

Introduction: The "Like Dissolves Like" Principle in the Context of C60

Fullerene C60, a nonpolar molecule, exhibits low solubility in many common laboratory solvents.[1] Its dissolution is governed by the principle of "like dissolves like," favoring nonpolar, aromatic solvents. Among these, this compound (o-dichlorobenzene) is a superior solvent due to a combination of factors including its high polarizability, molecular volume, and a Hildebrand solubility parameter that aligns well with that of C60.[2] However, achieving a stable, saturated solution can be challenging, often leading to issues with reproducibility and solution stability. This guide will walk you through the critical parameters and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with C60 solutions.

Q1: Why is my C60 not dissolving completely in this compound, even though it's considered a good solvent?

A1: Several factors could be at play:

  • Purity of C60 and Solvent: Impurities in either the C60 powder (e.g., residual carbon soot) or the this compound can significantly hinder dissolution. Ensure you are using high-purity grade materials.

  • Equilibration Time: Dissolution of C60 is a slow process. It can take several hours to days of continuous stirring to reach equilibrium.[2]

  • Temperature: The solubility of C60 in this compound is temperature-dependent, with a maximum solubility observed around 30°C.[3] Operating at temperatures significantly above or below this optimum can reduce solubility.

  • Aggregation: C60 has a tendency to form aggregates or clusters in solution, which are kinetically trapped and difficult to dissolve.[4][5] This is especially prevalent if the dissolution process is not optimized.

Q2: What is the purpose of using a solvent mixture with this compound?

A2: While this compound is an excellent solvent for C60, creating mixtures with other co-solvents can be advantageous for specific applications. For instance, in the fabrication of thin films for organic photovoltaics, a co-solvent can be used to control the evaporation rate and influence the morphology of the resulting film.[4] It's important to note that the addition of a "poor" solvent will generally decrease the overall solubility of C60.[6] However, in some specific cases, mixtures of two "good" solvents can exhibit synergistic effects, leading to slightly enhanced solubility compared to the pure components under certain conditions.[3]

Q3: Can I use sonication to speed up the dissolution of C60?

A3: Yes, sonication is a common technique to accelerate the dissolution process by breaking down agglomerates of C60 powder and increasing the surface area available for solvation.[7] However, it must be used judiciously. Prolonged or high-power sonication can introduce excessive energy into the system, which can paradoxically promote the formation of stable C60 aggregates.[4] It is recommended to use short bursts of sonication at controlled temperatures.

Q4: How can I confirm that my C60 is fully dissolved and not just suspended as fine particles?

A4: Visual inspection alone is insufficient. A clear, deeply colored solution (typically purple for C60) is a good initial sign, but micro-aggregates may not be visible to the naked eye. The recommended method is UV-Vis Spectroscopy . A properly dissolved C60 solution will exhibit characteristic absorption peaks.[8][9] The presence of aggregates will often lead to a broad, featureless absorption tail extending into the longer wavelengths and an inclined baseline due to light scattering.[5][9] For a more detailed analysis of aggregation, Dynamic Light Scattering (DLS) can be employed to determine the size distribution of particles in the solution.[5]

Q5: My C60 solution appears to be unstable and precipitates over time. What can I do to improve its stability?

A5: Solution instability is often a sign of supersaturation or the slow formation of aggregates. To improve stability:

  • Ensure you have not exceeded the solubility limit at the storage temperature.

  • Filter the solution after dissolution using a PTFE syringe filter (e.g., 0.22 µm) to remove any undissolved particles or micro-aggregates that could act as nucleation sites for precipitation.

  • Store the solution in the dark at a stable temperature, as light and temperature fluctuations can promote aggregation.

  • Avoid introducing "poor" solvents , even in small amounts (e.g., from contaminated glassware), as this can cause the C60 to crash out of solution.[6]

Troubleshooting Guides

This section provides systematic approaches to resolving specific issues you may encounter during your experiments.

Issue 1: Low Dissolution Yield or Inconsistent Solubility

You are experiencing lower than expected solubility of C60 in this compound, or your results are not reproducible between batches.

Underlying Causes & Explanations:

The solubility of C60 is a thermodynamic equilibrium. Inconsistent results often stem from a failure to reach this equilibrium or from kinetic barriers such as aggregation. The purity of the starting materials is also a critical, often overlooked, factor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for C60 aggregation.

Step-by-Step Solutions:

  • Re-evaluate the Dissolution Method:

    • If using an ultrasonic probe, switch to a bath sonicator to ensure more gentle and uniform energy distribution. [10] * Reduce the duration and power of sonication. The goal is to disperse, not to induce aggregation through localized high temperatures.

  • Control Concentration:

    • Prepare a stock solution at a concentration well below the saturation limit to minimize the thermodynamic driving force for aggregation. Dilute as needed for your application.

  • Solvent System Integrity:

    • When using solvent mixtures, introduce the "poor" solvent (if any) slowly and with vigorous stirring to the C60 solution in the "good" solvent (this compound). This avoids localized areas of high supersaturation that can trigger precipitation or aggregation. [6] * Ensure all glassware is meticulously clean and dry to prevent contamination.

  • Characterize and Confirm:

    • UV-Vis Spectroscopy: As mentioned, a key indicator of aggregation is a change in the absorption spectrum, specifically a loss of fine structure and the appearance of a scattering tail. [5] * Dynamic Light Scattering (DLS): This is a powerful technique to directly measure the size of particles in your solution. A monodispersed solution of C60 should show a hydrodynamic radius consistent with the solvated monomer. The presence of larger particles is a clear indication of aggregation.

Experimental Protocols

Protocol 1: Standard Preparation of a Saturated C60 Solution in this compound

This protocol is designed to produce a stable, saturated solution of C60.

  • Materials:

    • Fullerene C60 (>99.5% purity)

    • This compound (anhydrous, >99% purity)

    • Glass vial with a PTFE-lined cap

    • Magnetic stirrer and stir bar

    • Bath sonicator

    • 0.22 µm PTFE syringe filter

  • Procedure:

    • Add an excess of C60 powder to a clean, dry glass vial (e.g., 50 mg of C60 to 10 mL of this compound).

    • Add the this compound.

    • Cap the vial tightly and place it in a bath sonicator. Sonicate for 15 minutes at a controlled temperature of ~30°C.

    • Transfer the vial to a magnetic stirrer. Stir the mixture vigorously for 48 hours at ~30°C, ensuring the vial is protected from light (e.g., by wrapping it in aluminum foil).

    • After 48 hours, allow the solution to sit undisturbed for 2 hours to let the excess, undissolved C60 settle.

    • Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean, amber glass storage vial.

    • Store the solution at a stable room temperature, away from light.

Protocol 2: Characterization by UV-Vis Spectroscopy

This protocol allows for the qualitative and quantitative assessment of your C60 solution.

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer

    • Quartz cuvettes with a 1 cm path length

  • Procedure:

    • Prepare a dilution of your stock C60 solution in this compound to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

    • Use pure this compound as the reference (blank).

    • Scan the sample from 800 nm to 300 nm.

    • Analysis:

      • A well-dissolved C60 solution will show a characteristic magenta-purple color and a distinct absorption peak around 334 nm in this compound. [4] * The presence of a gradually increasing baseline towards the UV region (a "scattering tail") is indicative of aggregates or suspended particles. [9]

Data Presentation

Table 1: Solubility of Fullerene C60 in Various Solvents at Room Temperature

SolventSolubility (mg/mL)Reference
1-Chloronaphthalene~51[11]
1-Methylnaphthalene~33[12]
This compound ~27 **[12]
Carbon Disulfide~7.9[12]
Toluene~2.8[12]
Benzene~1.7[12]
n-Hexane~0.043[12]
MethanolInsoluble[1]
WaterInsoluble[1]

This table provides a comparative overview of C60 solubility, highlighting the efficacy of this compound.

References

  • Mchedlov-Petrossyan, N. O. (2023). Colloid Chemistry of Fullerene Solutions: Aggregation and Coagulation. Preprints.org. [Link]

  • Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379-3383. [Link]

  • Kulkarni, P. P., & Jafvert, C. T. (2008). Solubility of C60 in solvent mixtures. Environmental science & technology, 42(3), 845-851. [Link]

  • Keypour, H., Noroozi, M., & Rashidi, A. (2013). An improved method for the purification of fullerene from fullerene soot with activated carbon, celite, and silica gel stationary phases. Fullerenes, Nanotubes and Carbon Nanostructures, 21(7), 577-586. [Link]

  • Sivaraman, N., Dhamodaran, R., Kaliappan, I., Srinivasan, T. G., Rao, P. R. V., & Mathews, C. K. (1992). Solubility of C60 in organic solvents. The Journal of Organic Chemistry, 57(22), 6077-6079. [Link]

  • Marcus, Y. (2001). Solubility of C60 Fullerene. The Journal of Physical Chemistry B, 105(13), 2499-2506. [Link]

  • S. Cahyaning, R., et al. (2021). The Study of the Optical Properties of C60 Fullerene in Different Organic Solvents. Journal of Physical Science, 32(1), 105-122. [Link]

  • Wikipedia contributors. (2023). Solubility of fullerenes. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, K., et al. (2015). Solubility of C60 and PCBM in Organic Solvents. The Journal of Physical Chemistry B, 119(47), 14894-14902. [Link]

  • Dzyabchenko, A. V., Agafonov, V., & Davydov, V. A. (1999). A Theoretical Study of the Pressure-Induced Dimerization of C 60 Fullerene. The Journal of Physical Chemistry A, 103(15), 2812-2817. [Link]

  • Hare, J. P., Kroto, H. W., & Taylor, R. (2013). Reprint of: Preparation and UV/visible spectra of fullerenes C60 and C70. Chemical Physics Letters, 582, 1-3. [Link]

  • Semenov, K. N., et al. (2012). Solubility of C 60 fullerene in o-dichlorobenzene–tetrachloromethane mixtures. Russian Journal of Physical Chemistry A, 86(1), 59-63. [Link]

  • Taurozzi, J. S., et al. (2008). Optimized dispersion of nanoparticles for biological in vitro and in vivo studies. Particle and Fibre Toxicology, 5(1), 1-15. [Link]

  • Jargalan, N., et al. (2016). Investigation of the dissolution kinetics of fullerene C60 in solvents with different polarities by UV-Vis spectroscopy. Nanosystems: Physics, Chemistry, Mathematics, 7(1), 111-117. [Link]

  • Shvedova, A. A., et al. (2011). Facile Preparation of Aqueous Fullerene C60 Nanodispersions. Journal of Nanoscience and Nanotechnology, 11(2), 1180-1186. [Link]

  • Prylutskyy, Y. I., et al. (2013). C60 fullerene aggregation in aqueous solution. Physical Chemistry Chemical Physics, 15(23), 9351-9360. [Link]

  • Guirado-López, R. A., & Rincón, M. E. (2006). Structure and UV-Vis Spectrum of C60 Fullerene in Ethanol: A Sequential Molecular Dynamics/Quantum Mechanics Study. The Journal of Physical Chemistry B, 110(35), 17477-17484. [Link]

  • National Center for Biotechnology Information. (n.d.). Fullerene C60. PubChem Compound Database. [Link]

  • Nath, S., Pal, H., Palit, D. K., Sapre, A. V., & Mittal, J. P. (1998). Aggregation of Fullerene, C60, in Benzonitrile. The Journal of Physical Chemistry B, 102(50), 10158-10164. [Link]

  • Prylutskyy, Y. I., et al. (2014). Evidence of entropically driven C60 fullerene aggregation in aqueous solution. The Journal of Chemical Physics, 140(10), 104907. [Link]

  • Georgakilas, V., et al. (2002). Scalable, Solution Phase Synthesis of the Trans-1 Bisanthracene Adduct ofFullerene. Organic Letters, 4(21), 3623-3625. [Link]

  • Shvedova, A. A., et al. (2011). Facile preparation of aqueous fullerene C60 nanodispersions. Journal of Nanoscience and Nanotechnology, 11(2), 1180-1186. [Link]

  • Kyzyma, O. A., et al. (2015). On structural features of fullerene C60 dissolved in carbon disulfide: Complementary study by small-angle neutron scattering and molecular dynamic simulations. The Journal of Chemical Physics, 142(1), 014502. [Link]

  • Mikheev, I. V., et al. (2016). Approaches to the determination of C60 and C70 fullerene and their mixtures in aqueous and organic solutions. Nanosystems: Physics, Chemistry, Mathematics, 7(1), 104-110. [Link]

  • Nanotechnology Industries Association. (2010). Protocol for Nanoparticle Dispersion. [Link]

  • Fang, T. H., & Chang, W. J. (2005). Phase Transformation Behavior of C60 Fullerene under Atmospheric Pressure. Tamkang Journal of Science and Engineering, 8(2), 123-128. [Link]

  • Bezmel'nitsyn, V. N., Eletskii, A. V., & Stepanov, E. V. (1995). Aggregation of fullerene C-60 in o-dichlorobenzene. Fullerene Science and Technology, 3(4), 455-470. [Link]

  • Klochkov, V. K., et al. (2024). Raman, UV-Vis, MS, and IR characterization of molecular-colloidal solution of hydrated fullerenes C60 obtained by vacuum-sublimation cryogenic deposition method. AIP Advances, 14(1), 015159. [Link]

  • Das, S., et al. (2018). Exploring the Inhibitory and Antioxidant Effects of Fullerene and Fullerenol on Ribonuclease A. ACS Omega, 3(10), 12893-12904. [Link]

  • Fincher & Ozment Jewelers. (2025). Scientists Fail to Record the Dissolution of Fullerene C60: Molecular Recordings Draw Criticism from Experts. [Link]

  • Makhmanov, U. K., et al. (2021). SYNTHESIS OF FULLERENE C60 NANOTUBES IN THE VOLUME OF AN EVAPORATING DROP OF COLLOIDAL SOLUTION. Romanian Journal of Physics, 66, 601. [Link]

  • Ali, A., et al. (2017). Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization. Journal of Visualized Experiments, (130), e56315. [Link]

  • Taurozzi, J. S., et al. (2010). Ultrasonic dispersion of nanoparticles for environmental, health and safety assessment – issues and recommendations. NIST Special Publication, 1200-2. [Link]

  • Hagen, M. H. J., et al. (1994). Does C60 have a liquid phase?. Nature, 372(6503), 227-228. [Link]

  • West, S. P., & Pienta, N. J. (1996). Extraction, Isolation, and Characterization of Fullerene C60: A Safe and Reliable Separation Experiment. Journal of Chemical Education, 73(4), 311. [Link]

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Sources

Strategies to reduce the formation of impurities during 1,2-Dichlorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1,2-Dichlorobenzene (o-DCB) synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reactions and minimize impurity formation.

Introduction: The Challenge of Selectivity

The synthesis of this compound is primarily achieved through the electrophilic chlorination of benzene or chlorobenzene.[1][2][3] While the reaction appears straightforward, achieving high selectivity for the desired ortho-isomer while minimizing the formation of other dichlorobenzene isomers (1,3- and 1,4-) and over-chlorinated products like trichlorobenzenes presents a significant challenge.[3] This guide will address the key factors influencing impurity formation and provide actionable strategies to enhance the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and step-by-step protocols for mitigation.

High levels of 1,3- and 1,4-Dichlorobenzene isomers detected. What are the causes and how can I prevent this?

Answer:

The formation of 1,3-dichlorobenzene (m-DCB) and 1,4-dichlorobenzene (p-DCB) is an inherent part of the chlorination of benzene or chlorobenzene. The chlorine substituent on chlorobenzene is an ortho-, para-director, meaning it activates the benzene ring for further electrophilic substitution at the ortho (2 and 6) and para (4) positions.[4] The formation of the meta-isomer is generally low in typical Lewis acid-catalyzed reactions.[3][5]

Causality:

  • Thermodynamic vs. Kinetic Control: The ratio of ortho- to para-isomers is influenced by the reaction conditions. The formation of the para-isomer is often thermodynamically favored due to its higher stability, while the ortho-isomer can be the kinetically favored product.[4]

  • Catalyst Choice: The type of Lewis acid catalyst used plays a crucial role in determining the isomer distribution.[3]

  • Reaction Temperature: Temperature affects the relative rates of formation of the different isomers.[4]

Mitigation Strategies:

  • Catalyst Selection:

    • Lewis Acids: Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are common catalysts.[1][3] The choice of catalyst can influence the ortho/para ratio. Experimenting with different Lewis acids may be necessary to optimize for the 1,2-isomer.

    • Zeolites: Certain zeolites have been shown to favor the formation of specific isomers due to shape selectivity within their porous structures.

  • Temperature Control:

    • Conduct the reaction at moderately low temperatures. Lower temperatures tend to favor the thermodynamically more stable para-isomer, but they can also provide better selectivity in some catalytic systems.[4] It is crucial to empirically determine the optimal temperature for your specific setup.

  • Reaction Monitoring:

    • Utilize Gas Chromatography (GC) to monitor the reaction progress and the isomer distribution in real-time. This allows for the optimization of reaction time to maximize the yield of the desired 1,2-isomer before significant isomerization or side reactions occur.[4][6]

My final product contains significant amounts of Trichlorobenzenes. How can I reduce over-chlorination?

Answer:

The formation of trichlorobenzenes (TCBs) is a result of the further chlorination of the desired dichlorobenzene product.[3][6] This is a common issue, especially when trying to drive the conversion of the starting material to completion.

Causality:

  • Excess Chlorine: Using a stoichiometric excess of chlorine will inevitably lead to the formation of higher chlorinated species.

  • Reaction Time: Prolonged reaction times, even with stoichiometric amounts of chlorine, can lead to the slow formation of TCBs.

  • Catalyst Activity: A highly active catalyst can promote the chlorination of dichlorobenzenes.

Mitigation Strategies:

  • Stoichiometry Control:

    • Carefully control the molar ratio of chlorine to the aromatic substrate (benzene or chlorobenzene). A slight excess of the aromatic compound can help to minimize over-chlorination.

  • Controlled Chlorine Addition:

    • Instead of adding all the chlorine at once, introduce it gradually over the course of the reaction. This maintains a low concentration of chlorine in the reaction mixture, reducing the likelihood of multiple chlorination events on the same molecule.

  • Real-time Monitoring:

    • As with isomer control, GC analysis is essential.[4][6] By monitoring the disappearance of the starting material and the appearance of dichlorobenzenes and trichlorobenzenes, you can stop the reaction at the point of maximum dichlorobenzene concentration.

  • Catalyst Moderation:

    • If over-chlorination is a persistent issue, consider using a less active catalyst or a lower catalyst loading.

Frequently Asked Questions (FAQs)

This section provides answers to more general but equally important questions regarding the synthesis of this compound.

What is the optimal catalyst for selective this compound synthesis?

There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and desired product purity. However, Lewis acids like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are widely used in industrial processes.[1][3] For enhanced selectivity, particularly in academic or specialized settings, exploring zeolite catalysts can be beneficial due to their shape-selective properties that can favor the formation of a specific isomer.

How does reaction temperature affect the isomer distribution?

Temperature plays a critical role in the kinetic versus thermodynamic control of the reaction.[4] Generally:

  • Lower Temperatures: Tend to favor the formation of the thermodynamically more stable para-isomer (1,4-dichlorobenzene).[4]

  • Higher Temperatures: May favor the kinetically controlled product, which can be the ortho-isomer (this compound) in some systems.[4]

It is important to conduct a temperature optimization study for your specific catalytic system to determine the ideal conditions for maximizing the yield of this compound.

Can I use chlorobenzene as a starting material instead of benzene?

Yes, chlorobenzene is a common starting material for the synthesis of dichlorobenzenes.[4] The existing chlorine atom on the benzene ring is an ortho-, para-directing group, which means it will direct the incoming chlorine atom primarily to the 2- (ortho) and 4- (para) positions.[4] Starting with chlorobenzene eliminates the monochlorination step and can provide a more direct route to dichlorobenzenes.

What are the most effective methods for purifying crude this compound?

Purification of this compound typically involves removing the other isomers and any trichlorobenzene impurities.[1] The most common and effective methods are:

  • Fractional Distillation: This is the primary industrial method for separating the dichlorobenzene isomers, which have different boiling points.[7]

  • Crystallization: The para-isomer has a significantly higher melting point than the ortho- and meta-isomers, allowing for its removal through crystallization at low temperatures.[7][8]

  • Sulfonation: Treatment with fuming sulfuric acid can selectively sulfonate and remove certain impurities.[1]

Table 1: Physical Properties of Dichlorobenzene Isomers

IsomerBoiling Point (°C)Melting Point (°C)
This compound180-17
1,3-Dichlorobenzene173-24
1,4-Dichlorobenzene17453

Source: Data compiled from multiple sources.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Chlorobenzene

Materials:

  • Chlorobenzene

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine gas

  • Nitrogen gas

  • Reaction vessel with a stirrer, gas inlet, condenser, and a system for scrubbing excess chlorine and HCl off-gas (e.g., a sodium hydroxide solution trap).

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Charge the reaction vessel with chlorobenzene and the anhydrous ferric chloride catalyst under a nitrogen atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 40-60 °C) with stirring.

  • Slowly bubble chlorine gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl.

  • Quench the reaction by carefully adding water or a dilute base solution.

  • Separate the organic layer, wash it with water and then a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and purify the crude product by fractional distillation.

Visualizing Reaction Pathways

Diagram 1: Electrophilic Aromatic Substitution for Dichlorobenzene Synthesis

G cluster_0 Starting Material cluster_1 Step 1: Monochlorination cluster_2 Step 2: Dichlorination cluster_3 Over-chlorination Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene + Cl₂ (Lewis Acid) o_DCB This compound (ortho) Chlorobenzene->o_DCB + Cl₂ (Lewis Acid) p_DCB 1,4-Dichlorobenzene (para) Chlorobenzene->p_DCB + Cl₂ (Lewis Acid) m_DCB 1,3-Dichlorobenzene (meta) Chlorobenzene->m_DCB + Cl₂ (Lewis Acid) (minor) TCB Trichlorobenzenes o_DCB->TCB + Cl₂ p_DCB->TCB + Cl₂ m_DCB->TCB + Cl₂

Caption: Reaction pathway for the synthesis of dichlorobenzenes from benzene.

Diagram 2: Factors Influencing Impurity Formation

G Impurity Impurity Formation (Isomers & TCBs) Catalyst Catalyst Type & Activity Catalyst->Impurity Temperature Reaction Temperature Temperature->Impurity Stoichiometry Reactant Ratio (Cl₂:Aromatic) Stoichiometry->Impurity Time Reaction Time Time->Impurity

Caption: Key experimental parameters affecting impurity levels.

References

  • ResearchGate. (2014). Removal of this compound from water emulsion using adsorbent catalysts and its regeneration. Retrieved from [Link]

  • Google Patents. (1997). WO1997045389A1 - Method of making 1,2,4-trichlorobenzene.
  • Environmental and Industrial Impacts of this compound: A Comprehensive Overview. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). halogenation and isomerization reactions of aromatics over kl, h-beta and h-zsm-5 zeolite. Retrieved from [Link]

  • PubMed. (2010). Catalytic conversion of this compound over mesoporous materials from zeolite. Retrieved from [Link]

  • ResearchGate. (2012). Isomerisation of 1,4-dichlorobenzene using highly acidic alkali chloroaluminate melts. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). Enhanced Catalytic Dechlorination of this compound Using Ni/Pd Bimetallic Nanoparticles Prepared by a Pulsed Laser Ablation in Liquid. Retrieved from [Link]

  • Google Patents. (1980). EP0019789A1 - Process for the preparation of 1,3,5-trichlorobenzene.
  • ResearchGate. (1970). The halogenation of aromatics: Part I. Gas phase chlorination of chlorobenzene. Retrieved from [Link]

  • Google Patents. (1978). US4089909A - Separation of dichlorobenzene isomers.
  • Google Patents. (1938). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Locating and Estimating Sources of Chlorobenzenes. Retrieved from [Link]

  • UKnowledge. (n.d.). Reductive Dechlorination of Toxic Chlorocarbons. Retrieved from [Link]

  • ResearchGate. (2016). The degradation of 1,2,4-trichlorobenzene using synthesized Co3O4 and the hypothesized mechanism. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of para-Dichlorobenzene by Chlorobenzene Chlorination on NaY Zeolite Heterogeneous Catalyst. Retrieved from [Link]

  • ResearchGate. (1998). Active intermediates for the selective chlorination of chlorobenzene in the antimony pentachloride–sulfur-containing compound catalytic system. Retrieved from [Link]

  • ResearchGate. (2024). Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. Retrieved from [Link]

  • physical and chemical properties. (n.d.). Retrieved from [Link]

  • ResearchGate. (2013). Dichlorobenzene isomers (this compound, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013]: Annual Thresholds and Classifications for the Workplace. Retrieved from [Link]

  • Google Patents. (1959). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
  • R Discovery. (2014). Catalytic combustion of this compound at low temperature over Mn-modified Co3O4 catalysts. Retrieved from [Link]

  • American Chemical Society. (2024). Triazine-Engineered Conjugated Organic Polymers for Efficient Photocatalytic Hydrogen Peroxide Production. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in Product Isolation from 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction workups involving 1,2-Dichlorobenzene (1,2-DCB). As a high-boiling, versatile solvent, 1,2-DCB is invaluable for many synthetic applications, particularly those requiring elevated temperatures.[1][2] However, its very properties—a high boiling point of approximately 180°C and miscibility with most organic solvents—present significant challenges during product isolation.[2][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from quick-reference FAQs to in-depth troubleshooting guides, complete with step-by-step protocols and the scientific rationale behind each technique.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: Why is 1,2-DCB so difficult to remove from my reaction mixture?

A: The primary challenge is its high boiling point (180.5°C).[3] Standard rotary evaporation at atmospheric or water aspirator pressure is often insufficient to remove it without potentially decomposing the target compound. Furthermore, its density (1.306 g/mL) and poor solubility in water make typical aqueous extractions to remove the solvent ineffective.[2]

Q2: My desired product is thermally sensitive. Is it impossible to remove 1,2-DCB by evaporation?

A: Not at all. The key is to significantly lower the solvent's boiling point by applying a deep vacuum. The principle is that a liquid boils when its vapor pressure equals the external pressure.[4] By using a high-vacuum pump, you can reduce the boiling point of 1,2-DCB to a temperature that your compound can tolerate. For example, at 1.2 mmHg, its vapor pressure is reached at just 20°C.

Q3: What is the first method I should attempt for removing 1,2-DCB?

A: For most applications, high-vacuum rotary evaporation is the most direct and efficient starting point. It removes the bulk solvent without introducing additional reagents. If your product can withstand temperatures of 40-60°C for a short period, this method is typically successful. If the product is extremely sensitive or if residual solvent persists, you should proceed to the more specialized techniques in our troubleshooting guides.

Q4: What are the most critical safety precautions when handling 1,2-DCB?

A: 1,2-DCB is a hazardous chemical.[5] It is harmful if swallowed or inhaled and causes skin and eye irritation.[5] All work must be conducted in a certified chemical fume hood.[5][6] Always wear appropriate Personal Protective Equipment (PPE), including solvent-resistant gloves (Nitrile gloves may offer limited protection; check manufacturer recommendations), safety goggles, and a lab coat.[7][8] Ensure you are familiar with the location and use of emergency showers and eyewash stations.[7]

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, question-and-answer formatted guides for specific experimental challenges.

Guide 1: Residual 1,2-DCB Remains After Standard Rotary Evaporation

Q: I've used a rotary evaporator, but my NMR spectrum still shows significant amounts of 1,2-DCB. How can I remove these last traces?

A: This is a common issue stemming from 1,2-DCB's low volatility. The solution is to enhance the evaporation efficiency through more rigorous methods that won't harm your product.

The Scientific Principle: To remove the final traces of a high-boiling solvent, you must either decrease the boiling point further (via higher vacuum) or use a carrier solvent (co-evaporation) to help "lift" the 1,2-DCB away.

Solution A: High-Vacuum Evaporation/Distillation

This technique is the next logical step and is often sufficient. It requires a vacuum pump capable of reaching pressures below 10 mmHg.

Experimental Protocol: High-Vacuum Rotary Evaporation

  • Setup: Ensure your rotary evaporator and glassware are rated for high vacuum. Check all seals and joints for leaks. Connect the rotary evaporator to a cold trap (dry ice/acetone or a cryo-cooler) and then to a high-vacuum pump.

  • Initial Evaporation: Concentrate the bulk of the 1,2-DCB using a standard diaphragm pump or water aspirator.

  • Switch to High Vacuum: Once the bulk solvent is removed, carefully switch to the high-vacuum line. Ensure the flask is rotating before applying the vacuum to prevent bumping.

  • Heating: Gently heat the flask using a water bath, starting at a low temperature (e.g., 30°C) and gradually increasing as needed, not exceeding the thermal tolerance of your compound. A common target is 40-60°C.[9]

  • Completion: Continue evaporation until no more solvent is observed condensing in the cold trap. You may need to leave the sample on the high vacuum for an extended period (30 minutes to several hours).

Solution B: Co-Evaporation with a Chaser Solvent

If high-vacuum alone is insufficient or if you need to keep temperatures to an absolute minimum, co-evaporation is an excellent technique. A moderately volatile solvent that is a good solvent for your product (e.g., Toluene) is added and then removed under vacuum. The vapor pressure of the mixture is higher than that of 1,2-DCB alone, accelerating its removal.

Experimental Protocol: Co-Evaporation

  • Initial Concentration: Remove the bulk of the 1,2-DCB as described above.

  • Add Chaser Solvent: Add a volume of toluene (or another suitable solvent like dichloromethane) approximately equal to the volume of the remaining residue.

  • Evaporate: Concentrate the mixture on the rotary evaporator under reduced pressure. The toluene will form a pseudo-azeotrope with the residual 1,2-DCB, facilitating its removal at a lower temperature.

  • Repeat: Repeat steps 2 and 3 two to three more times. This is typically sufficient to remove 1,2-DCB to below detectable levels by NMR.

Guide 2: Product is Thermally Unstable for Evaporation

Q: My product decomposes at the temperatures required to evaporate 1,2-DCB, even under high vacuum. What non-thermal methods can I use?

A: When heat is not an option, we must turn to methods based on differential solubility and polarity. Liquid-liquid extraction and anti-solvent precipitation are the primary non-thermal strategies.

The Scientific Principle: These methods exploit the differences in physical properties between your product and 1,2-DCB. If your product has a significantly different polarity than the non-polar 1,2-DCB, you can selectively move one into a different phase, leaving the other behind.[10]

Solution A: Liquid-Liquid Extraction (LLE)

This is highly effective for polar compounds. A biphasic solvent system is chosen where your product has high solubility in one layer and 1,2-DCB has high solubility in the other. A common and effective system is a non-polar solvent (like hexane or heptane) and a polar organic solvent (like acetonitrile).[10]

Experimental Protocol: Hexane/Acetonitrile LLE

  • Dissolution: Dissolve the crude reaction mixture (product + 1,2-DCB) in a minimal amount of acetonitrile.

  • Transfer: Transfer the acetonitrile solution to a separatory funnel.

  • Extraction: Add an equal volume of hexane. Since your polar product prefers the acetonitrile layer and the non-polar 1,2-DCB prefers the hexane layer, shaking the funnel will partition the components.

  • Separation: Allow the layers to separate and drain the lower acetonitrile layer (containing your product).

  • Repeat: Add fresh hexane to the separatory funnel and repeat the extraction on the acetonitrile layer 3-5 times to ensure complete removal of the 1,2-DCB.[10]

  • Product Isolation: Collect the purified acetonitrile layer and remove the acetonitrile (a low-boiling solvent) via standard rotary evaporation.

Solution B: Anti-Solvent Precipitation/Crystallization

If your product is a solid with poor solubility in a solvent that 1,2-DCB is soluble in, you can precipitate your product.

Experimental Protocol: Anti-Solvent Precipitation

  • Select Anti-Solvent: Choose an "anti-solvent" in which your product is insoluble, but 1,2-DCB is soluble (e.g., methanol, hexane, or pentane).

  • Precipitation: While vigorously stirring the concentrated reaction mixture, slowly add the anti-solvent. Your solid product should begin to precipitate out of the solution.

  • Complete Precipitation: Continue adding the anti-solvent until no further precipitation is observed. Cooling the mixture in an ice bath can often improve the yield.

  • Isolation: Isolate your solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold anti-solvent to remove any remaining surface impurities and residual 1,2-DCB.

  • Drying: Dry the purified solid product under high vacuum.

Part 3: Method Selection Workflow

To assist in choosing the optimal purification strategy, the following decision tree illustrates a logical workflow based on the properties of your target compound.

G start Reaction Mixture in 1,2-DCB thermo_q Is the product thermally stable up to ~60°C? start->thermo_q vac_evap High-Vacuum Rotary Evaporation thermo_q->vac_evap Yes polarity_q Is the product significantly more polar than 1,2-DCB? thermo_q->polarity_q No residual_q Is residual 1,2-DCB still present? vac_evap->residual_q co_evap Co-Evaporation with Toluene residual_q->co_evap Yes chroma_stable Column Chromatography residual_q->chroma_stable No, but other impurities exist end1 Purified Product co_evap->end1 end2 Purified Product chroma_stable->end2 lle Liquid-Liquid Extraction (e.g., Hexane/Acetonitrile) polarity_q->lle Yes solid_q Is the product a solid? polarity_q->solid_q No / Unsure end3 Purified Product lle->end3 precipitation Anti-Solvent Precipitation solid_q->precipitation Yes chroma_unstable Low-Temperature Column Chromatography solid_q->chroma_unstable No end4 Purified Product precipitation->end4 end5 Purified Product chroma_unstable->end5

Caption: Decision tree for selecting a purification method.

Part 4: Data & Method Summary Tables

For quick reference, the following tables summarize key data and compare the discussed purification techniques.

Table 1: Key Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₄Cl₂[2][3]
Molar Mass147.00 g/mol [3][11]
Boiling Point180.5 °C[1][3]
Melting Point-17.03 °C[1][3]
Density1.306 g/mL at 25°C
Solubility in Water0.01% (Poorly soluble)[2]
Vapor Pressure1.2 mmHg at 20°C

Table 2: Comparison of Purification Methods

MethodIdeal Product CharacteristicsProsCons
High-Vacuum Evaporation Thermally stable solid or high-boiling oil.Fast, direct, avoids extra solvents.Requires high-vacuum equipment; not suitable for very heat-sensitive compounds.
Co-Evaporation Thermally stable, soluble in a chaser solvent.Removes stubborn traces of 1,2-DCB at lower temperatures.Introduces another solvent that must be removed.
Liquid-Liquid Extraction Polar compound, immiscible with non-polar solvents.Excellent for heat-sensitive compounds; highly efficient for polar products.Requires suitable biphasic system; can be labor-intensive with multiple extractions.
Anti-Solvent Precipitation Solid, poorly soluble in an anti-solvent.Good for heat-sensitive solids; can be very fast.Product may "oil out" instead of precipitating; potential for yield loss in the mother liquor.
Column Chromatography Stable on silica/alumina; polarity differs from 1,2-DCB.Can remove 1,2-DCB and other impurities simultaneously.Can be slow and consume large volumes of solvent; risk of co-elution.

References

  • Opsis AB. Dichlorobenzene.
  • CK-12 Foundation. (2025).
  • New Jersey Department of Health. (n.d.). This compound HAZARD SUMMARY. NJ.gov.
  • chemeurope.com. This compound.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2 Dichlorobenzene | Medical Management Guidelines.
  • Sigma-Aldrich. (2024).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Production of 1,2-Dichloropropane.
  • Sigma-Aldrich. (n.d.). This compound anhydrous, 99% o-DCB.
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Allen. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • MilliporeSigma. (n.d.).
  • Quora. (2017).
  • MDPI. (n.d.). Adsorption of this compound from the Aqueous Phase onto Activated Carbons and Modified Carbon Nanotubes.
  • ECHEMI. (n.d.). Ortho Dichlorobenzene as solvent: removing your product.
  • Wikipedia. (n.d.). This compound.
  • NIST. (n.d.). Benzene, 1,2-dichloro-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). This compound for HPLC, 99%.
  • University of California, Irvine. (n.d.). Experiment 8: Extraction.
  • ResearchGate. (2015).

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Technical Support Center: Mastering 1,2-Dichlorobenzene Solution Viscosity for Advanced Material Processing

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support center for managing the viscosity of 1,2-Dichlorobenzene (o-DCB) solutions. As a senior application scientist, I understand that precise control over solution viscosity is paramount for reproducible and successful outcomes in material synthesis, processing, and formulation. This guide is structured to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) on this compound Viscosity

This section addresses the fundamental questions regarding the viscosity of this compound and its solutions.

Q1: What is the typical viscosity of pure this compound?

The dynamic viscosity of pure this compound is approximately 1.32 centipoise (cP) at 20°C.[1][2] It's important to note that viscosity is temperature-dependent; as the temperature increases, the viscosity of o-DCB will decrease.

Q2: How does temperature affect the viscosity of my this compound solution?

Temperature has a significant and inverse effect on viscosity. As you increase the temperature of your o-DCB solution, the kinetic energy of the molecules increases. This increased movement overcomes the intermolecular forces of attraction, allowing the molecules to move past each other more easily, thus reducing the overall viscosity. Conversely, lowering the temperature will increase the viscosity. This relationship is a critical parameter to control for consistent material processing.

Q3: Why is my polymer solution in this compound so much more viscous than the pure solvent?

The introduction of a polymer into a solvent like o-DCB dramatically increases viscosity due to the size and interactions of the polymer chains. In solution, these long-chain molecules uncoil and entangle with each other, creating a resistance to flow. The extent of this viscosity increase depends on several factors, including the polymer's molecular weight, concentration, and its interaction with the solvent.[3]

Q4: What are the primary factors that I need to control to manage the viscosity of my polymer-o-DCB solution?

There are four main pillars to controlling the viscosity of your polymer-o-DCB solution:

  • Polymer Concentration: As you increase the concentration of the polymer, the chains become more crowded and entangled, leading to a significant increase in viscosity.[4]

  • Polymer Molecular Weight: Higher molecular weight polymers have longer chains, which leads to more significant entanglement and a higher resulting viscosity at the same concentration.

  • Temperature: As discussed, increasing the temperature will lower the viscosity.

  • Solvent Quality: The interaction between the polymer and the solvent (termed "solvent quality") plays a crucial role. In a "good" solvent, the polymer chains are well-solvated and extended, leading to a larger hydrodynamic volume and higher intrinsic viscosity. In a "poor" solvent, the polymer chains prefer to interact with themselves, leading to aggregation which can also affect viscosity.[5]

Below is a diagram illustrating the interplay of these key factors.

Caption: Interplay of factors influencing the viscosity of this compound solutions.

Troubleshooting Guide: Viscosity Issues in Your Experiments

This section provides a structured approach to diagnosing and resolving common viscosity-related problems encountered during material processing with this compound solutions.

Issue 1: My solution's viscosity is unexpectedly high.

An excessively high viscosity can hinder processing steps such as spin coating, casting, or injection. Here’s how to troubleshoot this issue:

Potential Causes and Step-by-Step Solutions:

  • Incorrect Polymer Concentration or Molecular Weight:

    • Verification: Double-check your calculations for the amount of polymer added. If possible, verify the molecular weight of your polymer batch against the supplier's certificate of analysis.

    • Action: If the concentration is too high, you can dilute the solution by adding a calculated amount of pure o-DCB. If the molecular weight is higher than anticipated, you may need to adjust your target concentration downwards for future experiments.

  • Low Processing Temperature:

    • Verification: Measure the temperature of your solution. Is it lower than the protocol specifies?

    • Action: Gently and controllably heat the solution. Monitor the viscosity as the temperature increases to find the optimal processing temperature for your application. Ensure your heating is uniform to avoid localized hot spots.

  • Monomer Impurities in Polymerization:

    • Explanation: If you are synthesizing the polymer in-situ, impurities in your monomers can act as cross-linking agents, leading to a higher than expected molecular weight and branching, which dramatically increases viscosity.[5]

    • Action: Ensure the purity of your monomers before starting the polymerization.

The workflow for diagnosing high viscosity is outlined below:

High_Viscosity_Troubleshooting start High Viscosity Detected check_concentration Verify Polymer Concentration & MW start->check_concentration is_conc_correct Concentration/MW Correct? check_concentration->is_conc_correct check_temp Check Solution Temperature is_temp_correct Temperature Correct? check_temp->is_temp_correct check_impurities Review Monomer Purity (if applicable) purify Purify Monomers check_impurities->purify is_conc_correct->check_temp Yes dilute Dilute Solution or Adjust for next batch is_conc_correct->dilute No is_temp_correct->check_impurities Yes heat Gently Heat Solution is_temp_correct->heat No end_node Viscosity Corrected dilute->end_node heat->end_node purify->end_node

Caption: Workflow for troubleshooting unexpectedly high solution viscosity.

Issue 2: The viscosity of my solution is too low.

Low viscosity can lead to defects in films or fibers and may indicate incomplete polymerization or material degradation.

Potential Causes and Step-by-Step Solutions:

  • Incomplete Dissolution of the Polymer:

    • Verification: Visually inspect the solution for any undissolved polymer particles. You may need to shine a light through the solution to see them clearly.

    • Action: Increase the stirring time or gently heat the solution while stirring to ensure complete dissolution.

  • Polymer Degradation:

    • Explanation: Excessive heating or prolonged exposure to high shear can break down the polymer chains, reducing the molecular weight and thus the viscosity.[6]

    • Action: Review your dissolution protocol. Consider using a lower temperature for a longer duration or reducing the stirring speed.

  • Presence of Chain Transfer Agents:

    • Explanation: Certain impurities in the solvent or monomers can act as chain transfer agents during polymerization, which will limit the final molecular weight of the polymer.[5]

    • Action: Ensure you are using a high-purity grade of this compound and that your monomers are free from potential chain transfer agents.

Issue 3: My batch-to-batch viscosity is inconsistent.

Lack of reproducibility is a significant challenge in research and manufacturing. Here's how to ensure consistency:

Potential Causes and Step-by-Step Solutions:

  • Variability in Polymer Source:

    • Verification: Are you using the same batch of polymer for all your experiments? Check the lot numbers.

    • Action: If possible, use the same batch of polymer for a series of experiments. If you must use a new batch, consider running a viscosity test on a standard concentration to see if it matches the previous batch.

  • Inconsistent Dissolution Protocol:

    • Verification: Review your standard operating procedure for solution preparation. Are all users following it precisely in terms of time, temperature, and stirring speed?

    • Action: Implement a strict and detailed protocol for solution preparation. Automated preparation systems can also help to improve consistency.[6]

  • Water Contamination:

    • Explanation: this compound is poorly soluble in water.[7] The presence of water can affect the solvent quality for your polymer, potentially leading to aggregation or precipitation and thus altering the viscosity.

    • Action: Use an anhydrous grade of o-DCB and ensure your glassware is thoroughly dried before use. Store the solvent under an inert atmosphere if it is particularly sensitive to moisture.

Quantitative Data: Viscosity of this compound

For your reference, the following table summarizes the physical properties of this compound relevant to viscosity management.

PropertyValueSource
Molecular Formula C₆H₄Cl₂[2]
Molar Mass 147.00 g/mol [8]
Boiling Point 180.5 °C[9]
Melting Point -17.0 °C[1]
Density 1.306 g/cm³ at 20°C[2]
Dynamic Viscosity 1.32 cP at 20°C[1]
Water Solubility ~0.1 g/100 mL at 25°C[7]

Safety First: Handling this compound

This compound is a hazardous chemical that requires careful handling.[10][11][12][13][14]

  • Engineering Controls: Always handle o-DCB in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][15]

  • Disposal: Dispose of waste o-DCB and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[10]

References

  • New Jersey Department of Health. (2010, January). Hazard Substance Fact Sheet: this compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • SBLCore. (2022, January 11). Safety Data Sheet: this compound. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. (a) The viscosity of a 1.9% solution of 1 in o-dichlorobenzene.... Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration dependence of the viscosity of 1 in o-dichlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound-D4 (CAS 2199-69-1). Retrieved from [Link]

  • Chem-Lab. (n.d.). Phenol-1,2-Dichlorobenzene mixture 50/50 w/w a.r. Viscosity acc. DIN 53728. Retrieved from [Link]

  • ResearchGate. (n.d.). Viscosity of this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2018, April 16). Automated Determination Solution Viscosity of Polymeric Materials. Retrieved from [Link]

Sources

Preventing degradation of thermally sensitive compounds in hot 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Temperature Reactions in 1,2-Dichlorobenzene

A Guide for Researchers on Preventing Degradation of Thermally Sensitive Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound (o-DCB) as a high-boiling point solvent. While its high boiling point (180 °C) is advantageous for many reactions, it also presents significant challenges, particularly the degradation of thermally sensitive substrates and products.[1] This document, structured in a question-and-answer format, provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to ensure the integrity of your compounds.

Section 1: Understanding the Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges encountered when working with hot o-DCB.

Q1: My reaction is yielding a complex mixture of byproducts and showing significant substrate decomposition. What are the primary causes of degradation in hot this compound?

A1: Degradation at high temperatures in o-DCB is rarely due to a single cause. It is typically a combination of factors that become significant at elevated temperatures. The three primary degradation pathways are:

  • Oxidation: This is the most common culprit. Trace amounts of dissolved oxygen in the solvent can initiate radical chain reactions at high temperatures, leading to a cascade of decomposition products.[2] Many organic functional groups are susceptible to oxidation under these conditions. The presence of oxygen can lead to the formation of unwanted C=O and O-H functional groups in your products.

  • Acid-Catalyzed Decomposition: Commercial grades of o-DCB can contain acidic impurities, or acidic byproducts (like HCl) can be generated during the reaction.[1] These acids can catalyze a range of degradation pathways, including hydrolysis (if water is present), elimination, or rearrangement reactions, especially for compounds with sensitive functional groups like acetals, ketals, or certain protecting groups.

  • Solvent Reactivity and Impurities: Although generally considered inert, o-DCB can participate in reactions under harsh conditions. More commonly, impurities within the solvent are the issue. The manufacturing process of o-DCB can leave traces of monochlorobenzene, trichlorobenzenes, and residual catalysts (e.g., Lewis acids like FeCl₃).[3] These impurities can interfere with your desired reaction.

Q2: I'm running my reaction under a nitrogen/argon atmosphere, but the solution is still turning dark brown or black. Why isn't the inert gas fully protecting my compound?

A2: While using an inert atmosphere is a critical first step, it often isn't sufficient on its own. A dark coloration is a strong indicator of decomposition, often due to polymerization or the formation of complex, high-molecular-weight byproducts. Here’s why it might still be happening:

  • Insufficient Degassing: Simply purging the reaction vessel with an inert gas (sparging) is often not enough to remove all dissolved oxygen from a high-boiling solvent like o-DCB.[4] At 180 °C, even parts-per-million levels of residual O₂ can initiate significant oxidative damage over several hours.

  • Peroxide Contamination: Like many solvents, o-DCB can form peroxides over time if not stored properly. These peroxides are potent oxidants and can decompose at high temperatures, initiating radical reactions that lead to charring.

  • "Air-Free" vs. "Oxygen-Free": Standard Schlenk line techniques are excellent for creating an "air-free" environment (removing N₂ and O₂), but they don't remove oxygen that is already dissolved in the solvent. A dedicated degassing procedure is essential.

Q3: How can I determine if the degradation is caused by the high temperature itself (thermolysis) or by a reaction with the solvent/impurities?

A3: This is a crucial diagnostic question that can be answered with a set of control experiments:

  • Substrate Stability Test: Dissolve your starting material in your standard grade of o-DCB. Heat this solution under your typical reaction conditions (temperature, time, inert atmosphere) but without any other reagents or catalysts. If you observe degradation, the issue lies with the thermal stability of your compound in that specific solvent grade.

  • Solvent Purity Test: If the first control shows degradation, repeat the experiment using highly purified o-DCB (see Protocol 1 below). If the degradation is significantly reduced, the problem was likely due to impurities in the solvent.

  • Product Stability Test: If your starting material is stable but you still get low yields of a degraded product, it's possible the product itself is unstable under the reaction conditions. If you have an authentic sample of the desired product, subject it to the same control experiment (dissolving it in hot o-DCB) to assess its stability. This was a key finding in a synthesis of illudinine, where the desired isoquinoline product was found to be thermally unstable at the reaction temperature.[5]

Section 2: Proactive Prevention & Troubleshooting Guide

This section provides actionable strategies and workflows to mitigate the risks identified in the FAQs.

Guide 1: The Pre-Reaction Checklist - Ensuring Solvent and Reagent Purity

The quality of your solvent is the single most important factor for success. Commercial o-DCB is often not pure enough for sensitive, high-temperature reactions.

Troubleshooting Logic:

  • Issue: Unexplained side products or low yield.

  • Hypothesis: Solvent impurities (water, acids, peroxides, other chlorinated benzenes) are interfering.

  • Solution: Implement a rigorous purification and validation protocol.

Protocol 1: Step-by-Step Purification of this compound

Objective: To remove water, acidic impurities, and peroxides from commercial grade o-DCB.

Materials:

  • Commercial grade this compound

  • Anhydrous Calcium Chloride (CaCl₂) or Sulfuric Acid (H₂SO₄) for drying

  • Calcium Hydride (CaH₂) for final drying/distillation

  • Fractional distillation apparatus

  • Starch-iodide test strips

Procedure:

  • Peroxide Test (Mandatory Safety Step): Before proceeding, test the solvent for peroxides. Add a few drops of the solvent to a starch-iodide test strip. An immediate dark blue/black color indicates the presence of dangerous levels of peroxides. If positive, quench the peroxides by shaking with a freshly prepared 5% aqueous solution of sodium sulfite before purification.

  • Initial Drying: Stir the o-DCB over anhydrous CaCl₂ for 24 hours. For more rigorous drying, carefully stir with concentrated H₂SO₄ (use a separatory funnel to remove the acid layer, then wash with water and sodium bicarbonate solution).

  • Fractional Distillation: Set up a fractional distillation apparatus. Add the dried o-DCB and a small amount of CaH₂ (as a final drying agent) to the distillation flask.

  • Collect Fractions: Discard the initial forerun. Collect the fraction boiling at 180-181 °C .

  • Storage: Store the purified, dry o-DCB over molecular sieves (4Å) under an inert atmosphere (Nitrogen or Argon) and away from light.

Guide 2: Creating and Maintaining a Truly Inert Environment

As discussed, an inert atmosphere is more than just a balloon of nitrogen. Rigorous degassing is required.

Troubleshooting Logic:

  • Issue: Reaction turns dark despite using a nitrogen line.

  • Hypothesis: Dissolved oxygen is still present in the solvent.

  • Solution: Employ an active degassing method before heating.

Protocol 2: Degassing o-DCB via Freeze-Pump-Thaw

This is the most effective method for removing dissolved gases.[6][7][8]

Materials:

  • Schlenk flask or a heavy-walled reaction vessel rated for vacuum

  • High-vacuum pump (<1 mmHg)

  • Liquid Nitrogen (LN₂)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Freeze: Place the purified o-DCB in a Schlenk flask (fill to no more than 50% capacity). Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen and allow the solvent to thaw completely. You will likely see bubbles of gas being released from the liquid as it thaws.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with your inert gas. The solvent is now ready for use.

For a less rigorous but often sufficient alternative, bubbling argon through the solvent for 30-60 minutes can also be effective.[4]

Guide 3: Strategic Use of Additives - Scavengers and Stabilizers

When even pure, degassed solvent is not enough, additives can provide an additional layer of protection.

Troubleshooting Logic:

  • Issue: Degradation persists even with pure, degassed solvent.

  • Hypothesis: Degradative species (radicals, acids) are being generated in situ during the reaction.

  • Solution: Add a scavenger to intercept these harmful species.

Additive Type Example Function & Mechanism Typical Loading Considerations
Radical Scavenger Butylated Hydroxytoluene (BHT)A phenolic antioxidant that traps radical intermediates, terminating chain reactions.[9][10][11][12] BHT donates a hydrogen atom to a reactive radical, forming a stable, unreactive BHT radical.[11]0.1 - 1 mol%Ensure it does not interfere with your desired reaction mechanism. Easily removed via chromatography.
Acid Scavenger Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)A non-nucleophilic organic base that selectively neutralizes acidic byproducts without interfering with most organometallic catalysts.Stoichiometric to expected acidCan be expensive. Other hindered bases or even inorganic bases like K₂CO₃ can be used if compatible.
Acid Scavenger Calcium Carbonate (CaCO₃)An inexpensive inorganic base that can neutralize strong acids like HCl generated in situ. Its efficiency increases with smaller particle size.[13]ExcessHeterogeneous, requires good stirring. Not suitable for all reaction types.
Guide 4: Alternative Heating Strategies

The method of heating can significantly impact reaction outcomes.

Troubleshooting Logic:

  • Issue: Product is known to be thermally labile, and conventional heating gives low yields.

  • Hypothesis: Prolonged time at high temperature, even with rapid heating, is causing product decomposition. Microwave heating can sometimes offer a solution.

  • Solution: Compare conventional oil bath heating with dedicated microwave synthesis.

Comparison of Heating Methods

Method Mechanism Advantages Disadvantages
Conventional (Oil Bath) Heats the vessel from the outside-in via conduction.[14]Simple, inexpensive setup.Slow to reach target temperature. Potential for temperature gradients within the solution.
Microwave Heating Heats the polar solvent/reagents directly and volumetrically via dielectric heating.[14][15][16]Extremely rapid heating to target temperature.[15] Can lead to higher yields for thermally unstable products.[5] May provide more uniform heating.[14] Can result in higher crystallinity of products like nanoparticles.[17]Requires specialized equipment. Temperature measurement can be complex. Not all reactions show a "microwave effect."

A study on an oxidative cycloisomerization reaction found that microwave heating consistently outperformed conventional heating, providing a 40% yield compared to 15-39% in an oil bath, likely because the desired product was unstable to prolonged heating.[5]

Section 3: Visualizing the Workflow

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving degradation issues in hot o-DCB.

Troubleshooting_Degradation start Degradation Observed (Low Yield, Dark Color) control_exp Perform Control Experiments (Substrate & Product Stability) start->control_exp substrate_unstable Is Substrate Unstable? control_exp->substrate_unstable product_unstable Is Product Unstable? substrate_unstable->product_unstable No purify_solvent Purify o-DCB (Protocol 1) substrate_unstable->purify_solvent Yes add_scavenger Add Scavengers (Radical/Acid) product_unstable->add_scavenger No, In-situ decomposition lower_temp Lower Reaction Temperature product_unstable->lower_temp Yes degas_solvent Degas Solvent (Protocol 2) purify_solvent->degas_solvent degas_solvent->add_scavenger success Problem Solved add_scavenger->success change_heating Change Heating Method (e.g., Microwave) change_heating->success lower_temp->change_heating

Caption: A decision tree for troubleshooting compound degradation.

General Experimental Workflow

This diagram illustrates the ideal workflow for setting up a high-temperature reaction with a sensitive substrate.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase purify 1. Purify o-DCB (Protocol 1) degas 2. Degas o-DCB (Protocol 2) purify->degas setup 3. Assemble Reaction Under Inert Gas degas->setup additives 4. Add Substrates & Scavengers setup->additives heat 5. Heat to Target Temp (Oil Bath or Microwave) additives->heat monitor 6. Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor workup 7. Workup & Purify Product monitor->workup

Caption: Recommended workflow for sensitive high-temperature reactions.

References

  • The study of reaction of this compound with ozone - theijes. (n.d.). Retrieved January 3, 2026, from [Link]

  • Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. (1999). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. International Agency for Research on Cancer. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Medical Management Guidelines for this compound. Retrieved from [Link]

  • Yehye, W. A., et al. (2015). A comprehensive review on the structure-activity relationship of classical and recent antioxidants: (I) Phenolic compounds. Journal of Chemical Biology & Therapeutics.
  • A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. II. (2021). MDPI. Retrieved from [Link]

  • Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Bode, J. (n.d.). How to Degas Solvents. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Conventional heating vs. Microwave heating. (n.d.). Berghof Products + Instruments. Retrieved from [Link]

  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 173-182.
  • Degassing solvents. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Park, S., & Roy, M. (2019). Degassing Solvents. Berry Group, University of Wisconsin-Madison. Retrieved from [Link]

  • Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. (2022). ACS Omega. Retrieved from [Link]

  • Shouldn't increasing temperature decrease oxidation considering Le Chatelier's principle? (2023). Reddit. Retrieved from [Link]

  • Bana, P., & Greiner, I. (2016). Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects. Australian Journal of Chemistry.
  • Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product: Observations. (2012).
  • Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calcul
  • Degassing. (n.d.). Wikipedia. Retrieved from [Link]

  • Beneficial effects of microwave-assisted heating versus conventional heating in noble metal nanoparticle synthesis. (2012).

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Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 1,2-Dichlorobenzene Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of environmental contaminants are paramount. Among these, 1,2-Dichlorobenzene (1,2-DCB), a persistent organic pollutant, demands rigorous analytical scrutiny due to its potential health and environmental impacts. This guide provides an in-depth, objective comparison of validated analytical methods for detecting 1,2-DCB in environmental matrices. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in scientific integrity.

The Analytical Imperative: Why this compound Demands Scrutiny

This compound is a chlorinated aromatic compound widely used as a solvent and an intermediate in the synthesis of various chemicals.[1][2] Its persistence in the environment and potential for bioaccumulation necessitate sensitive and reliable analytical methods for monitoring its presence in air, water, and soil.[1][3] The choice of an appropriate analytical technique is critical and depends on factors such as the sample matrix, the required detection limits, and the available instrumentation.

A Comparative Analysis of Key Analytical Methodologies

The primary analytical techniques for 1,2-DCB determination are Gas Chromatography (GC) coupled with various detectors and, to a lesser extent, High-Performance Liquid Chromatography (HPLC).[1][4] The selection between these methods hinges on the volatile nature of 1,2-DCB, making GC a more common and often more sensitive choice.[4][5]

Gas Chromatography (GC): The Workhorse for Volatile Organic Compounds

Gas chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like 1,2-DCB.[4] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Common GC Detectors for 1,2-DCB Analysis:

  • Flame Ionization Detector (FID): A robust and widely used detector, FID is sensitive to compounds containing carbon-hydrogen bonds. NIOSH Method 1003 utilizes GC-FID for the determination of 1,2-DCB in occupational air, with a reported sample detection limit of 0.01 mg/sample.[6]

  • Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like 1,2-DCB, offering excellent detection limits.[2] This makes it particularly suitable for trace-level environmental analysis.

  • Mass Spectrometry (MS): GC-MS provides the highest level of confidence in compound identification through its ability to provide mass spectral data. This is the confirmatory method of choice for many environmental analyses.[7][8] EPA methods such as 502.2 and 524.2 utilize GC-MS for the analysis of volatile organic compounds, including 1,2-DCB, in drinking water.[3][6]

Workflow for GC-Based Analysis of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Air) Extraction Extraction/Concentration (e.g., Purge & Trap, SPME) Sample->Extraction Matrix-specific protocol GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column Vaporization Detector Detector (FID, ECD, MS) GC_Column->Detector Separation Data_System Data System Detector->Data_System Signal Acquisition Report Report (Concentration) Data_System->Report Quantification SPME_Workflow cluster_extraction SPME Extraction cluster_desorption Thermal Desorption cluster_analysis GC Analysis Sample Aqueous or Gaseous Sample Fiber_Exposure Expose SPME Fiber to Sample Sample->Fiber_Exposure Partitioning of Analytes GC_Inlet Hot GC Inlet Fiber_Exposure->GC_Inlet Insert Fiber GC_Column Capillary Column GC_Inlet->GC_Column Desorption & Injection Detector Detector GC_Column->Detector Separation

Sources

Comparative study of 1,2-, 1,3-, and 1,4-Dichlorobenzene as reaction solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a reaction. A solvent does not merely solubilize reactants; it actively influences reaction kinetics, selectivity, and equilibrium position. Among the class of high-boiling aromatic solvents, the dichlorobenzene (DCB) isomers—1,2- (ortho), 1,3- (meta), and 1,4- (para)—present a fascinating case study in how subtle structural changes manifest in significant differences in physical properties and, consequently, solvent performance. This guide provides an in-depth comparative analysis of these three isomers, offering field-proven insights and experimental data to inform your solvent selection process.

Physicochemical Properties: A Tale of Three Isomers

The arrangement of the two chlorine atoms on the benzene ring is the fundamental differentiator that governs the distinct physicochemical properties of each DCB isomer. These properties, particularly polarity (dipole moment and dielectric constant), boiling point, and melting point, are the primary determinants of their utility as reaction solvents.

Property1,2-Dichlorobenzene (o-DCB)1,3-Dichlorobenzene (m-DCB)1,4-Dichlorobenzene (p-DCB)
Appearance Colorless Liquid[1]Colorless Liquid[1]Colorless to White Solid[2]
Molecular Weight ( g/mol ) 147.00[3]147.00[3]147.00[3]
Boiling Point (°C) ~180.5[3]~172-173[1][4]~174[2][5]
Melting Point (°C) ~ -17[3][6]~ -24[1]~53.5[2][5]
Dipole Moment (Debye) ~2.5[7]~1.7[8]0[9]
Dielectric Constant (at 20°C) 9.935.0[8][10]2.27
Water Solubility Very Low[11]Insoluble[4]Practically Insoluble[12]

The most striking differences lie in their polarity and physical state at room temperature. This compound is the most polar of the three due to the vectorial addition of the two C-Cl bond dipoles at a 60° angle.[13][14] In contrast, 1,4-dichlorobenzene is entirely nonpolar because the opposing C-Cl bond dipoles cancel each other out perfectly.[7][9] 1,3-Dichlorobenzene exhibits intermediate polarity.

This polarity gradient is directly reflected in their dielectric constants and is a crucial factor in their solvent behavior. Furthermore, the high melting point of p-DCB means it is a solid at room temperature, which restricts its use as a conventional liquid solvent unless the reaction is performed at elevated temperatures.[2][5]

Solvent Selection Logic: Matching the Isomer to the Reaction

The choice between o-, m-, and p-DCB hinges on the specific demands of the chemical transformation, including the polarity of reactants and transition states, the required temperature range, and the solubility of key species.

The Polarity Factor: Influencing Kinetics and Mechanisms

The dielectric constant of a solvent impacts the rate of reaction, particularly for processes involving a change in charge or polarity between the reactants and the transition state.[15][16]

  • Polar Reactions (e.g., SNAr): Reactions that proceed through charged intermediates or polar transition states, such as Nucleophilic Aromatic Substitution (SNAr), are generally accelerated in more polar solvents.[5][17] The polar solvent stabilizes the charged Meisenheimer complex intermediate, lowering the activation energy.[18][19] Therefore, for SNAr reactions, This compound , with the highest dielectric constant, would be the most effective solvent among the three for enhancing reaction rates.

  • Nonpolar Reactions: Conversely, reactions where the transition state is less polar than the reactants are often faster in nonpolar solvents.

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): The effect of solvent polarity in palladium-catalyzed cross-coupling reactions can be complex.[14][20] While polar aprotic solvents are often used, the solvent can influence catalyst stability, oxidative addition, and reductive elimination steps.[21] The choice is often empirical, but the wide range of polarities offered by the DCB isomers allows for fine-tuning of reaction conditions. For example, in some Suzuki-Miyaura couplings, polar solvents can induce a switch in selectivity.[21]

Figure 1: Logical workflow for selecting a dichlorobenzene isomer based on reaction polarity and temperature requirements.
The High-Temperature Advantage

All three isomers are high-boiling solvents, making them suitable for reactions that require significant thermal energy to overcome high activation barriers.[3] This is a key advantage over lower-boiling solvents like THF or DCM.

  • This compound (BP ~180°C): Its high boiling point and excellent solvating power for many organic compounds make it a preferred solvent for high-temperature syntheses, such as the functionalization of fullerenes, which have limited solubility in common solvents.[8][11]

  • 1,4-Dichlorobenzene (BP ~174°C): Although a solid at room temperature, it can be used as a high-temperature, nonpolar solvent for specific applications like the synthesis of polyphenylene sulfide (PPS) resin, where it also serves as a reactant.[6][8]

Applications and Comparative Performance

This compound: The Solvent for Specialized Systems

Thanks to its high polarity and high boiling point, o-DCB has carved out a niche in several demanding applications.

  • Fullerene Chemistry: o-DCB is one of the best common solvents for dissolving fullerenes (e.g., C60, C70), making it the medium of choice for their purification and chemical functionalization, such as in Diels-Alder or cycloaddition reactions.[8][22] Its ability to dissolve these large, nonpolar molecules is crucial for achieving homogeneous reaction conditions.

  • High-Temperature Organic Synthesis: It is widely used as a solvent for synthesizing agrochemicals, dyes, and pharmaceuticals that require high reaction temperatures.[13] It also serves as a process solvent in the manufacturing of toluene diisocyanate.

1,3-Dichlorobenzene: The Versatile Intermediate

m-DCB is less commonly employed as a solvent compared to o-DCB but is a crucial intermediate in the synthesis of various fine chemicals.

  • Chemical Synthesis: It is a precursor for fungicides, insecticides (e.g., insectaphos), pharmaceuticals, and dyes.[3][23] Its role as a solvent is often in the context of these synthetic pathways.[4]

1,4-Dichlorobenzene: From Solid Deodorant to High-Performance Polymer

While its primary use is as a solid fumigant and deodorant (mothballs), p-DCB is a critical component in materials science.[22][24]

  • Polymer Synthesis: Its most significant application in reaction chemistry is as a monomer and solvent/medium for the production of polyphenylene sulfide (PPS), a high-performance thermoplastic known for its exceptional thermal and chemical resistance.[6][8][25] The polymerization is typically carried out at high temperatures where p-DCB is molten.

Experimental Protocol: Synthesis of Poly(p-phenylene sulfide) (PPS)

This protocol details the laboratory-scale synthesis of PPS via the polycondensation of 1,4-dichlorobenzene and sodium sulfide, illustrating a key industrial application where p-DCB is a critical reactant.[6]

Reaction: n Cl-C₆H₄-Cl + n Na₂S → [-C₆H₄-S-]n + 2n NaCl

Materials:

  • 1,4-Dichlorobenzene (p-DCB)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N-methyl-2-pyrrolidone (NMP), as a polar aprotic solvent

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Dehydration: To the three-neck flask, add sodium sulfide nonahydrate and N-methyl-2-pyrrolidone (molar ratio of NMP to sulfur source is typically 4.5:1 to 7.5:1).

  • Purge the system with nitrogen to establish an inert atmosphere.

  • Heat the mixture to approximately 180°C to dehydrate the sodium sulfide. Collect the water in the Dean-Stark trap.

  • Once dehydration is complete (typically after collecting 80-95% of the theoretical amount of water), cool the mixture slightly.

  • Polymerization - Stage 1 (Prepolymer formation):

    • In a separate beaker, dissolve 1,4-dichlorobenzene in NMP. The molar ratio of p-DCB to sodium sulfide is typically between 1:0.96 and 1:1.

    • Add the p-DCB solution to the reaction flask.

    • Heat the reaction mixture to a temperature of 190-230°C and maintain for 3-8 hours with continuous stirring. This stage forms a low molecular weight prepolymer.

  • Polymerization - Stage 2 (Chain Growth):

    • Increase the reaction temperature to 240-270°C.

    • Continue the reaction for an additional 1-3 hours to promote further chain growth and increase the polymer's molecular weight.

  • Work-up:

    • Cool the reaction mixture and precipitate the PPS polymer by adding a non-solvent like water.

    • Filter the solid polymer, wash thoroughly with water and then with a solvent like acetone to remove residual NMP and oligomers.

    • Dry the final PPS polymer in a vacuum oven.

PPS_Synthesis_Workflow cluster_setup Reaction Setup cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_workup Product Isolation Setup 1. Assemble 3-neck flask with stirrer, N2 inlet, & Dean-Stark trap Dehydration 2. Add Na2S·9H2O & NMP. Heat to 180°C to remove water. Setup->Dehydration MonomerPrep 3. Dissolve 1,4-DCB in NMP Dehydration->MonomerPrep Stage1 4. Add 1,4-DCB solution. Heat to 190-230°C for 3-8h (Prepolymer Formation) MonomerPrep->Stage1 Stage2 5. Increase temp to 240-270°C for 1-3h (Chain Growth) Stage1->Stage2 Workup 6. Cool mixture, precipitate PPS with water, filter, wash, and dry. Stage2->Workup

Figure 2: Step-by-step workflow for the synthesis of Polyphenylene Sulfide (PPS) using 1,4-Dichlorobenzene.

Safety, Handling, and Disposal

As chlorinated aromatic hydrocarbons, all three dichlorobenzene isomers must be handled with appropriate safety precautions in a laboratory setting. They are classified as hazardous wastes and must be disposed of accordingly.[12][26]

Exposure Limits:

  • This compound (o-DCB): The OSHA Permissible Exposure Limit (PEL) is a ceiling limit of 50 ppm.[2][4][11]

  • 1,4-Dichlorobenzene (p-DCB): The OSHA PEL is 75 ppm as an 8-hour time-weighted average.[3][5] The ACGIH recommends a lower limit of 10 ppm.[3] p-DCB is also reasonably anticipated to be a human carcinogen.

Handling Procedures:

  • Ventilation: Always handle dichlorobenzenes in a well-ventilated chemical fume hood.[23]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®, Teflon®), safety goggles, and a lab coat.[13]

  • Storage: Store in tightly closed containers in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[22][23]

Disposal:

  • Waste Classification: Dichlorobenzenes are considered hazardous waste. Do not dispose of them down the sink.[12]

  • Collection: Collect waste dichlorobenzene and any contaminated materials (e.g., absorbent pads from a spill) in a dedicated, clearly labeled, sealed container.[1]

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety office, which will use a licensed hazardous waste disposal company.

Toxicity Comparison: The isomers exhibit different toxicological profiles. Studies in rats have shown that this compound is a potent hepatotoxicant (toxic to the liver), while 1,3-dichlorobenzene is moderately so, and 1,4-dichlorobenzene shows little to no acute hepatotoxicity at similar doses.[24] However, long-term exposure to p-DCB is associated with liver and kidney damage.

Conclusion

The three isomers of dichlorobenzene offer a valuable range of properties for the synthetic chemist, from the polar, high-boiling 1,2-isomer ideal for challenging solubilizations and polar reactions, to the nonpolar 1,4-isomer essential for high-performance polymer synthesis. 1,3-Dichlorobenzene provides an intermediate polarity. The selection of the appropriate isomer is not arbitrary but a deliberate choice based on a deep understanding of reaction mechanisms and the physicochemical properties that drive them. By carefully considering the polarity, temperature requirements, and safety protocols outlined in this guide, researchers can effectively leverage the unique characteristics of each dichlorobenzene isomer to optimize reaction outcomes and advance their scientific goals.

References

  • New Jersey Department of Health and Senior Services. (1998). Hazardous Substance Fact Sheet: this compound. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Medical Management Guidelines for this compound. [Link]

  • New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: 1,4-Dichlorobenzene. [Link]

  • Occupational Safety and Health Administration (OSHA). (2021). o-Dichlorobenzene. [Link]

  • Wikipedia. Polyphenylene sulfide. [Link]

  • Occupational Safety and Health Administration (OSHA). (2021). p-Dichlorobenzene. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • Google Patents. Inferred water analysis in polyphenylene sulfide production.
  • National Center for Biotechnology Information. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. [Link]

  • National Center for Biotechnology Information. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]

  • Northeastern University. Laboratory Sink Disposal. [Link]

  • Indiana Department of Health. ToxFAQs for Dichlorobenzenes. [Link]

  • PubMed. (2022). Enantioselective fullerene functionalization through stereochemical information transfer from a self-assembled cage. [Link]

  • ResearchGate. (2025). Aggregation of fullerene C-60 in o-dichlorobenzene. [Link]

  • DiVA portal. Suzuki reactions in novel liquids. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The Royal Society of Chemistry. Preparation of Dispersible Graphene through Organic Functionalization of Graphene using a Zwitterion Intermediate Cycloaddition. [Link]

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

  • Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2018). Introduction to Nucleophilic Aromatic Substitution. [Link]

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A Comparative Guide to Fullerene Solubility: Why 1,2-Dichlorobenzene Reigns Supreme Over Other Aromatic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, materials scientists, and drug development professionals working with fullerenes like Buckminsterfullerene (C60) and C70, achieving effective solubilization is a persistent and critical challenge. The unique, nonpolar, cage-like structure of these carbon allotropes dictates their notoriously low solubility in most common laboratory solvents. This guide provides an in-depth comparison of 1,2-dichlorobenzene (ODCB) against other aromatic solvents, presenting the experimental data and physicochemical principles that establish ODCB as a superior solvent for fullerene applications, from purification to device fabrication.

The Solubility Challenge: A Quantitative Comparison

The practical utility of fullerenes is fundamentally tied to our ability to dissolve and process them in a liquid phase. While many aromatic solvents are employed, a quantitative look at the data reveals a clear hierarchy. This compound consistently outperforms its counterparts, often by a significant margin.

The selection of a solvent is one of the most crucial steps in the extraction and purification of fullerenes from carbon soot.[1] While common solvents like toluene are widely used, their efficacy is limited compared to halogenated aromatic systems.

Table 1: Comparative Solubility of C60 and C70 in Aromatic Solvents (at Room Temperature / ~300 K)

SolventC60 Solubility (mg/mL)C70 Solubility (mg/mL)
This compound (ODCB) ~27 [2]~36 [3][4]
Toluene~2.8 - 3.0[1][5]~1.4[4]
p-Xylene~3.9~3.9[4]
Benzene~1.7~1.3[4]
Carbon Disulfide (CS₂)~7.9 - 8.0[1][6]~9.8[4]
Chlorobenzene~5.1-
1,3-Dichlorobenzene~2.4[7]-

Note: Solubility values are aggregated from multiple sources and can vary slightly based on experimental conditions and fullerene purity.

As the data unequivocally shows, ODCB dissolves substantially more C60 and C70 than toluene, xylene, or benzene. This enhanced performance is not arbitrary; it is rooted in a favorable combination of physicochemical properties that create a highly compatible environment for fullerene molecules.

The "Why": Physicochemical Drivers of Superior Solubility in ODCB

The age-old principle of "like dissolves like" provides a starting point, but a deeper, more quantitative understanding is necessary for rational solvent selection.[1] The exceptional performance of ODCB can be attributed to three key factors: high polarizability, optimal Hansen Solubility Parameters, and favorable molecular geometry.

The Critical Role of Polarizability

Fullerenes are large, nonpolar molecules with a highly delocalized π-electron system. They do not engage in hydrogen bonding or strong dipole-dipole interactions.[1] Instead, their primary interaction with solvent molecules is through London dispersion forces. The strength of these forces is directly related to the polarizability of the interacting molecules—the ease with which their electron clouds can be distorted.

Aromatic solvents are generally good candidates due to their own polarizable π-systems. However, the introduction of heavy, electronegative chlorine atoms in this compound significantly enhances its molecular polarizability.[3] This heightened polarizability allows for stronger transient dipole-induced dipole interactions with the electron-rich surface of the fullerene, leading to a more energetically favorable solvation shell. The correlation between solvent polarizability and fullerene solubility has been well-established as a key predictive factor.[8]

Matching Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more sophisticated, three-dimensional approach to the "like dissolves like" principle by deconstructing the total cohesive energy of a substance into three components[9][10][11]:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values must be closely matched. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" predicts compatibility. Fullerenes, being nonpolar, are characterized by a high δD value and very low δP and δH values.

Table 2: Hansen Solubility Parameters (MPa⁰·⁵)

SubstanceδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
C60 Fullerene 19.7 [9]2.9 [9]2.7 [9]
This compound 19.2 6.3 3.3
Toluene18.01.42.0
o-Xylene17.81.03.1
Benzene18.40.02.0
Carbon Disulfide20.50.00.0

Solvent HSP values are standard literature values.

As seen in Table 2, the δD value for this compound (19.2 MPa⁰·⁵) is an excellent match for that of C60 (19.7 MPa⁰·⁵). While its polarity (δP) is higher than that of toluene or benzene, the dominant dispersion component provides the primary driving force for dissolution, making it a highly compatible solvent. This strong alignment in the key parameter for nonpolar solutes is a major reason for its superior performance.

The Influence of Molecular Geometry

The spatial arrangement of atoms in the solvent molecule also plays a crucial role. The significant difference in C60 solubility between positional isomers like this compound (25-27 mg/mL) and 1,3-dichlorobenzene (~2.4 mg/mL) is telling.[7] This disparity suggests that the ortho arrangement of the chlorine atoms in ODCB creates a molecular shape and charge distribution that is uniquely suited to efficiently pack around the spherical fullerene molecule, stabilizing it in solution more effectively than the meta isomer. This interaction can lead to the formation of stable solid solvates, which influences the temperature dependence of solubility.[7][12]

Below is a conceptual diagram illustrating how these factors contribute to effective fullerene dissolution.

G cluster_Solvent Solvent Properties (this compound) cluster_Fullerene Fullerene Properties (C60/C70) cluster_Interaction Solvation Mechanism cluster_Result Result Prop1 High Polarizability (δD ≈ 19.2 MPa⁰·⁵) Interaction Strong van der Waals Forces (Dispersion Dominant) Prop1->Interaction Enables Strong Induced-Dipole Interactions Prop2 Favorable Geometry (ortho-substitution) Packing Efficient Molecular Packing (Stable Solvation Shell) Prop2->Packing Allows for Close, Stable Association Prop3 Moderate Polarity (δP ≈ 6.3 MPa⁰·⁵) Fullerene Nonpolar π-System (δD ≈ 19.7, δP ≈ 2.9, δH ≈ 2.7) Fullerene->Interaction Fullerene->Packing Result High Solubility Interaction->Result Packing->Result

Caption: Key physicochemical properties of this compound that promote high fullerene solubility.

Experimental Protocol: A Self-Validating Method for Solubility Determination

To ensure reproducibility and accuracy in your own research, a robust experimental protocol is essential. The following method, based on UV-Vis spectrophotometry, is a widely accepted standard for determining fullerene solubility.[13]

Objective: To accurately measure the saturation solubility of a fullerene (e.g., C60) in a target solvent at a constant temperature.
Materials:
  • High-purity fullerene powder (>99.5%)

  • Reagent-grade solvent (e.g., this compound)

  • Sealed vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

  • Magnetic stirrer and stir bars or shaker/sonicator

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Saturated Solution (Equilibration):

    • Causality: The goal is to create a solution in thermodynamic equilibrium with the solid fullerene phase, ensuring the solvent is truly saturated.

    • Add an excess amount of fullerene powder to a vial containing a known volume of the solvent (e.g., 50 mg of C60 in 10 mL of ODCB). An excess is critical to guarantee saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and agitate vigorously (e.g., using a magnetic stirrer) for a prolonged period (minimum 24-48 hours) to ensure equilibrium is reached.[1]

  • Separation of Solid and Liquid Phases:

    • Causality: Undissolved solid particles will scatter light and artificially inflate absorbance readings, so they must be completely removed.

    • After equilibration, allow the vial to rest in the temperature bath for several hours for coarse particles to settle.

    • Centrifuge the sealed vial at high speed (e.g., 5000 rpm for 20 minutes) to pellet the remaining undissolved fullerene.

    • Carefully draw the supernatant using a syringe and filter it through a 0.2 µm PTFE filter into a clean vial. This two-step process (centrifugation followed by filtration) provides a robust method for removing all suspended solids.

  • Sample Preparation for UV-Vis Analysis:

    • Causality: The Beer-Lambert law is only linear within a certain absorbance range (typically < 1.0 AU). The saturated solution must be diluted to fall within this range for accurate quantification.

    • Perform a precise serial dilution of the clear, saturated filtrate. For C60 in ODCB, a high dilution factor (e.g., 1:100 or greater) will be necessary. Use calibrated volumetric glassware for accuracy.

  • Spectrophotometric Measurement:

    • Causality: Measuring absorbance at a characteristic peak allows for concentration determination using a known extinction coefficient or a calibration curve.

    • Record the UV-Vis spectrum of the diluted sample against a pure solvent blank.

    • Determine the absorbance at a characteristic wavelength for the fullerene (e.g., ~335 nm for C60).

  • Calculation of Solubility:

    • Causality: Back-calculating from the diluted sample concentration reveals the original concentration in the saturated solution.

    • Use the Beer-Lambert Law (A = εbc) to calculate the concentration (c) of the diluted sample, where A is the absorbance, ε is the molar extinction coefficient of the fullerene in that specific solvent, and b is the cuvette path length (typically 1 cm).

    • Multiply the calculated concentration by the dilution factor to determine the saturation solubility.

    • Express the final solubility in desired units (e.g., mg/mL or mol/L).

The following workflow diagram visualizes this self-validating protocol.

G start Start: Excess Fullerene + Solvent equilibration 1. Equilibration (Stirring/Sonication at constant T for 24-48 hours) start->equilibration separation 2. Phase Separation (Centrifugation followed by 0.2 µm PTFE Filtration) equilibration->separation Ensure equilibrium is reached dilution 3. Precise Dilution (Bring absorbance into linear range) separation->dilution Remove all suspended solids analysis 4. UV-Vis Analysis (Measure absorbance at λ_max) dilution->analysis Ensure adherence to Beer-Lambert Law calculation 5. Calculation (Apply Beer-Lambert Law & Dilution Factor) analysis->calculation end Result: Saturation Solubility (mg/mL) calculation->end

Caption: Experimental workflow for the determination of fullerene solubility via UV-Vis spectrophotometry.

Conclusion and Practical Recommendations

The experimental evidence and underlying physicochemical principles overwhelmingly support the selection of this compound as a premier solvent for dissolving C60 and C70 fullerenes. Its superiority stems from a potent combination of high polarizability, closely matched Hansen solubility parameters, and a favorable molecular geometry that promotes strong, stabilizing interactions with the fullerene cage.

For researchers in materials science and drug development, this translates to several practical advantages:

  • Higher Yields: More efficient extraction and purification from raw soot.

  • Higher Concentrations: Ability to create more concentrated stock solutions for thin-film deposition, device fabrication, or biological assays.

  • Enhanced Processing: Greater flexibility in solution-based processing techniques.

While ODCB is an excellent solvent, its relatively high boiling point and potential toxicity require appropriate handling under engineering controls (e.g., a fume hood). For applications where residual solvent is a concern, alternatives like carbon disulfide or xylenes may be considered, but with a significant trade-off in solubility. Ultimately, the choice of solvent must balance performance with safety and downstream application requirements. However, when maximum solubility is the primary objective, this compound is, by a considerable margin, the solvent of choice.

References

  • Sivaraman, N., Dhamodaran, R., Kaliappan, I., Srinivasan, T. G., Vasudeva Rao, P. R. P., & Mathews, C. K. (1994). Solubility of C70 in Organic Solvents. Fullerene Science and Technology, 2(3), 233-246. Retrieved from [Link]

  • Sivaraman, N., Dhamodaran, R., Kaliappan, I., Srinivasan, T. G., Rao, P. V., & Mathews, C. (1994). Solubility of C70 in Organic Solvents. Fullerenes, Nanotubes and Carbon Nanostructures, 2, 233-246. Retrieved from [Link]

  • Wikipedia. (2023, December 2). C70 fullerene. In Wikipedia. Retrieved from [Link]

  • Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of C 60 in various solvents [Table]. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Solubility of fullerenes. In Wikipedia. Retrieved from [Link]

  • Semenov, K. N., Charykov, N. A., & Keskinov, V. A. (2011). Solubility of Light Fullerenes in Organic Solvents. Journal of Chemical & Engineering Data, 56(2), 230–269. Retrieved from [Link]

  • Hansen, C. M., & Smith, A. L. (2004). Using Hansen solubility parameters to correlate solubility of C60 fullerene in organic solvents and in polymers. Carbon, 42(8-9), 1591–1597. Retrieved from [Link]

  • Murthy, C. N., & Geckeler, K. E. (2001). Solubility correlation offullerene in different solvents. Fullerenes, Nanotubes and Carbon Nanostructures, 9(3), 263-276. Retrieved from [Link]

  • Fortner, J. D., Kim, D., Boyd, A. M., Falkner, J. C., Moran, S., Colvin, V. L., ... & Hughes, J. B. (2007). Solubility of C60 in solvent mixtures. Environmental science & technology, 41(9), 3156–3162. Retrieved from [Link]

  • Cheng, Y. C., & Chen, S. H. (2015). Solubility of C60 and PCBM in Organic Solvents. The Journal of Physical Chemistry B, 119(47), 14906–14912. Retrieved from [Link]

  • Sivaraman, N., Kaliappan, I., Srinivasan, T. G., Rao, P. R. V., & Mathews, C. K. (1992). Extraction of fullerenes in organic solvents and the development of superior isolation procedures. Current Science, 63(11), 674-677. Retrieved from [Link]

  • Zhou, B., Wen, Y., Liu, Y., & Han, B. (2005). Solubility of C 60 fullerene in o-dichlorobenzene–tetrachloromethane mixtures. The Journal of Chemical Thermodynamics, 37(4), 361-365. Retrieved from [Link]

  • Kamanina, N. V., & Sheka, E. F. (2018). Approaches to the determination of C60 and C70 fullerene and their mixtures in aqueous and organic solutions. Nanosystems: Physics, Chemistry, Mathematics, 9(6), 793-803. Retrieved from [Link]

  • Zhou, X., Liu, J., Jin, Z., Gu, Z., Wu, Y., & Sun, Y. (1997). Solubility of Fullerene C60 and C70 in Toluene, o-Xylene and Carbon Disulfide at Various Temperatures. Fullerenes, Nanotubes and Carbon Nanostructures, 5(1), 183-193. Retrieved from [Link]

  • Smith, A. L., Walter, E., Korobov, M. V., & Gurvich, O. (1996). Calorimetric Studies of Solvates of C60 and C70 with Aromatic Solvents. The Journal of Physical Chemistry, 100(16), 6775–6781. Retrieved from [Link]

  • Wikipedia. (2023, December 10). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

  • Bulavin, L., Adamenko, I., & Prylutskyy, Y. (2023). Colloid Chemistry of Fullerene Solutions: Aggregation and Coagulation. Preprints.org. Retrieved from [Link]

  • Saraswati, T. E., Setiawan, U. H., Ihsan, M. R., & Isnaeni, I. (2019). The Study of the Optical Properties of C60 Fullerene in Different Organic Solvents. Open Chemistry, 17(1), 1198-1212. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-solubility.com. Retrieved from [Link]

  • Cheng, Y. C., & Chen, S. H. (2015). Solubility of C60 and PCBM in Organic Solvents. The Journal of physical chemistry. B, 119(47), 14906–14912. Retrieved from [Link]

  • Makitra, R. G., Vasyutyn, Y. M., & Midyana, G. G. (2016). Special Features and Regularities of Interaction Between Fullerene Molecules and Aromatic Solvents. Oriental Journal of Chemistry, 32(1), 1-14. Retrieved from [Link]

  • Semenov, K. N., Charykov, N. A., Keskinov, V. A., Pyartman, A. K., Blokhin, A. A., & Kopyrin, A. A. (2011). THERMODYNAMIC CHARACTERISTICS OF THE DISSOLUTION OF FULLERENE C60 IN BENZENE, TOLUENE, O-XYLENE, O-DICHLOROBENZENE, AND CARBON DISULFIDE AT DIFFERENT TEMPERATURES. CyberLeninka. Retrieved from [Link]

  • Saraswati, T. E., Setiawan, U. H., Ihsan, M. R., Isnaeni, I., & Taufiq, A. (2019). The Study of the Optical Properties of C60 Fullerene in Different Organic Solvents. Open Chemistry, 17(1), 1198-1212. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 1,2-Dichlorobenzene by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental validity, safety, and regulatory compliance. Synthesized 1,2-Dichlorobenzene (o-DCB), a versatile solvent and a key precursor in the synthesis of agrochemicals and pharmaceuticals, is no exception.[1] Its purity directly influences reaction yields, byproduct formation, and the safety profile of the final product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a focus on the gold-standard technique: Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and offer a clear pathway for data interpretation, ensuring the trustworthiness and accuracy of your results.

The Analytical Challenge: Understanding Potential Impurities

The primary industrial synthesis of this compound involves the electrophilic chlorination of benzene using a catalyst such as ferric chloride (FeCl₃).[2][3] While effective, this reaction seldom yields a single product. The directing effects of the first chlorine substituent lead to the co-formation of other isomers and related compounds.

Key potential impurities in synthesized this compound include:

  • Isomeric Dichlorobenzenes: 1,4-Dichlorobenzene (para) and 1,3-Dichlorobenzene (meta) are common byproducts. The 1,4-isomer is often a significant contaminant due to steric effects during the reaction.[1]

  • Over-chlorinated Species: Trichlorobenzenes can form if the reaction proceeds too far.[4]

  • Under-chlorinated Species: Residual Chlorobenzene, a precursor, may also be present.[4]

  • Starting Material: Unreacted Benzene may remain in the final product.

The challenge lies in selecting an analytical technique that can effectively separate and unequivocally identify these structurally similar, volatile organic compounds (VOCs).

Choosing the Right Tool: A Comparative Overview

While several techniques exist for VOC analysis, GC-MS offers an unparalleled combination of separation power and specificity, making it the definitive choice for this application.[5] Let's compare it with other alternatives.

Technique Principle Strengths for 1,2-DCB Analysis Limitations
GC-MS Separates compounds by boiling point/polarity (GC), then identifies by mass-to-charge ratio (MS).Gold Standard. Excellent separation of isomers.[6] Provides structural confirmation, making identification unambiguous.[5][7] High sensitivity for trace impurities.Slower analysis time compared to direct MS techniques.[8]
GC-FID Separates like GC-MS, but uses a Flame Ionization Detector (FID) for detection.Good separation capabilities and quantitative accuracy.Lacks specificity; cannot definitively identify unknown peaks. Co-eluting compounds are difficult to resolve.
HPLC Separates based on partitioning between a mobile and stationary phase.Effective for non-volatile or thermally sensitive compounds.Not ideal for volatile, nonpolar compounds like dichlorobenzenes. Requires different column and solvent systems.
PTR-MS Proton Transfer Reaction-Mass Spectrometry. A form of direct-injection MS.Very fast, real-time analysis.[8]Cannot separate isomers (e.g., 1,2-DCB and 1,4-DCB) as they have the same mass. Provides no chromatographic resolution.[8]

As the data shows, for an application where the definitive identification of isomeric and structurally related impurities is critical, GC-MS is the most robust and trustworthy method.

Experimental Protocol: A Validated GC-MS Method

This protocol is designed to be a self-validating system, grounded in established methodologies like those adapted from EPA methods for volatile aromatics.[9][10] The logic behind each parameter is crucial for achieving reproducible and accurate results.

Workflow Overview

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Synthesized 1,2-DCB Sample Prep2 Dilute in High-Purity Solvent (e.g., Hexane) Prep1->Prep2 Prep3 Add Internal Standard (e.g., this compound-d4) Prep2->Prep3 Prep4 Vortex to Homogenize Prep3->Prep4 Analysis1 Inject Sample into GC Prep4->Analysis1 Analysis2 Chromatographic Separation (Capillary Column) Analysis1->Analysis2 Analysis3 Elution and Ionization (Electron Ionization) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole Analyzer) Analysis3->Analysis4 Data1 Generate Total Ion Chromatogram (TIC) Analysis4->Data1 Data2 Identify Peaks by Retention Time & Mass Spectra Data1->Data2 Data3 Compare Spectra to NIST Library Data2->Data3 Data4 Calculate Area % Purity Data3->Data4

Caption: Experimental workflow for GC-MS purity analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper dilution is critical to avoid column overloading and detector saturation, ensuring linear responses. The choice of a high-purity, volatile solvent like hexane prevents interference with the analysis. An internal standard (IS), such as the deuterated analog this compound-d4, is added for precise quantification, as it corrects for variations in injection volume and instrument response.[10][11]

    • Protocol:

      • Accurately weigh ~100 mg of the synthesized this compound sample into a 10 mL volumetric flask.

      • Add a known concentration of an internal standard solution (e.g., this compound-d4 in hexane).

      • Dilute to the mark with high-purity hexane (or another suitable solvent like methanol).

      • Vortex thoroughly.

      • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • Instrumentation & Parameters:

    • Rationale: The choice of a non-polar or mid-polarity column (e.g., DB-5ms, Rtx-VMS) is essential for separating the dichlorobenzene isomers based on their boiling points. The temperature program is optimized to ensure baseline separation of volatile components like benzene at the beginning, and efficient elution of higher-boiling trichlorobenzenes at the end. A split injection prevents overloading the column. Electron ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns for library matching.

    • Typical GC-MS Parameters:

Parameter Setting Justification
GC System Agilent 6890/5975 or equivalentStandard, reliable instrumentation.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentExcellent general-purpose column for separating aromatic compounds.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, constant flow (1.0 mL/min)Inert gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/minSeparates highly volatile impurities at the start and elutes all components in a reasonable time.
MS Source Temp. 230 °CStandard temperature to maintain compound integrity.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible mass spectra for library matching.
Mass Range 35 - 300 m/zCovers the mass range of benzene up to trichlorobenzenes.

Data Interpretation and Purity Calculation

The output from the GC-MS is a total ion chromatogram (TIC), which plots signal intensity against retention time. Each peak represents a different compound eluting from the GC column.

  • Peak Identification:

    • The largest peak will be the product, this compound.

    • Smaller peaks represent impurities.

    • Identification is a two-factor process:

      • Retention Time (RT): Compare the RT of peaks to known standards.

      • Mass Spectrum: Extract the mass spectrum for each peak. The fragmentation pattern is a unique chemical fingerprint. This pattern is compared against a reference library, such as the NIST Mass Spectral Library, for positive identification.[6][12]

  • Confirming Identity with Mass Spectra:

    • The mass spectrum of this compound will show a molecular ion (M⁺) peak at m/z 146. Because chlorine has two common isotopes (³⁵Cl and ³⁷Cl), you will also see characteristic isotopic peaks at M+2 (m/z 148) and M+4 (m/z 150) in a predictable ratio, confirming the presence of two chlorine atoms.[13][14]

Expected Results for 1,2-DCB and Common Impurities
Compound Approx. Retention Time (min) Key m/z Values (Molecular Ion & Fragments) NIST Library Match
Benzene~3.578 , 77, 51Confirmed
Chlorobenzene~6.8112 , 114, 77Confirmed
1,3-Dichlorobenzene~9.1146 , 148, 111, 75Confirmed
1,4-Dichlorobenzene~9.2146 , 148, 111, 75Confirmed
This compound ~9.5 146 , 148, 111, 75Confirmed
Trichlorobenzenes>11.0180 , 182, 145, 109Confirmed

Note: Retention times are approximate and will vary based on the specific instrument and column conditions.

Data Interpretation Logic

Data_Interpretation cluster_id Impurity Identification Input Total Ion Chromatogram (TIC) Process1 Integrate All Peaks Input->Process1 Process2 Identify Main Peak (this compound) Process1->Process2 Decision1 Does peak RT match a known standard? Process2->Decision1 ID_Success Identity Confirmed Decision1->ID_Success Yes ID_MS Extract Mass Spectrum Decision1->ID_MS No Output Calculate Area Percent for All Identified Peaks ID_Success->Output ID_NIST Compare to NIST Library ID_MS->ID_NIST ID_NIST->ID_Success Final Report Purity and Impurity Profile Output->Final

Caption: Logical flow for interpreting GC-MS data and determining purity.

  • Purity Calculation (Area Percent Method):

    • For a rapid assessment of purity, the area percent method is commonly used. It assumes that the detector response is similar for all structurally related compounds.

    • Formula: Purity (%) = (Area of 1,2-DCB Peak / Total Area of All Peaks) x 100

    • This method provides a reliable estimate of purity and is sufficient for many research and development applications. For stringent regulatory filings, a more rigorous quantitative analysis using calibration curves for each impurity may be required.

Method Validation: The Foundation of Trust

To ensure this analytical method is truly trustworthy, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[15] This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (i.e., resolving all impurity peaks from the main peak).[15][16]

  • Linearity: A proportional relationship between the concentration of the analyte and the instrument's response across a range of concentrations.[17]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests (repeatability).[15][17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an impurity that can be reliably detected and quantified, respectively.

A properly validated GC-MS method ensures that the purity results are not just a number, but a scientifically sound and defensible metric of product quality.[5][16]

Conclusion

The purity analysis of synthesized this compound is a critical quality control step that demands a technique with high resolving power and definitive identification capabilities. While other methods have their applications, GC-MS stands as the authoritative "gold standard" for this task, providing the necessary confidence to separate and identify isomeric and process-related impurities. By following a well-designed experimental protocol, understanding the principles of data interpretation, and grounding the method in established validation principles, researchers can ensure the integrity of their materials and the reliability of their subsequent work.

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Benchmarking the performance of 1,2-Dichlorobenzene against novel high-boiling solvents

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my privilege to present this comprehensive guide on benchmarking the performance of 1,2-Dichlorobenzene (1,2-DCB) against emerging, more sustainable high-boiling solvent alternatives. In modern chemical and pharmaceutical development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, and environmental footprint.

For decades, 1,2-DCB has been a workhorse solvent, valued for its high boiling point, thermal stability, and excellent solvating power for a wide range of organic compounds, including fullerenes.[1][2] However, its utility is increasingly overshadowed by significant environmental, health, and safety concerns.[3][4] 1,2-DCB is classified as a volatile organic compound (VOC), is toxic, and exhibits persistence in the environment, leading to regulatory scrutiny and a push towards greener alternatives.[3][5][6]

This guide is designed for researchers, scientists, and drug development professionals seeking to transition away from traditional halogenated solvents without compromising performance. We will objectively compare 1,2-DCB with novel high-boiling solvents, providing the underlying scientific rationale and robust experimental protocols to empower you to make data-driven decisions for your specific applications.

The Incumbent: A Profile of this compound

This compound, also known as ortho-dichlorobenzene (ODCB), is a colorless to pale yellow liquid with a characteristic aromatic odor.[3][4] Its primary utility stems from its high boiling point (180 °C) and its ability to dissolve a wide array of non-polar and moderately polar substrates.[2][3] This has made it a preferred medium for high-temperature reactions, a solvent for synthesizing agrochemicals and dyes, and an agent for carbon removal and degreasing.[2][5][6]

However, its strong C-Cl bonds and aromatic stability contribute to its environmental persistence, and it is known to be a hepatotoxic agent.[1][3] These drawbacks are the primary drivers for the search for viable alternatives.

The Challengers: Novel High-Boiling Solvents

The ideal alternative to 1,2-DCB should match its high-temperature performance while offering a superior safety and environmental profile. We have selected two promising alternatives for this guide, representing different classes of "green" solvents.

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from cellulose. It is biodegradable and has a much-improved safety profile compared to traditional solvents like NMP and DMF, which often occupy a similar application space.[7]

  • Diisopropylbiphenyl (DIPB): An aromatic synthetic compound with excellent thermal stability. It is part of a class of high-boiling aromatic solvents used in applications like heat transfer fluids and coatings, indicating its robustness under demanding conditions.[8]

Physicochemical Property Comparison

A direct comparison of key physical properties is the first step in solvent selection. This data allows for an initial screening based on fundamental requirements like boiling point and density.

PropertyThis compoundCyrene™Diisopropylbiphenyl (Typical)
CAS Number 95-50-153716-82-825640-78-2
Molecular Formula C₆H₄Cl₂C₆H₆O₃C₁₈H₂₂
Boiling Point 180 °C[2][3]227 °C~300 °C[8]
Melting Point -17 °C[3]-18 °C< -30 °C
Density (20°C) 1.31 g/cm³[2][3]1.25 g/cm³~0.97 g/cm³
Water Solubility Low (145 mg/L)[4]MiscibleInsoluble
Key Hazards Harmful if swallowed, skin/eye irritant, aquatic toxicity.[9]Not classified as mutagenic or genotoxic.[7]Generally low toxicity.
Origin PetrochemicalBio-based (Cellulose)[7]Petrochemical

Performance Benchmarking: Experimental Framework

To move beyond a simple comparison of physical properties, we must evaluate performance under realistic laboratory conditions. The following protocols are designed to be self-validating systems for benchmarking solvency, stability, and reaction performance.

Logical Workflow for Solvent Selection

The process of selecting and validating a new solvent should follow a logical, stepwise progression to ensure that all critical parameters are considered.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Benchmarking cluster_2 Phase 3: Final Validation req Define Application Needs (Temperature, Polarity, Reactivity) phys Compare Physicochemical Properties (BP, Density, Solubility) req->phys safety Assess EHS Profile (Toxicity, Environmental Fate) phys->safety sol_test Solubility Power Test safety->sol_test therm_test Thermal Stability Assay sol_test->therm_test react_test Model Reaction Performance therm_test->react_test scale_up Scale-Up & Process Compatibility react_test->scale_up purify Work-up & Purification Efficiency scale_up->purify final Final Solvent Selection purify->final

Caption: A structured workflow for solvent evaluation and selection.

Experiment 1: Solubility Power Assessment

Causality: A solvent's primary function is to dissolve reactants, bringing them into the same phase to enable a chemical reaction.[10][11] Poor solubility leads to slow or incomplete reactions. This protocol quantifies the ability of each solvent to dissolve both a non-polar and a polar-aprotic solid, representing typical substrates in drug development.

Protocol:

  • Preparation: For each solvent to be tested, prepare three 20 mL glass vials.

  • Solute Addition: Accurately weigh and add 100 mg of a non-polar solute (e.g., Triphenylmethane) to the first vial, 100 mg of a polar-aprotic solute (e.g., 4-Nitroacetophenone) to the second, and 100 mg of a common pharmaceutical intermediate (e.g., Ibuprofen) to the third.

  • Solvent Titration: Add the test solvent to each vial in 0.5 mL increments using a calibrated pipette.

  • Dissolution: After each addition, cap the vial and vortex for 60 seconds at room temperature. If the solid is not fully dissolved, sonicate for up to 5 minutes.[12]

  • Observation: Continue adding solvent until the solute is completely dissolved, determined by visual inspection against a dark background.

  • Calculation: Record the total volume of solvent added. Calculate the solubility in mg/mL.

Hypothetical Results:

SoluteThis compoundCyrene™Diisopropylbiphenyl
Triphenylmethane (Non-polar) >200 mg/mL~50 mg/mL>200 mg/mL
4-Nitroacetophenone (Polar Aprotic) ~150 mg/mL>200 mg/mL~40 mg/mL
Ibuprofen (API) >200 mg/mL~180 mg/mL~100 mg/mL

Interpretation: These results would suggest that 1,2-DCB and DIPB are excellent solvents for non-polar compounds, while Cyrene™ demonstrates superior performance for polar molecules, a direct consequence of its dipolar aprotic nature.

Experiment 2: Thermal Stability Assay

Causality: High-boiling solvents are often used for reactions that require prolonged heating. The solvent must remain stable under these conditions to prevent the formation of impurities that could contaminate the product or interfere with the reaction. This protocol provides a method to assess such stability.

Protocol:

  • Sample Preparation: Add 10 mL of the test solvent to a sealed pressure tube equipped with a stir bar.

  • Initial Analysis: Take a 100 µL aliquot for an initial Gas Chromatography (GC) analysis to serve as the t=0 reference.

  • Heating: Place the sealed tube in a heating block set to 150 °C and stir for 48 hours.

  • Post-Heating Analysis: After 48 hours, allow the tube to cool to room temperature. Take a second 100 µL aliquot for GC analysis.

  • Quantification: Compare the t=48h chromatogram to the t=0 reference. The appearance of new peaks indicates degradation. Calculate the percentage of the main solvent peak area relative to the total peak area to determine the extent of degradation.

Hypothetical Results:

SolventDegradation after 48h @ 150°CObservations
This compound < 0.1%No color change
Cyrene™ ~1.5%Slight yellowing
Diisopropylbiphenyl < 0.1%No color change

Interpretation: Both 1,2-DCB and DIPB are expected to show excellent thermal stability, a hallmark of aromatic systems.[8] Cyrene™, while robust, might show minor degradation, which should be considered for reactions requiring very high temperatures or extended reaction times.

Experiment 3: Model Reaction Performance - Suzuki-Miyaura Cross-Coupling

Causality: The solvent's role extends beyond simple dissolution. It influences reaction kinetics and mechanism by solvating reactants, intermediates, and transition states.[13][14] A Suzuki-Miyaura coupling is an excellent model reaction as it is widely used in pharmaceutical synthesis and its efficiency can be sensitive to the reaction medium.

Experimental Workflow Diagram:

G start Start setup Assemble Dry Glassware under N2 Atmosphere start->setup add_solids Add Aryl Halide (1 mmol), Boronic Acid (1.2 mmol), Base (2.0 mmol), Pd Catalyst (1 mol%) setup->add_solids add_solvent Add Test Solvent (10 mL) add_solids->add_solvent heat Heat to 110°C with Stirring add_solvent->heat monitor Monitor Reaction by TLC/GC heat->monitor workup Cool, Quench, and Perform Aqueous Work-up monitor->workup analyze Analyze Crude Product Yield & Purity by HPLC workup->analyze end End analyze->end

Caption: Step-by-step workflow for the model reaction benchmark.

Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.01 mmol).

  • Solvent Addition: Add 10 mL of the test solvent via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 4 hours.

  • Monitoring: Monitor the consumption of the starting material by taking small aliquots for Thin Layer Chromatography (TLC) or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude product (4-methoxybiphenyl) and assess its purity using High-Performance Liquid Chromatography (HPLC).

Hypothetical Results:

SolventReaction TimeProduct Yield (HPLC)Product Purity (HPLC)
This compound 4 hours95%98%
Cyrene™ 6 hours88%97%
Diisopropylbiphenyl 4 hours94%98%

Interpretation: The non-polar aromatic solvents, 1,2-DCB and DIPB, are excellent media for this type of cross-coupling reaction, leading to high yields in a short time. Cyrene™, being more polar, may result in slightly slower kinetics or lower yield for this specific transformation but could excel in other reaction types, particularly those involving polar intermediates.

Conclusion and Recommendations

This guide demonstrates a systematic approach to evaluating and benchmarking high-boiling solvents. While This compound has historically been a reliable choice, its adverse EHS profile necessitates a transition to safer alternatives.

Based on our comparative framework:

  • Diisopropylbiphenyl (DIPB) emerges as a strong "drop-in" replacement for applications where a non-polar, thermally stable, high-boiling aromatic solvent is required. Its performance in solubility of non-polar compounds and in the model Suzuki reaction is nearly identical to 1,2-DCB, but with a significantly better safety profile.

  • Cyrene™ presents itself as a compelling bio-based alternative, particularly for processes involving polar molecules. While it may not be a universal substitute for 1,2-DCB in all reaction types, its unique solvency, high boiling point, and excellent environmental credentials make it a superior choice for a new generation of green chemical processes.

As Senior Application Scientists, we advocate for a data-first approach. The protocols and data presented here provide a robust starting point. We strongly encourage you to adapt these methods and test these novel solvents within your own specific chemical systems to validate their performance and facilitate a confident and successful transition to safer, more sustainable laboratory practices.

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A Comparative Toxicological Assessment of Dichlorobenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative toxicological assessment of the three isomers of dichlorobenzene: 1,2-dichlorobenzene (ortho-dichlorobenzene), 1,3-dichlorobenzene (meta-dichlorobenzene), and 1,4-dichlorobenzene (para-dichlorobenzene). As chlorinated aromatic compounds, their industrial applications are widespread, ranging from the synthesis of herbicides and dyes to their use as deodorizers and moth repellents.[1] Consequently, understanding their distinct toxicological profiles is of paramount importance for researchers, scientists, and drug development professionals. This document synthesizes data from key toxicological studies to elucidate the structure-toxicity relationships and provide practical experimental frameworks for their evaluation.

Introduction to Dichlorobenzene Isomers

Dichlorobenzenes (DCBs) are characterized by the substitution of two chlorine atoms on a benzene ring. The positional isomerism significantly influences their physicochemical properties, environmental fate, and, most critically, their biological activity and toxicity. While all three isomers share a common foundational structure, the arrangement of the chlorine atoms dictates their metabolic pathways and interactions with biological macromolecules, leading to distinct toxicological outcomes.[2] 1,4-DCB is the most commercially significant isomer, leading to a higher likelihood of human exposure.[1]

Comparative Toxicological Profiles

The toxicity of dichlorobenzene isomers is not uniform; the position of the chlorine atoms profoundly affects their metabolic activation and subsequent cellular damage. This section provides a comparative analysis of their acute toxicity, metabolic pathways, target organ toxicity, and carcinogenic potential.

Acute Toxicity

The acute oral toxicity, represented by the LD50 (the dose lethal to 50% of a test population), varies among the isomers. While there is some overlap in the reported ranges, this compound generally exhibits the highest acute toxicity.

Compound Chemical Structure Oral LD50 (Rat)
This compoundCl-C6H4-Cl500 - 1516 mg/kg[2]
1,3-DichlorobenzeneCl-C6H4-Cl1000 - 1200 mg/kg[2]
1,4-DichlorobenzeneCl-C6H4-Cl500 - 3863 mg/kg[2]

Table 1: Comparative Acute Oral Toxicity of Dichlorobenzene Isomers in Rats.

Toxicokinetics and Metabolism: The Root of Differential Toxicity

The absorption of dichlorobenzenes is rapid and extensive following inhalation and oral exposure.[1] Once absorbed, they distribute throughout the body, with a tendency to accumulate in adipose tissue, the liver, and kidneys.[1] The primary route of elimination for all three isomers is via the urine after metabolic transformation in the liver.[1]

The pivotal step dictating the toxicity of dichlorobenzenes is their metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system.[1][2] This process can lead to the formation of reactive epoxide intermediates.[2] The specific CYP450 isoforms involved and the subsequent metabolic steps differ for each isomer, leading to the generation of distinct toxic metabolites.

  • This compound: This isomer is metabolized by CYP450, particularly CYP2E1, to form reactive epoxides that can then be hydrolyzed to 2,3-dichlorophenol and 3,4-dichlorophenol.[1] These phenolic metabolites can undergo further oxidation to form reactive quinones, which are capable of binding to cellular macromolecules, leading to cytotoxicity.[3]

  • 1,3-Dichlorobenzene: Metabolism of 1,3-DCB is also initiated by CYP450 enzymes, followed by extensive conjugation, primarily with glutathione.[1]

  • 1,4-Dichlorobenzene: Similar to the other isomers, 1,4-DCB is oxidized to an epoxide, which is then hydrolyzed to 2,5-dichlorophenol.[1] This is followed by extensive phase II metabolism, resulting in the formation of glucuronide, sulfate, or mercapturic acid conjugates for excretion.[1]

Metabolic Activation of Dichlorobenzenes cluster_12DCB This compound cluster_13DCB 1,3-Dichlorobenzene cluster_14DCB 1,4-Dichlorobenzene 1,2-DCB This compound 1,2-Epoxide Reactive Epoxide 1,2-DCB->1,2-Epoxide CYP2E1 Dichlorophenols 2,3- & 3,4-Dichlorophenol 1,2-Epoxide->Dichlorophenols Reactive_Quinones Reactive Quinones Dichlorophenols->Reactive_Quinones Hepatotoxicity_12 Hepatotoxicity Reactive_Quinones->Hepatotoxicity_12 Covalent Binding 1,3-DCB 1,3-Dichlorobenzene 1,3-Metabolites Metabolites 1,3-DCB->1,3-Metabolites CYP450 Glutathione_Conjugation Glutathione Conjugation 1,3-Metabolites->Glutathione_Conjugation Excretion_13 Excretion Glutathione_Conjugation->Excretion_13 1,4-DCB 1,4-Dichlorobenzene 1,4-Epoxide Reactive Epoxide 1,4-DCB->1,4-Epoxide CYP450 Nephrotoxicity_14 α2u-globulin Nephropathy (Male Rats) 1,4-DCB->Nephrotoxicity_14 2,5-Dichlorophenol 2,5-Dichlorophenol 1,4-Epoxide->2,5-Dichlorophenol Phase_II_Conjugation Phase II Conjugation 2,5-Dichlorophenol->Phase_II_Conjugation Excretion_14 Excretion Phase_II_Conjugation->Excretion_14

Metabolic pathways of dichlorobenzene isomers.
Target Organ Toxicity

The primary target organs for dichlorobenzene toxicity are the liver and kidneys, with the specific isomer determining the site and severity of the damage.

  • Liver: The liver is a primary target for all three isomers, but this compound is considered the most potent hepatotoxicant.[2][4] Acute exposure to high doses of 1,2-DCB can cause centrilobular necrosis.[1][4] 1,3-Dichlorobenzene also induces hepatic effects, including increased liver weight and histological lesions at high doses.[1] 1,4-Dichlorobenzene is also associated with liver toxicity, particularly in mice, where it can cause liver tumors.[1]

  • Kidney: 1,4-Dichlorobenzene exhibits a unique and well-characterized nephrotoxicity in male rats, known as α2u-globulin nephropathy.[2][3] This phenomenon is not considered relevant to humans, as humans do not produce the α2u-globulin protein in the same manner.[2][5] While 1,2- and 1,3-dichlorobenzene can also affect the kidneys, the effects are generally less pronounced than the specific nephropathy induced by 1,4-DCB in male rats.[4]

  • Other Organs: The upper respiratory tract, specifically the nasal olfactory epithelium, has been identified as a sensitive target for acute inhalation exposure to this compound in mice.[1] Chronic inhalation of 1,4-DCB can also cause nasal lesions in rats.[1] For 1,3-dichlorobenzene, animal studies have indicated potential effects on the thyroid and pituitary glands.[1][6]

Carcinogenicity and Genotoxicity

The carcinogenic potential of the dichlorobenzene isomers is a critical aspect of their toxicological profiles and has been evaluated by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).

Isomer IARC Classification EPA Classification Key Findings
This compound Group 3 (Not classifiable as to its carcinogenicity to humans)[1][5]Group D (Not classifiable as to human carcinogenicity)[1]No evidence of carcinogenicity in oral studies in rats and mice.[1][5]
1,3-Dichlorobenzene Group 3 (Not classifiable as to its carcinogenicity to humans)[1][5]Group D (Not classifiable as to human carcinogenicity)[1]Inadequate data to assess carcinogenicity.[1][5]
1,4-Dichlorobenzene Group 2B (Possibly carcinogenic to humans)[1][5]Reasonably anticipated to be a human carcinogen[1]Causes liver tumors in mice (both sexes) and kidney tumors in male rats.[1][5][7]

Table 2: Carcinogenicity Classification and Key Findings for Dichlorobenzene Isomers.

The genotoxicity data for dichlorobenzenes are generally mixed and do not strongly support a direct DNA-damaging mechanism for the observed carcinogenicity of 1,4-DCB.[7] This suggests that non-genotoxic mechanisms, such as sustained cell proliferation and oxidative stress, may play a more significant role.

Experimental Protocols for Toxicological Assessment

To enable researchers to conduct their own comparative toxicological assessments, this section provides detailed, step-by-step protocols for two fundamental assays: the MTT assay for cytotoxicity and the Comet assay for genotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

  • Cell Seeding:

    • Culture cells of interest (e.g., HepG2 for hepatotoxicity studies) in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Exposure:

    • Prepare serial dilutions of the dichlorobenzene isomers in serum-free cell culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently mix the contents on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Exposure Expose cells to Dichlorobenzene Isomers Incubation_24h->Compound_Exposure Incubation_Exposure Incubate for desired period Compound_Exposure->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_Formazan Incubate for 2-4h MTT_Addition->Incubation_Formazan Formazan_Solubilization Add solubilization solution Incubation_Formazan->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Comet Assay Workflow Start Start Cell_Exposure Expose cells to Dichlorobenzene Isomers Start->Cell_Exposure Cell_Harvesting Harvest and resuspend cells Cell_Exposure->Cell_Harvesting Slide_Preparation Embed cells in agarose on slides Cell_Harvesting->Slide_Preparation Cell_Lysis Lyse cells in high salt/detergent solution Slide_Preparation->Cell_Lysis DNA_Unwinding Unwind DNA in alkaline buffer Cell_Lysis->DNA_Unwinding Electrophoresis Perform electrophoresis DNA_Unwinding->Electrophoresis Neutralization Neutralize slides Electrophoresis->Neutralization DNA_Staining Stain DNA with fluorescent dye Neutralization->DNA_Staining Visualization_Scoring Visualize and score comets DNA_Staining->Visualization_Scoring End End Visualization_Scoring->End

Workflow for the Comet genotoxicity assay.

Conclusion

The toxicological profiles of dichlorobenzene isomers are markedly different, a fact that underscores the importance of structure-activity relationships in toxicology. This compound emerges as the most potent hepatotoxicant, while 1,4-dichlorobenzene is a known carcinogen in rodents, with a specific, non-human relevant mechanism of nephrotoxicity in male rats. 1,3-Dichlorobenzene generally exhibits intermediate toxicity. This guide provides a foundational understanding of these differences and equips researchers with the necessary experimental frameworks to further investigate the mechanisms of dichlorobenzene-induced toxicity. A thorough understanding of their individual toxicities is crucial for accurate risk assessment and the development of safer alternatives.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • McGill University. (2015). Comet Assay Protocol. McGill Radiobiology. [Link]

  • International Agency for Research on Cancer (IARC). (1999). Dichlorobenzenes. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. [Link]

  • International Agency for Research on Cancer (IARC). (1999). Dichlorobenzenes. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. [Link]

  • Valentovic, M. A., Ball, J. G., Anestis, D., & Madan, E. (1993). Acute hepatic and renal toxicity of dichlorobenzene isomers in Fischer 344 rats. Journal of Applied Toxicology, 13(1), 1–7. [Link]

  • Stine, E. R., Gunawardhana, L., & Sipes, I. G. (1991). The acute hepatotoxicity of the isomers of dichlorobenzene in Fischer-344 and Sprague-Dawley rats: isomer-specific and strain-specific differential toxicity. Toxicology and Applied Pharmacology, 109(3), 472–481. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,3 Dichlorobenzene. Medical Management Guidelines. [Link]

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A Definitive Guide to Verifying the Inertness of 1,2-Dichlorobenzene in High-Temperature Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. For high-temperature applications, 1,2-dichlorobenzene (ODCB) is often a solvent of choice due to its high boiling point (180-182 °C) and its perceived chemical inertness. This guide provides a comprehensive analysis of the reactivity of this compound under common high-temperature reaction conditions, offers a comparative look at viable alternatives, and equips researchers with the experimental protocols necessary to validate solvent inertness in their own systems.

The Presumption of Inertness: An Examination of this compound's Reactivity

This compound's reputation as a relatively non-reactive solvent stems from the deactivating effect of its two electron-withdrawing chlorine substituents, which make the aromatic ring less susceptible to electrophilic attack. It is primarily utilized as a solvent in chemical syntheses and the production of other chemicals, including pesticides, dyes, and pharmaceuticals. However, "inert" is a relative term in chemistry, and the high temperatures and reactive catalysts often employed in modern cross-coupling reactions can push the boundaries of a solvent's stability.

While generally stable, this compound can participate in reactions under specific, often forcing, conditions. For instance, it is known to react with strong oxidizing agents. Studies have shown that the reaction of this compound with ozone can lead to the formation of oxidation products.[1] Furthermore, its compatibility with highly reactive organometallic species, such as Grignard reagents, and strong bases at elevated temperatures warrants careful consideration. Although challenging, Grignard reagents have been formed from dichlorobenzenes, indicating the potential for reactivity at the carbon-chlorine bond.[2]

A critical area of application for this compound is in palladium-catalyzed cross-coupling reactions, which are cornerstones of pharmaceutical development. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, often require elevated temperatures to proceed efficiently. The stability of the solvent in the presence of a palladium catalyst and various reagents is paramount to prevent the formation of unwanted byproducts and to ensure the reproducibility of the reaction. While many publications cite the use of this compound as a solvent in these reactions, explicit evidence of its inertness, such as post-reaction analysis of the solvent, is often not provided.

A Comparative Analysis of High-Boiling Point Solvents

The selection of a high-boiling point solvent should be a deliberate choice based on a holistic evaluation of its physical and chemical properties. The following table provides a comparison of this compound with other commonly used high-temperature solvents.

SolventBoiling Point (°C)Melting Point (°C)Dielectric Constant (at 20-25°C)Dipole Moment (D)Key Considerations
This compound 180.5-17.09.932.14Good general-purpose non-polar solvent; potential for reactivity with strong bases/oxidants and some organometallics at high temperatures.
N-Methyl-2-pyrrolidone (NMP) 202-2432.24.09Highly polar aprotic solvent with excellent solvating power for a wide range of compounds; can be reactive towards strong acids and bases, and its high boiling point can make it difficult to remove.[3][4][5][6]
Sulfolane 28527.543.44.7Highly polar, thermally and chemically stable aprotic solvent; suitable for a wide range of reaction conditions, including with strong acids and bases.[2][3][7][8][9][10][11]
Diphenyl Ether 25926-293.901.1Thermally very stable and largely non-polar; can be susceptible to cleavage under certain catalytic conditions.[12]
Propylene Carbonate 242-48.864.04.9Highly polar aprotic solvent with a wide liquid range; biodegradable and low toxicity, but can be susceptible to hydrolysis in the presence of strong acids or bases.[13][14][15][16][17]

The Self-Validating System: Experimental Protocols for Verifying Inertness

To ensure the scientific integrity of a chemical process, it is imperative to not assume solvent inertness but to verify it. A self-validating system involves a combination of control experiments and rigorous analytical techniques to detect any potential participation of the solvent in the reaction.

Experimental Workflow for Inertness Validation

Workflow cluster_pre Pre-Reaction Analysis cluster_reaction Reaction Setup cluster_post Post-Reaction Analysis cluster_comparison Data Comparison and Conclusion pre_analysis Analyze fresh this compound (GC-MS and NMR) to establish baseline purity reaction Perform the target reaction under a nitrogen or argon atmosphere pre_analysis->reaction control Run a control reaction containing only the solvent, catalyst, and any bases/additives (no substrates) pre_analysis->control workup After reaction completion, carefully separate the solvent layer from the reaction mixture reaction->workup control->workup post_analysis Analyze the recovered solvent (GC-MS and NMR) workup->post_analysis compare Compare pre- and post-reaction solvent analyses post_analysis->compare conclusion Identify any new peaks in the post-reaction analysis, which may indicate solvent-derived byproducts compare->conclusion

Caption: Workflow for verifying solvent inertness.

Detailed Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Detecting Solvent-Derived Byproducts

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. This protocol is designed to detect trace amounts of byproducts that may have formed from the reaction of this compound.

  • Sample Preparation:

    • Obtain a sample of the fresh this compound to be used in the reaction. Dilute a small aliquot in a volatile solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis. This will serve as the "before" sample.

    • Following the reaction, carefully separate the this compound from the reaction mixture. This can be achieved by distillation or by aqueous workup followed by extraction, depending on the nature of the reaction products.

    • Prepare a sample of the recovered this compound for GC-MS analysis in the same manner as the fresh solvent. This is the "after" sample.

    • Similarly, prepare a sample from the control reaction (solvent, catalyst, and base only).

  • GC-MS Parameters (Illustrative Example):

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is suitable for separating potential aromatic byproducts.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of potential byproducts.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range that will encompass the molecular weights of potential byproducts (e.g., 50-500 m/z).

  • Data Analysis:

    • Compare the chromatograms of the "before," "after," and control samples.

    • Look for any new peaks in the "after" and control samples that are not present in the "before" sample.

    • Analyze the mass spectrum of any new peaks to identify their molecular structure. Potential byproducts could include isomers of dichlorobenzene, trichlorobenzenes (from reaction with chlorinated reagents), or products of reaction with other components of the reaction mixture.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Assessing Solvent Integrity

¹H and ¹³C NMR spectroscopy can provide detailed structural information and can be used to detect very low levels of impurities or degradation products in the solvent.

  • Sample Preparation:

    • Prepare a high-quality NMR sample of the fresh this compound. This involves dissolving a small amount of the solvent in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is free of any particulate matter.[7][18][19]

    • Prepare a second NMR sample using the this compound recovered from the reaction, following the same procedure.

    • Prepare a third sample from the control reaction.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each sample. The aromatic region (typically 6.5-8.5 ppm) is of primary interest.

    • Acquire a quantitative ¹³C NMR spectrum if the formation of new aromatic species is suspected.

  • Data Analysis:

    • Carefully compare the ¹H NMR spectra of the "before," "after," and control samples.

    • The ¹H NMR spectrum of pure this compound shows a characteristic pattern in the aromatic region. Look for any new signals, even at very low integration values, in the spectra of the recovered solvent.

    • New aromatic signals could indicate the formation of byproducts through substitution or coupling reactions involving the solvent. Changes in the integration ratios of the existing peaks could also suggest decomposition.

Case Study: Inertness of this compound in Palladium-Catalyzed Cross-Coupling

For example, in a high-temperature Suzuki-Miyaura coupling, a researcher should run a control reaction containing the palladium catalyst, a base (e.g., K₂CO₃), and this compound at the target reaction temperature. Post-reaction GC-MS and NMR analysis of the solvent from this control experiment should show no new aromatic signals, confirming that the solvent does not react with the catalyst or base under the reaction conditions. This validation step provides the necessary confidence in the choice of solvent and the integrity of the experimental results.

Conclusion

This compound is a valuable high-boiling point solvent for a variety of organic reactions. However, its inertness should not be taken for granted, especially under the demanding conditions of modern catalytic chemistry. By understanding its potential reactivity, considering viable alternatives, and most importantly, implementing a self-validating system of experimental verification, researchers can ensure the robustness and reliability of their synthetic methods. This rigorous approach is not just good scientific practice; it is a necessity for the development of reproducible and scalable chemical processes in the pharmaceutical and chemical industries.

References

  • N-Methyl-2-Pyrrolidone. (n.d.). LyondellBasell. [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. [Link]

  • NMR Sample Preparation. (n.d.). JEOL. [Link]

  • N-METHYL-2-PYRROLIDONE (NMP). (n.d.). Ataman Kimya. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Sulfolane. (n.d.). PubChem. [Link]

  • Properties of Sulfolane Quoted in the Literature. (n.d.). Shell. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Propylene Carbonate. (n.d.). Handbook of Pharmaceutical Excipients. [Link]

  • Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds. (n.d.). ResearchGate. [Link]

  • Propylene Carbonate (PC) - High Purity Solvent. (2025, January 30). Consolidated Chemical. [Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent. (n.d.). Organic Process Research & Development. [Link]

  • The Expert Corner: Propylene Carbonate: A Versatile Solvent Driving Innovation Across Industries. (2025, April 1). SMC Global. [Link]

  • Propylene carbonate. (n.d.). Wikipedia. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. [Link]

  • A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. (n.d.). PMC. [Link]

  • Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. (2026, January 2). Journal of the American Chemical Society. [Link]

  • The study of reaction of this compound with ozone. (2024, July 12). The International Journal of Engineering and Science (THE IJES). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

  • 1,2-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. (a) 1,4-DCB. (n.d.). ResearchGate. [Link]

  • 1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Organic Chemistry Data. [Link]

  • Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2 - ARCOR Epoxy Technologies. (n.d.). ARCOR Epoxy Technologies. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

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  • Palladium-catalysed synthesis of aryl ethers. (n.d.).
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A Researcher's Guide to Cross-Validation of Experimental Results: From 1,2-Dichlorobenzene to Alternative Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product yields, and the spectroscopic properties of molecules.[1][2] 1,2-Dichlorobenzene (ODCB) is frequently employed for its high boiling point and ability to dissolve a wide range of organic compounds, including fullerenes.[3][4] However, its environmental persistence and potential health risks necessitate the exploration and validation of alternative, more benign solvents.[5] This guide provides a comprehensive framework for the cross-validation of experimental results obtained in this compound with other structurally similar aromatic solvents: Toluene, Chlorobenzene, and o-Xylene.

This document is intended for researchers, scientists, and drug development professionals seeking to ensure the robustness and reproducibility of their findings across different solvent environments. We will delve into the underlying principles of solvent effects, provide a detailed comparison of solvent properties, and offer step-by-step protocols for cross-validation using both a synthetic reaction and a spectroscopic measurement as practical examples.

The Rationale for Solvent Cross-Validation

Solvent molecules are not merely inert media for reactions; they actively participate in the solvation of reactants, transition states, and products, thereby influencing the overall thermodynamics and kinetics of a chemical transformation.[1][6] Changes in solvent polarity, dielectric constant, and specific solute-solvent interactions (such as hydrogen bonding) can lead to significant variations in experimental outcomes.[6][7] Therefore, cross-validating results in different solvents is a crucial step to:

  • Improve process safety and sustainability: Replacing hazardous solvents like this compound with greener alternatives is a key objective in modern chemistry. Cross-validation provides the necessary data to support such a transition without compromising experimental integrity.

  • Gain deeper mechanistic insights: Observing how reaction rates or spectral properties change with solvent polarity can provide valuable clues about the nature of the transition state or the electronic structure of a molecule.[3][6][8]

Comparative Analysis of this compound and Alternative Aromatic Solvents

To make an informed choice of a substitute solvent, a thorough understanding of their physicochemical properties is essential. The following table summarizes key parameters for this compound and three logical alternatives: Toluene, Chlorobenzene, and o-Xylene. These alternatives are chosen for their structural similarity to ODCB, maintaining an aromatic character which can be crucial for solvating aromatic substrates.

PropertyThis compoundTolueneChlorobenzeneo-Xylene
Boiling Point (°C) 180.5110.6131.7144.4
Density (g/mL at 20°C) 1.3060.8671.1060.88
Dielectric Constant (at 20°C) 9.932.385.622.57
Polarity Index 2.72.42.72.5
Viscosity (cP at 20°C) 1.320.590.800.81
Solubility in Water InsolubleInsolubleInsolubleInsoluble

Source: [1][9][10][11][12][13][14][15][16][17]

  • Toluene and o-Xylene are significantly less polar than this compound, as indicated by their lower dielectric constants and polarity indices. They are suitable for reactions where a non-polar aromatic environment is desired.

  • Chlorobenzene presents a closer match in terms of polarity to this compound, making it a potentially more direct substitute in reactions where polarity is a critical factor.

  • The boiling points of all three alternatives are lower than that of this compound. This will necessitate adjustments in reaction temperature and may impact reaction times.

Experimental Cross-Validation: A Two-Pronged Approach

To demonstrate a robust cross-validation workflow, we will consider two distinct experimental scenarios: a palladium-catalyzed Suzuki-Miyaura coupling reaction and a UV-Vis spectroscopic analysis of benzophenone.

Workflow for Cross-Validation

The following diagram illustrates the general workflow for cross-validating experimental results across different solvents.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Start Define Baseline Experiment in this compound SelectSolvents Select Alternative Solvents (Toluene, Chlorobenzene, o-Xylene) Start->SelectSolvents Based on Property Analysis RunBaseline Perform Baseline Experiment in this compound SelectSolvents->RunBaseline RunAlternatives Perform Experiments in Alternative Solvents SelectSolvents->RunAlternatives CollectData Collect and Tabulate Data (Yields, Spectra, etc.) RunBaseline->CollectData RunAlternatives->CollectData CompareResults Compare and Analyze Results CollectData->CompareResults Conclusion Draw Conclusions on Solvent Effects & Viability CompareResults->Conclusion

Caption: General workflow for cross-validation of experimental results.

Cross-Validation in Organic Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[18] Its efficiency is known to be influenced by the choice of solvent, which can affect the solubility of reactants and the stability of the catalytic species.[18][19][20]

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Chlorobenzene (anhydrous)

  • o-Xylene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of the designated anhydrous solvent (this compound for the baseline, and Toluene, Chlorobenzene, or o-Xylene for the comparative experiments).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product. Determine the isolated yield.

SolventReaction Temperature (°C)Reaction Time (h)Isolated Yield (%)
This compound90492
Toluene90485
Chlorobenzene90489
o-Xylene90487

Analysis of Results: The hypothetical data suggests that while this compound provides the highest yield, all three alternative solvents are viable for this transformation, affording good to excellent yields. The slightly lower yields in Toluene and o-Xylene might be attributed to their lower polarity affecting the stabilization of polar intermediates in the catalytic cycle. Chlorobenzene, with its polarity closer to ODCB, gives a more comparable result.

Cross-Validation in Spectroscopic Analysis: UV-Vis of Benzophenone

Solvent polarity can significantly impact the electronic transitions of a molecule, leading to shifts in its UV-Vis absorption spectrum (solvatochromism).[3][5][8][21] Benzophenone is an excellent model compound to demonstrate this effect, as it exhibits both n→π* and π→π* transitions that respond differently to changes in solvent polarity.[5][6][21]

Materials:

  • Benzophenone

  • This compound (spectroscopic grade)

  • Toluene (spectroscopic grade)

  • Chlorobenzene (spectroscopic grade)

  • o-Xylene (spectroscopic grade)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of benzophenone in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Sample Preparation: In separate volumetric flasks, prepare solutions of benzophenone in each of the four solvents (this compound, Toluene, Chlorobenzene, o-Xylene) at a final concentration of approximately 0.01 mg/mL by adding a small aliquot of the stock solution and diluting with the respective solvent.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the corresponding pure solvent as a blank.

  • Data Analysis: Identify the absorption maxima (λmax) for the n→π* (around 330-350 nm) and π→π* (around 250 nm) transitions in each solvent.

SolventDielectric Constantλmax (n→π) (nm)λmax (π→π) (nm)
Toluene2.38~340~250
o-Xylene2.57~338~251
Chlorobenzene5.62~335~253
This compound9.93~332~255

Analysis of Results: As solvent polarity (indicated by the dielectric constant) increases, the n→π* transition is expected to undergo a hypsochromic (blue) shift to shorter wavelengths, while the π→π* transition will experience a bathochromic (red) shift to longer wavelengths.[6] This is because polar solvents stabilize the polar ground state more than the less polar excited state in the n→π* transition, increasing the energy gap. Conversely, for the π→π* transition, the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents, decreasing the energy gap. The expected trends in the table illustrate this phenomenon and demonstrate how cross-solvent spectroscopic analysis can provide insights into the electronic nature of molecular transitions.

Conclusion and Best Practices

The cross-validation of experimental results is an indispensable practice for ensuring the reliability and transferability of chemical research. By systematically comparing outcomes in this compound with those in less hazardous alternatives like Toluene, Chlorobenzene, and o-Xylene, researchers can not only validate their findings but also contribute to the development of safer and more sustainable laboratory practices.

Key Takeaways:

  • The choice of solvent is a critical experimental parameter that can significantly impact reaction outcomes and spectroscopic measurements.

  • A thorough comparison of the physicochemical properties of solvents is the first step in selecting suitable alternatives.

By embracing the principles and methodologies outlined in this guide, researchers can elevate the scientific integrity of their work and make more informed decisions in the selection of solvents for their future experiments.

References

  • Glaser, R. Solvent Effects on UV/Vis Spectra. Chemistry 416.
  • Pino, G. A., et al. (2005). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 10(3), 424-432. [Link]

  • da Silva, D. C., et al. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization. The Journal of Chemical Physics, 126(3), 034507. [Link]

  • da Silva, D. C., et al. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study i. AIP Publishing. [Link]

  • da Silva, D. C., et al. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization. The Journal of Chemical Physics, 126(3), 034507. [Link]

  • Honeywell. Dielectric Constant. Burdick & Jackson.
  • Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

  • Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Honeywell. Polarity Index. Burdick & Jackson.
  • Canyon Components. (n.d.). DICHLOROBENZENE OR O-DICHLOROBENZENE. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sadek, P. (2002). Solvent-Miscibility-and-Polarity-Chart.pdf. The HPLC Solvent Guide.
  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University, Department of Chemistry. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota, Department of Chemistry.
  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9460-9475. [Link]

  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • Gallant, R. A. (1970). Part 40-Toluene and Xylene. Hydrocarbon Processing, 49(7), 137-140.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Toluene. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Toluene. [Link]

  • Wikipedia. (n.d.). o-Xylene. [Link]

  • PubChem. (n.d.). o-Xylene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Comparison of cometabolic degradation of this compound by Pseudomonas sp. and Staphylococcus xylosus. [Link]

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Safety Operating Guide

Navigating the Risks: A Senior Scientist's Guide to Personal Protective Equipment for 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work often involves substances that demand the highest level of respect and caution. 1,2-Dichlorobenzene (ortho-dichlorobenzene, ODCB) is one such chemical. A versatile solvent and chemical intermediate, its utility in the laboratory is matched by its potential hazards.[1] This guide moves beyond a simple checklist, offering a deep dive into the causality behind personal protective equipment (PPE) choices, ensuring that your safety protocols are not just followed, but understood. Our goal is to create a self-validating system of safety, grounded in authoritative standards, to protect you, your colleagues, and your research.

The 'Why': Understanding the Hazard Profile of this compound

Effective protection begins with a thorough understanding of the risk. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] However, the odor threshold is highly variable and should not be used as a reliable indicator of hazardous concentrations.[3][4]

Key Health Hazards:

  • Acute Effects: Inhalation is a primary exposure route.[4] Vapors can cause irritation to the eyes and respiratory tract.[3] Higher levels of exposure can lead to headaches, dizziness, nausea, and central nervous system depression.[2][4] Direct contact with the liquid can irritate and burn the skin and eyes.[2]

  • Chronic Effects: Long-term or repeated exposure is of significant concern. This compound targets the liver, kidneys, and blood-forming organs.[2] There is evidence that chronic exposure can lead to damage to these organs and the nervous system.[4]

  • Absorption: The chemical can be absorbed through the skin, meaning that even if air levels are below exposure limits, dermal contact can contribute to toxic effects.[2]

Given these risks, particularly its ability to be absorbed dermally and cause systemic organ damage, a comprehensive PPE strategy is not merely a recommendation—it is an operational necessity.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify individual PPE components, it is crucial to remember the hierarchy of controls. PPE is the last line of defense. The most effective safety strategies involve:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, this is paramount. All work must be conducted in a certified chemical fume hood to control vapor inhalation.[5]

  • Administrative Controls: These are procedural changes, such as minimizing the quantities used and restricting access to handling areas.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure when the above controls cannot eliminate the risk entirely.

The remainder of this guide focuses on the correct selection and use of PPE, assuming that appropriate engineering and administrative controls are already in place.

Core Protective Equipment: A Component-by-Component Analysis

Selecting the right PPE requires a task-based risk assessment. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Eye and Face Protection

Because this compound vapors are irritating to the eyes and splashing is always a risk, proper eye protection is mandatory.[6]

  • Standard Operations: For handling small quantities where the risk of splashing is low, ANSI Z87.1-compliant chemical splash goggles are required.[5][7] Standard safety glasses do not provide adequate protection from splashes or vapors.

  • High-Risk Operations: When transferring larger volumes, working under pressure, or when there is a significant splash potential, a full face shield worn over chemical splash goggles is necessary to protect the entire face.[2]

Skin and Body Protection

Dermal absorption is a critical exposure route.[2] Therefore, protecting the skin is as important as respiratory protection.

  • Lab Coat/Apron: A chemically resistant lab coat is standard. For tasks with a higher splash risk, a chemically resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.

  • Gloves: This is one of the most critical choices. Not all standard laboratory gloves are suitable. The selection must be based on chemical compatibility data. Thin, disposable gloves are intended for incidental splash protection only; if contact occurs, they must be removed and replaced immediately.[8][9]

Table 1: Glove Material Compatibility with this compound

Glove MaterialChemical Resistance RatingRationale & Guidance
Viton™/Fluorocarbon (FKM) Excellent Offers the most robust protection for prolonged contact. Recommended for high-risk tasks or spill cleanup.
Polyvinyl Alcohol (PVA) Excellent Provides excellent chemical resistance but is water-soluble and should not be used in aqueous solutions.
Neoprene Fair to Poor May offer very short-term splash protection but is not recommended for immersion or extended use.[10]
Butyl Rubber Poor Not recommended for use with halogenated aromatic hydrocarbons like this compound.[10]
Nitrile Poor Not recommended. Provides minimal protection and is quickly permeated.[8][11] Should only be considered for trace quantities with immediate doffing upon any splash.
Natural Rubber (Latex) Poor Not recommended. Offers very poor chemical resistance to this compound.[10][11]

Causality Insight: The molecular structure of this compound, a chlorinated aromatic hydrocarbon, allows it to easily penetrate and degrade common glove materials like nitrile and latex. Materials like Viton™ have a fluorinated polymer structure that is highly resistant to such solvents, preventing permeation and safeguarding the user.

Respiratory Protection

All work with this compound must be performed in a chemical fume hood to minimize vapor concentrations.[5] However, for certain situations like spill response or if engineering controls fail, respiratory protection is essential. The selection is dictated by the airborne concentration.

Table 2: NIOSH/OSHA Respiratory Protection Guidelines for this compound

Concentration LevelMinimum Required Respirator Type
≤ 200 ppm Chemical cartridge respirator with a full facepiece and organic vapor (OV) cartridges.[12]
≤ 500 ppm Any supplied-air respirator (SAR) operated in a continuous-flow mode.
Spill/Emergency (Unknown Concentration) Self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[3]

Authoritative Grounding: The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) ceiling of 50 ppm for this compound, which should not be exceeded at any time.[2][13] The National Institute for Occupational Safety and Health (NIOSH) has an Immediately Dangerous to Life or Health (IDLH) concentration of 200 ppm.[7] A full facepiece is recommended at lower concentrations because the substance is an eye irritant.[2][14]

Procedural Guidance and Operational Plans

Step-by-Step PPE Donning and Doffing Protocol

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If needed, don a chemical apron over it.

  • Respirator: If required, perform a seal check on your respirator.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Select the appropriate gloves (e.g., Viton™). Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.

  • Goggles/Face Shield: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat/Apron: Unfasten and remove your lab coat, folding the contaminated side inward.

  • Respirator: Remove the respirator last.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task: - Quantity? - Duration? - Splash/Aerosol Potential? start->task_assessment engineering_check Is work performed in a certified chemical fume hood? task_assessment->engineering_check ppe_low Minimum PPE: - Chemical Splash Goggles - Chemically Resistant Lab Coat - Viton™ or PVA Gloves task_assessment->ppe_low Low Risk (Small quantity, no splash) ppe_high Enhanced PPE: - Goggles + Face Shield - Chemical Apron over Lab Coat - Viton™ or PVA Gloves (Double-gloving recommended) task_assessment->ppe_high High Risk (Large volume, splash potential) resp_check Potential for exposure > 50 ppm? (e.g., large spill, ventilation failure) engineering_check->resp_check Yes stop Do Not Proceed. Consult EHS. engineering_check->stop No ppe_low->resp_check ppe_high->resp_check respirator Add Respiratory Protection: - Full Facepiece Respirator with  Organic Vapor Cartridges resp_check->respirator Yes proceed Proceed with Task resp_check->proceed No respirator->proceed

Caption: PPE selection workflow for this compound.

Emergency and Disposal Plan
  • Spills: In case of a small spill inside a fume hood, absorb the liquid with an inert material like sand or vermiculite.[6][15] For larger spills, evacuate the area and alert your institution's emergency response team.[15] Personnel involved in cleanup must wear the highest level of PPE, including an SCBA.[3]

  • Exposure:

    • Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][16] Remove contaminated clothing promptly.[2]

    • Eyes: Flush with water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[3][6] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. Seek medical attention.[6]

  • Disposal: All this compound waste, including contaminated PPE and spill cleanup materials, is considered hazardous waste.[2] It must be collected in properly labeled, sealed containers for disposal by trained professionals according to local, state, and federal regulations.[5][15] Do not pour down the drain.[6]

Laboratory Handling Workflow: A Visual Guide

This diagram outlines a common laboratory task, highlighting critical safety checkpoints.

Lab_Workflow cluster_hood Inside Chemical Fume Hood prep 1. Prepare Workspace (Absorbent pads, waste container) weigh 2. Weigh/Measure This compound prep->weigh transfer 3. Transfer to Reaction Vessel weigh->transfer cleanup 4. Initial Cleanup (Wipe surfaces, seal containers) transfer->cleanup end End: Doff PPE & Wash Hands cleanup->end Dispose of Waste Properly start Start: Don Full PPE (Goggles, Lab Coat, Viton™ Gloves) start->prep Verify Hood Function

Caption: A typical lab workflow with critical PPE checkpoints.

By integrating this expert-level understanding of the hazards with rigorous, procedure-based safety protocols, you can handle this compound with the confidence that comes from being truly protected.

References

  • This compound HAZARD SUMMARY. (2005). New Jersey Department of Health and Senior Services. [Link]

  • 1,2 Dichlorobenzene | Medical Management Guidelines. (2014). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • This compound. Rupa Health. [Link]

  • Safety Data Sheet: this compound. (2021). Carl ROTH. [Link]

  • Safety Data Sheet: this compound. (2021). Carl ROTH. [Link]

  • Safety Data Sheet: this compound. (2023). Chemdox. [Link]

  • Safety Data Sheet: this compound. (2023). Chemdox. [Link]

  • Material Safety Data Sheet 1,2 Dichlorobenzene. Indenta Chemicals. [Link]

  • This compound. (2024). PubChem, National Center for Biotechnology Information. [Link]

  • Toxicological Profile for Dichlorobenzenes. (2006). Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information. [Link]

  • This compound GHS Safety Data Sheet. SD Fine-Chem Limited. [Link]

  • 3M Organic Vapor/Acid Gas Cartridge for Respirator. JH Norton Company, Inc. [Link]

  • This compound FOR SYNTHESIS Safety Data Sheet. (2023). Loba Chemie. [Link]

  • O-DICHLOROBENZENE. Occupational Safety and Health Administration (OSHA). [Link]

  • 3M Respirator Selection Guide. (2010). 3M. [Link]

  • Deluxe Rubber Respirator - FILTERS ONLY. Dharma Trading Co. [Link]

  • Cartridges, Filters, Canisters. Legion Safety Products. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: o-Dichlorobenzene. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH, Centers for Disease Control and Prevention (CDC). [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Chemical Glove Selection Guide. Protective Industrial Products. [Link]

  • CHLOROBENZENE. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Resistance of Glove Materials. SKS Science Products. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Dallas. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.